molecular formula C6H4ClNO3 B015424 2-Chloro-5-nitrophenol CAS No. 619-10-3

2-Chloro-5-nitrophenol

Cat. No.: B015424
CAS No.: 619-10-3
M. Wt: 173.55 g/mol
InChI Key: BUMGQSCPTLELLS-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClNO3 and its molecular weight is 173.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212119. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMGQSCPTLELLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60210921
Record name 2-Chloro-5-nitrophenol
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Molecular Weight

173.55 g/mol
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CAS No.

619-10-3
Record name 2-Chloro-5-nitrophenol
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Record name 2-Chloro-5-nitrophenol
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Record name 2-Chloro-5-nitrophenol
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Record name 2-Chloro-5-nitrophenol
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Record name 2-chloro-5-nitrophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrophenol, a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical and physical properties, outlines a viable synthetic route with a detailed experimental protocol, and presents its spectroscopic profile. Furthermore, this guide explores its role as a precursor in the synthesis of more complex molecules, underscoring its importance in drug discovery and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its properties are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₆H₄ClNO₃
Molecular Weight 173.55 g/mol [1][2]
CAS Number 619-10-3[1][2]
Appearance Yellow crystalline solid[1]
Melting Point 118-121 °C
Boiling Point 276.1 ± 25.0 °C (Predicted)
pKa 6.72 ± 0.19 (Predicted)
Solubility Sparingly soluble in water; Slightly soluble in Chloroform (heated), DMSO, and Methanol.
InChI InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H[1]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])O)Cl[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the regioselective nitration of 2-chlorophenol (B165306). The ortho- and para-directing effect of the hydroxyl group and the chloro group on the aromatic ring influences the position of the incoming nitro group.

General Synthesis Pathway

The synthesis involves the nitration of 2-chlorophenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

G 2-Chlorophenol 2-Chlorophenol This compound This compound 2-Chlorophenol->this compound HNO₃, H₂SO₄

Caption: General synthesis pathway for this compound.

Experimental Protocol: Nitration of 2-Chlorophenol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chlorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate solution (5%)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

  • Addition of Starting Material: Slowly add 2-chlorophenol to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the desired this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While complete, high-resolution spectra are proprietary, the availability of different spectral data is summarized below.

Spectroscopy Data Availability
¹H NMR Data is available and can be found in various chemical databases.[3]
¹³C NMR Data is available and can be found in various chemical databases.[4]
Infrared (IR) An FTIR spectrum obtained via KBr-pellet technique has been recorded.[1] Key absorptions would include O-H stretching, C=C aromatic stretching, and N-O stretching of the nitro group.
Mass Spectrometry GC-MS data is available.[1] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The mass spectrum for the related isomer, 5-chloro-2-nitrophenol, is also available.[5]

Applications in Drug Development and Chemical Synthesis

This compound serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its functional groups, the hydroxyl, chloro, and nitro moieties, offer multiple reaction sites for further chemical transformations.

Precursor for 2-Amino-5-chlorophenol

A significant application of this compound is its use as a starting material for the synthesis of 2-amino-5-chlorophenol. This is typically achieved through the reduction of the nitro group. 2-Amino-5-chlorophenol can then be used in the synthesis of other complex molecules, such as ferrocenyl Schiff bases.[6]

G cluster_0 Synthesis of 2-Amino-5-chlorophenol cluster_1 Further Synthesis This compound This compound 2-Amino-5-chlorophenol 2-Amino-5-chlorophenol This compound->2-Amino-5-chlorophenol Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) Ferrocenyl Schiff Bases Ferrocenyl Schiff Bases 2-Amino-5-chlorophenol->Ferrocenyl Schiff Bases Condensation with Acetylferrocene

Caption: Synthesis of 2-Amino-5-chlorophenol from this compound and its subsequent use.

Experimental Protocol for the Reduction to 2-Chloro-5-aminophenol

A common method for the reduction of the nitro group is using iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride.[7]

Materials:

  • This compound

  • Ethanol

  • Water

  • Iron powder

  • Ammonium chloride

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the solution.

  • Heat the mixture to reflux for approximately 2 hours.

  • After cooling to room temperature, filter the reaction mixture to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-aminophenol.

  • The product can be further purified by column chromatography.[7]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its utility as a precursor for various pharmaceuticals and fine chemicals makes it a compound of significant interest to researchers in organic synthesis and drug development. This guide provides the essential technical information required for its synthesis, characterization, and application in a research and development setting.

References

An In-depth Technical Guide to 2-Chloro-5-nitrophenol (CAS: 619-10-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrophenol (CAS No. 619-10-3), a key chemical intermediate. The document details its physicochemical properties, spectral data, synthesis protocols, and significant reactions. Furthermore, it explores its applications, relevant biological pathways, and critical safety information, presenting a vital resource for professionals in research and development.

Physicochemical Properties

This compound is an organic compound that appears as a yellow to light brown crystalline solid.[1][2] It is characterized by the presence of a chlorine atom, a nitro group, and a hydroxyl group attached to a benzene (B151609) ring.[1][2] Its properties make it a versatile precursor in various synthetic applications.[1][2]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 619-10-3[3][4]
Molecular Formula C₆H₄ClNO₃[3][4]
Molecular Weight 173.55 g/mol [3][4]
Melting Point 117°C to 123°C[5]
Boiling Point 276.1 ± 25.0 °C (Predicted)[3]
Density 1.554 ± 0.06 g/cm³ (Predicted)[3]
pKa 6.72 ± 0.19 (Predicted)[1][3]
LogP 2.48[6]

Table 2: Qualitative Properties of this compound

PropertyDescriptionSource(s)
Appearance Yellow to light brown crystalline solid or powder.[1][2][5]
Odor No distinct odor.[1]
Solubility Sparingly soluble in water. Slightly soluble in heated Chloroform, DMSO, and Methanol.[1][3]

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound. The following analytical data are available through various chemical databases.

Table 3: Available Spectral Data for this compound

Analysis TypeAvailabilitySource(s)
¹H NMR Spectrum available.[4][7]
¹³C NMR Spectrum available.[8]
Infrared (IR) Conforms to structure.[5][9]
Mass Spectrometry (MS) Spectrum available.[4][7]

Synthesis and Key Reactions

This compound is a valuable intermediate, and its synthesis and subsequent reactions are of significant interest in organic chemistry.

Synthesis from 2-Amino-5-nitrophenol (B90527)

A common laboratory-scale synthesis involves the diazotization of 2-amino-5-nitrophenol followed by a Sandmeyer-type reaction.

G A 2-Amino-5-nitrophenol + Sodium Nitrite (B80452) B Dissolve in Water & Stir A->B C Slowly Add 48% HBF₄ at Room Temperature B->C D Diazonium Fluoroborate Intermediate C->D E Add Copper(I) Chloride (CuCl) D->E F Heat to 80°C for 3 hours E->F G Reaction Mixture F->G H Pour into Ice Water & Extract with Ethyl Acetate (B1210297) and Sat. NaHCO₃ G->H I Organic Layer H->I J Dry (Na₂SO₄), Filter, & Concentrate I->J K Purify by Column Chromatography J->K L This compound (Product) K->L

Synthesis of this compound.

Experimental Protocol:

  • Dissolve 2-amino-5-nitrophenol (1.0 eq) and sodium nitrite (1.0 eq) in water.[10]

  • Slowly add 48% fluoboric acid (HBF₄) at room temperature and stir for 30 minutes.[10]

  • Add copper (I) chloride (0.5 eq) to the mixture.[10]

  • Heat the reaction to 80°C and maintain for 3 hours.[10]

  • After completion, pour the mixture into ice-cold water.[10]

  • Extract the product using ethyl acetate and a saturated sodium bicarbonate solution.[10]

  • Dry the separated organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum.[10]

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to yield this compound.[10]

Key Reaction: Reduction to 2-Chloro-5-aminophenol

The reduction of the nitro group to an amine is a fundamental transformation, yielding 2-chloro-5-aminophenol, a precursor for many pharmaceutical compounds.[11] Two common methods are reduction with iron powder and catalytic hydrogenation.[11]

Method A: Reduction with Iron Powder

This classic and cost-effective method is widely used for the reduction of aromatic nitro compounds.[11]

G A This compound B Dissolve in Ethanol (B145695)/Water mixture A->B C Add Iron Powder (5 eq) & Ammonium (B1175870) Chloride (5.2 eq) B->C D Heat to Reflux for 2 hours C->D E Cool to Room Temp & Filter D->E F Concentrate Filtrate under Reduced Pressure E->F G Purify by Column Chromatography F->G H 2-Chloro-5-aminophenol (Product) G->H

Reduction via Iron Powder.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a solvent mixture of ethanol and water.[12]

  • Sequentially add iron powder (5.0 eq) and ammonium chloride (5.2 eq).[12]

  • Heat the mixture to reflux and maintain for 2 hours.[12]

  • After the reaction, cool the mixture to room temperature and filter to remove insoluble materials.[12]

  • Concentrate the filtrate to dryness under reduced pressure.[12]

  • The resulting residue can be purified by fast column chromatography to afford the final product.[12]

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient alternative that often provides high yields and purity.[11]

G A This compound B Dissolve in Ethyl Acetate A->B C Add 5% Pt/C catalyst B->C D Shake under H₂ atmosphere (e.g., 30 psi) for 4 hours C->D E Filter through Celite® to remove catalyst D->E F Wash residue with hot Ethyl Acetate E->F G Evaporate solvent from filtrate F->G H 2-Chloro-5-aminophenol (Product) G->H

Reduction via Catalytic Hydrogenation.

Experimental Protocol:

  • Prepare a solution of this compound (1.0 eq) in ethyl acetate.[12]

  • Add 5% Platinum on Carbon (Pt/C) catalyst (e.g., 1% w/w) to the solution.[11][12]

  • Shake the mixture under a hydrogen atmosphere (e.g., 30 psi) for approximately 4 hours.[12]

  • Monitor the reaction for completion.[11]

  • Filter the mixture through a pad of Celite® to remove the catalyst.[11][12]

  • Wash the filter residue thoroughly with hot ethyl acetate.[12]

  • Evaporate the ethyl acetate from the combined filtrate to obtain the solid product.[12]

Applications in Research and Development

This compound is a versatile building block with several applications:

  • Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents.[1][2] Its derivatives have been investigated for antimicrobial properties.[1] Notably, related structures like 2-chloro-5-nitrobenzoic acid derivatives are being explored as potential next-generation antibacterials against drug-resistant bacteria.[13]

  • Agrochemicals and Dyes: It is a common starting material in the synthesis of agrochemicals and dyes.[1][2]

  • Proteomics Research: It is described as a useful halogenated phenol (B47542) for proteomics research.[14]

  • Water Treatment: The compound can be used as a chelating agent in water treatment processes to prevent the precipitation of mineral ions by forming stable complexes with them.[1]

Biological Pathways: Bacterial Degradation

While not a signaling pathway in the traditional sense, the microbial catabolism of this compound is a significant area of research. The bacterium Cupriavidus sp. strain CNP-8 can utilize this compound as a carbon and energy source.[15] The degradation proceeds via a partial reductive pathway.

G A This compound B 2-Chloro-5-nitrosophenol A->B MnpA (NADPH-dependent Nitroreductase) C 2-Chloro-5-hydroxylaminophenol B->C MnpA (NADPH-dependent Nitroreductase) D Ring-Cleavage Products C->D MnpC (Aminohydroquinone dioxygenase)

Bacterial degradation pathway of this compound.

The pathway is initiated by the enzyme MnpA, a NADPH-dependent nitroreductase, which catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol through a 2-chloro-5-nitrosophenol intermediate.[15] Subsequently, the MnpC enzyme, an aminohydroquinone dioxygenase, is believed to be responsible for the aromatic ring-cleavage.[15]

Safety and Handling

Due to its hazardous nature, proper safety precautions are mandatory when handling this compound.

Table 4: GHS Hazard Identification

CategoryInformationSource(s)
Pictogram(s) GHS07 (Exclamation Mark), GHS09 (Environment)[4]
Signal Word Warning[1][4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects.[4]

Table 5: Handling and Storage Recommendations

AspectRecommendationSource(s)
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[1][16]
Engineering Controls Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[16]
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][16]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store under an inert atmosphere to maintain product quality.[1][3][16]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[16]

References

An In-depth Technical Guide to 2-Chloro-5-nitrophenol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrophenol (CAS No. 619-10-3), a halogenated phenol (B47542) of significant interest in various scientific and industrial domains. The document elucidates the compound's molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it details a common synthetic pathway and outlines experimental protocols for its preparation and analysis. This guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering critical data and methodologies to facilitate their work with this versatile chemical intermediate.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound featuring a phenol ring substituted with a chlorine atom at the second position and a nitro group at the fifth position.[1] Its chemical structure is foundational to its reactivity and utility as a precursor in organic synthesis.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties
PropertyValueReference
CAS Number 619-10-3[2][3][4]
Molecular Formula C₆H₄ClNO₃[1][2]
Molecular Weight 173.55 g/mol [2][3]
Appearance Light yellow to brown crystalline solid[1][2]
Melting Point 118-121 °C[2]
Boiling Point (Predicted) 276.1 ± 25.0 °C[2]
Density (Predicted) 1.554 ± 0.06 g/cm³[2]
pKa (Predicted) 6.72 ± 0.19[2]
Solubility Slightly soluble in Chloroform (heated), DMSO, and Methanol. Sparingly soluble in water.[1][2]
InChI Key BUMGQSCPTLELLS-UHFFFAOYSA-N[2]
Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, a summary of available information is provided.

Spectroscopic TechniqueData Availability / Key FeaturesSource
¹H NMR Spectrum available.[2]
¹³C NMR Data available for related compounds, suggesting characteristic aromatic and substituted carbon signals.[5]
Infrared (IR) Spectroscopy FTIR spectrum (KBr-Pellet) is available, showing characteristic peaks for O-H, N-O, and C-Cl bonds.[6]
Mass Spectrometry (MS) GC-MS data is available.[6]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 2-amino-5-nitrophenol (B90527) followed by a Sandmeyer-type reaction.[7]

Synthetic Pathway

Synthesis reactant 2-Amino-5-nitrophenol intermediate Diazonium Salt Intermediate reactant->intermediate NaNO₂, HBF₄ product This compound intermediate->product CuCl, Heat

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2-Amino-5-nitrophenol

This protocol is based on a representative procedure for the conversion of an amino group to a chloro group on a phenol ring.[7]

Materials:

  • 2-Amino-5-nitrophenol

  • Sodium nitrite (B80452) (NaNO₂)

  • 48% Fluoboric acid (HBF₄)

  • Copper(I) chloride (CuCl)

  • Water

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-5-nitrophenol and sodium nitrite in water with stirring.

  • Slowly add 48% fluoboric acid to the solution at room temperature and continue stirring for 30 minutes.

  • Add copper(I) chloride to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 3 hours.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate solvent system).

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of a variety of more complex molecules.

  • Pharmaceutical Synthesis : It is a key intermediate in the preparation of various pharmaceutical compounds.[1] Its derivatives are explored for a range of therapeutic applications. For instance, the related compound 2-chloro-5-nitrobenzoic acid has been investigated for its antibacterial properties.[8]

  • Agrochemicals : The structural motifs present in this compound are found in some agrochemicals.[1]

  • Dye Industry : It is used as a precursor in the synthesis of certain dyes.[1]

  • Proteomics Research : This compound is noted as a useful halogenated phenol in the field of proteomics research.[3]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards : It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6]

  • Precautions : Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.

  • First Aid : In case of contact, rinse the affected area with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure.

This guide provides a foundational understanding of this compound. For more detailed information, researchers are encouraged to consult the cited references and relevant safety data sheets (SDS).

References

An In-depth Technical Guide to 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrophenol, a halogenated phenol (B47542) compound utilized in various chemical syntheses. This document outlines its chemical identity, physicochemical properties, and key experimental protocols related to its transformation.

Chemical Identity

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 619-10-3[4][5]

  • Molecular Formula: C₆H₄ClNO₃[1][4][5]

  • Synonyms: A variety of synonyms are used to identify this compound, including: 5-Nitro-2-Chlorophenol, 4-Chloro-3-hydroxynitrobenzene, 6-chloro-3-nitrophenol, and Phenol, 2-chloro-5-nitro-.[1][2][5]

Physicochemical Properties

This compound is a yellow to light brown crystalline solid.[4][5] It is sparingly soluble in water but shows slight solubility in chloroform (B151607) (when heated), DMSO, and methanol.[4][5] The following table summarizes its key quantitative properties.

PropertyValueSource
Molecular Weight173.55 g/mol [1][5]
Melting Point118-121 °C[5]
Boiling Point (Predicted)276.1 ± 25.0 °C[5]
Density (Predicted)1.554 ± 0.06 g/cm³[5]
pKa (Predicted)6.72 ± 0.19[4][5]

Key Experimental Protocols

A significant reaction involving this compound is the reduction of its nitro group to form 2-chloro-5-aminophenol (B42359), a valuable intermediate in the synthesis of pharmaceuticals and other chemical entities.[6] Two common methods for this transformation are detailed below.

3.1. Reduction using Iron Powder

This method is a cost-effective and classic approach for the reduction of aromatic nitro compounds.[6]

  • Reaction:

    • Dissolve this compound (1 equivalent) in a mixture of ethanol (B145695) and water.[7]

    • Add iron powder (approximately 5 equivalents) and ammonium (B1175870) chloride (approximately 5.2 equivalents) to the solution.[7]

    • Heat the mixture to reflux for 2 hours.[7]

    • Upon completion, cool the reaction to room temperature and filter to remove insoluble iron residues.[6][7]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[6][7]

    • The residue can be further purified by column chromatography.[7]

3.2. Catalytic Hydrogenation

This method is known for its efficiency and often results in high yields and purity.[6]

  • Reaction:

    • Dissolve this compound in a suitable solvent, such as ethyl acetate.[6][7]

    • Add a catalytic amount of 5% Platinum on Carbon (Pt/C).[6][7]

    • Place the mixture under a hydrogen atmosphere (e.g., 30 psi) and shake for approximately 4 hours.[7]

    • After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.[6][7]

    • The filtrate can be treated with activated charcoal to remove impurities.[7]

    • Evaporate the solvent to yield the 2-chloro-5-aminophenol product.[6][7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of nitrophenols and their derivatives.[8][9][10][11] A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[8]

  • Typical Conditions:

    • Column: A reverse-phase column, such as Newcrom R1.[8]

    • Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid for MS compatibility.[8]

    • Detection: UV detection at a suitable wavelength, for instance, 280 nm.[9]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of 2-chloro-5-aminophenol from this compound via catalytic hydrogenation.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A This compound E Catalytic Hydrogenation (30 psi, 4h) A->E B Ethyl Acetate (Solvent) B->E C 5% Pt/C Catalyst C->E D Hydrogen Gas (H2) D->E F Filtration through Celite® E->F Reaction Mixture G Evaporation of Solvent F->G Filtrate H 2-Chloro-5-aminophenol G->H

Caption: Workflow for the catalytic hydrogenation of this compound.

References

Spectroscopic Profile of 2-Chloro-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-nitrophenol, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This information is critical for the unambiguous identification, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring, and one broad signal for the phenolic hydroxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro substituents.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6~7.8d~2.5
H-4~7.6dd~8.8, 2.5
H-3~7.2d~8.8
-OHVariable (broad s)s-

Note: Data are estimated based on typical values for similar compounds and may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (C-Cl)~120
C-5 (C-NO₂)~148
C-1 (C-OH)~155
C-3~125
C-4~128
C-6~115

Note: Data are estimated based on typical values for substituted phenols and publicly available spectral data. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is typically acquired as a KBr pellet.[1]

Vibrational Mode Wavenumber (ν, cm⁻¹) Intensity
O-H stretch (phenolic)3400-3200Strong, Broad
Aromatic C-H stretch3100-3000Medium
NO₂ asymmetric stretch~1530Strong
Aromatic C=C stretch~1600, ~1470Medium-Strong
NO₂ symmetric stretch~1350Strong
C-O stretch (phenolic)~1250Strong
C-Cl stretch~740Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight (173.55 g/mol ). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

m/z Relative Intensity (%) Proposed Fragment
173/175High[M]⁺
143/145Medium[M-NO]⁺
127Medium[M-NO₂]⁺
99Medium[M-NO₂-CO]⁺
63High[C₅H₃]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of nitroaromatic compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. The solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method, with an ionization energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Process Visualization

The general workflow for the spectroscopic analysis of this compound is illustrated below. This diagram outlines the logical progression from sample preparation to data analysis and structural confirmation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Pellet Preparation KBr Pellet Preparation Sample->Pellet Preparation IR Dilution Dilution in Volatile Solvent Sample->Dilution MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet Preparation->IR MS Mass Spectrometry (GC-MS) Dilution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-nitrophenol. This document outlines the expected spectral features, presents data in a structured format, describes generalized experimental protocols for sample analysis, and includes visualizations to illustrate key concepts and workflows.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For a substituted aromatic compound like this compound, NMR provides critical information about the electronic environment of each proton and carbon atom, confirming the substitution pattern and overall molecular structure.

The structure of this compound, with its electron-withdrawing chloro and nitro groups and an electron-donating hydroxyl group, results in a distinct and predictable NMR spectrum. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal integrations allows for the unambiguous assignment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns due to coupling with their neighbors. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.8 - 8.2dJ ≈ 2-3 Hz (meta)1H
H-47.4 - 7.7ddJ ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta)1H
H-67.0 - 7.3dJ ≈ 8-9 Hz (ortho)1H
-OH5.0 - 11.0br s-1H

Note: Predicted values are based on general principles of NMR spectroscopy for substituted aromatic compounds. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituents. Carbons bearing electronegative groups will be deshielded and appear at a higher chemical shift (downfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-OH)150 - 160
C-2 (-Cl)125 - 135
C-3120 - 130
C-4115 - 125
C-5 (-NO₂)145 - 155
C-6110 - 120

Note: These are estimated chemical shift ranges. Carbons directly attached to substituents (C-1, C-2, C-5) are quaternary and may show lower intensity peaks.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

4.1 Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for phenolic compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

  • Capping: Cap the NMR tube to prevent solvent evaporation.

4.2 NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.

  • Acquisition Parameters for ¹H NMR:

    • Set the appropriate spectral width to cover all expected proton signals.

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay of 1-5 seconds between scans.

  • Acquisition Parameters for ¹³C NMR:

    • Set a wider spectral width to encompass the full range of carbon chemical shifts.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and list the peaks for both ¹H and ¹³C spectra.

Visualizations

5.1 Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Transfer Transfer to NMR Tube Standard->Transfer Spectrometer Place Sample in Spectrometer Transfer->Spectrometer Setup Tune, Lock, and Shim Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integration ¹H: Integrate Signals Calibrate->Integration Coupling ¹H: Analyze Coupling Patterns Integration->Coupling Assignment Assign Signals to Nuclei Coupling->Assignment Structure Structure Elucidation/Confirmation Assignment->Structure

An In-depth Technical Guide to the FT-IR Spectrum and Vibrational Analysis of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational analysis of 2-Chloro-5-nitrophenol, a key intermediate in various chemical syntheses. Due to the limited availability of a complete, published vibrational analysis specifically for this compound, this guide combines established experimental protocols with theoretical data and experimental findings from structurally analogous compounds. This approach offers a robust framework for understanding the vibrational properties of this molecule.

Introduction

This compound (C₆H₄ClNO₃) is an aromatic compound of significant interest in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, characterized by a benzene (B151609) ring substituted with a hydroxyl group, a nitro group, and a chlorine atom, gives rise to a unique and complex vibrational spectrum. FT-IR spectroscopy serves as a powerful analytical technique for the identification and structural elucidation of this molecule by probing its fundamental vibrational modes.

This guide outlines the standard experimental procedure for obtaining the FT-IR spectrum of this compound, presents a table of expected vibrational frequencies and their assignments based on analyses of similar molecules, and provides a theoretical framework for its vibrational analysis.

Experimental Protocol: FT-IR Spectroscopy

A standard and reliable method for obtaining the FT-IR spectrum of solid this compound involves the KBr pellet technique.[2] This method is widely used for solid samples and provides high-quality spectra for analysis.

Materials and Equipment:

  • This compound (solid, high purity)

  • Potassium bromide (KBr), spectroscopy grade, oven-dried

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR spectrometer (e.g., Bruker IFS 85 or similar)[2]

  • Sample holder

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

  • Grinding: Transfer the sample and KBr to an agate mortar and grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture to a pellet-pressing die. Apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Data Acquisition: Record the FT-IR spectrum of the sample, typically in the wavenumber range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are usually co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is then processed (e.g., baseline correction, smoothing) using the spectrometer's software.

Vibrational Analysis: Theoretical Approach

A comprehensive vibrational analysis of this compound is best achieved by a combined experimental and theoretical approach. Density Functional Theory (DFT) calculations are a standard method for predicting the vibrational frequencies and modes of a molecule.

Computational Details:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) or a similar extended basis set to accurately describe the electronic structure.

  • Procedure:

    • The molecular geometry of this compound is first optimized to find its lowest energy conformation.

    • Vibrational frequency calculations are then performed on the optimized geometry.

    • The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by a factor (e.g., ~0.96) to improve agreement with the experimental data.[3][4]

    • The Potential Energy Distribution (PED) is calculated to provide a quantitative assignment of the vibrational modes.

Data Presentation: Vibrational Band Assignments

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode Description
~3400 - 3200Strong, Broadν(O-H)O-H stretching (intermolecular hydrogen bonding)
~3100 - 3000Mediumν(C-H)Aromatic C-H stretching
~1600 - 1580Mediumν(C=C)Aromatic C=C stretching
~1550 - 1475Strongνₐₛ(NO₂)Asymmetric NO₂ stretching
~1500 - 1400Mediumν(C=C)Aromatic C=C stretching
~1360 - 1290Strongνₛ(NO₂)Symmetric NO₂ stretching
~1320 - 1000Strongν(C-O)C-O stretching
~1250 - 1020Mediumβ(C-H)In-plane C-H bending
~900 - 675Strongγ(C-H)Out-of-plane C-H bending
~850 - 550Mediumν(C-Cl)C-Cl stretching
~700 - 500MediumRing DeformationsIn-plane and out-of-plane bending of the aromatic ring

Abbreviations: ν - stretching; νₐₛ - asymmetric stretching; νₛ - symmetric stretching; β - in-plane bending; γ - out-of-plane bending.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental and theoretical analysis of this compound.

Experimental_Workflow Experimental Workflow for FT-IR Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound (High Purity) Grinding Grind Sample with KBr Sample->Grinding KBr KBr Powder (Spectroscopy Grade) KBr->Grinding Pelletizing Press into Pellet Grinding->Pelletizing FTIR FT-IR Spectrometer Pelletizing->FTIR Background Record Background Spectrum FTIR->Background SampleSpec Record Sample Spectrum Background->SampleSpec Processing Data Processing (Baseline Correction, etc.) SampleSpec->Processing Analysis Spectrum Interpretation & Vibrational Assignment Processing->Analysis Theoretical_Workflow Theoretical Vibrational Analysis Workflow cluster_computation Quantum Chemical Calculations cluster_analysis Analysis and Comparison Input Define Molecular Structure (this compound) DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT Optimization Geometry Optimization DFT->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Scaling Frequency Scaling Frequency->Scaling PED Potential Energy Distribution (PED) Analysis Scaling->PED Comparison Compare with Experimental Spectrum Scaling->Comparison Assignment Final Vibrational Assignments PED->Assignment Comparison->Assignment

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-5-nitrophenol. Due to the limited availability of a public mass spectrum for this compound, this guide bases its analysis on the fragmentation of its close isomer, 5-chloro-2-nitrophenol, for which a spectrum is available in the NIST database.[1] Isomers with similar functional groups often exhibit comparable fragmentation pathways, providing a reliable model for understanding the mass spectral behavior of this compound.

The molecular weight of this compound is 173.55 g/mol .[2][3] The fragmentation of aromatic nitro compounds is characterized by specific losses of the nitro group constituents, such as NO, NO2, and CO, as well as cleavages related to the chloro and hydroxyl substituents.

Predicted Fragmentation Data

The expected fragmentation pattern for this compound under electron ionization is summarized in the table below. The m/z values and relative intensities are inferred from the spectrum of the isomer 5-chloro-2-nitrophenol.

m/zProposed Fragment IonPossible Neutral Loss
173[C₆H₄ClNO₃]⁺•-
143[C₆H₄ClO₂]⁺•NO
127[C₆H₄ClNO]⁺••NO₂
115[C₅H₄ClO]⁺•NO, CO
99[C₅H₄O₂]⁺Cl•, NO₂
87[C₄H₄Cl]⁺•NO, CO, CO
63[C₅H₃]⁺Cl•, •OH, •NO₂

Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 173). The presence of the nitro group, chlorine atom, and hydroxyl group on the aromatic ring directs the subsequent fragmentation pathways.

A primary fragmentation step for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO). The loss of •NO₂ from the molecular ion would lead to a fragment at m/z 127. Alternatively, the loss of NO, often preceded by a rearrangement, results in a fragment at m/z 143. Subsequent loss of carbon monoxide (CO) from this fragment is a common pathway for phenols and would yield an ion at m/z 115. Further fragmentation can occur through the loss of the chlorine atom or additional CO molecules, leading to the smaller fragments observed in the spectrum.

Below is a diagram illustrating the proposed primary fragmentation pathways.

Fragmentation_Pattern M [C₆H₄ClNO₃]⁺• m/z = 173 F1 [C₆H₄ClO₂]⁺ m/z = 143 M->F1 - •NO F2 [C₆H₄ClNO]⁺• m/z = 127 M->F2 - •NO₂ F3 [C₅H₄ClO]⁺ m/z = 115 F1->F3 - CO F4 [C₅H₃]⁺ m/z = 63 F2->F4 - Cl•, CO

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS, adapted from a method for a similar compound.

1. Sample Preparation

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., acetone (B3395972) or dichloromethane) in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to obtain a working standard solution.

  • Sample Filtration: Filter the final solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis

  • The acquired data is processed using the instrument's software. The fragmentation pattern is analyzed by examining the mass spectrum of the chromatographic peak corresponding to this compound. The resulting spectrum is then compared to a spectral library (such as NIST) for confirmation, if available.

This comprehensive guide provides researchers and professionals with the necessary information to understand and predict the mass spectral behavior of this compound, aiding in its identification and characterization in various scientific applications.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative solubility information and presenting a standardized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to make informed decisions regarding solvent selection and process optimization.

Introduction

This compound (C₆H₄ClNO₃, CAS No: 619-10-3) is a halogenated aromatic compound of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a phenol (B47542) ring substituted with both a chlorine atom and a nitro group, imparts a unique combination of chemical properties that make it a versatile building block for more complex molecules. The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes. An understanding of its solubility behavior allows for the selection of appropriate solvent systems, optimization of reaction conditions, and development of efficient crystallization procedures.

Qualitative Solubility Profile

Based on available chemical database information, this compound is a solid at room temperature.[1] Its solubility in common organic solvents can be broadly categorized as follows:

  • Slightly Soluble : Methanol, Dimethyl Sulfoxide (DMSO), Chloroform (with heating).[1]

  • Sparingly Soluble : Water.[2]

It is important to note that these are qualitative descriptions and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For many applications, particularly in process development and formulation, precise quantitative data is essential.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific, citable quantitative data on the solubility of this compound in a range of organic solvents (e.g., in g/100 mL, mol/L, or mole fraction at various temperatures). The absence of such data in peer-reviewed publications highlights a knowledge gap and underscores the importance of experimental determination for specific applications.

To facilitate comparison and process design, it is recommended that researchers experimentally determine the solubility of this compound in relevant solvents. The following table is provided as a template for organizing such experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
Methanol
Ethanol
n-Propanol
Isopropanol
n-Butanol
Acetone
Ethyl Acetate
Toluene
Chloroform
DMSO

Note: This table is intended as a template. The values are to be filled in based on experimental measurements.

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent can be determined using several well-established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the analytical equipment at hand. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value with high precision.

  • Phase Separation:

    • Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the withdrawn solution through a fine-pored filter (e.g., a 0.2 µm syringe filter) to remove any remaining solid particles. The filter should also be at the experimental temperature.

  • Quantification:

    • Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed container (e.g., a beaker or evaporating dish).

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • The mass of the dissolved solute is the difference between the final and initial weights of the container.

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

UV-Vis Spectroscopic Method

This method is particularly useful for compounds that have a strong chromophore, such as this compound, due to the presence of the nitro group. It relies on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Step 4.1.1).

  • Phase Separation and Dilution:

    • Separate the saturated solution from the undissolved solid as described previously (Step 4.1.2).

    • Carefully and accurately dilute a known volume of the saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

  • Quantification:

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The general workflow for determining the solubility of this compound can be visualized as a logical sequence of steps.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_grav Gravimetric Method cluster_spec Spectroscopic Method A Add excess this compound to solvent B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Evaporate solvent from a known volume of filtrate D->E G Dilute a known volume of filtrate D->G F Weigh the remaining solid E->F H Measure absorbance G->H I Calculate concentration from calibration curve H->I

Caption: General experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

A thorough review of the scientific literature did not reveal any established signaling pathways in which this compound is directly involved as a signaling molecule. Its primary role in a biological context is more likely related to its potential as a precursor in the synthesis of bioactive molecules or as a compound for toxicological studies.

The logical relationship in the context of its use in drug development follows a standard progression from synthesis to application.

G A This compound (Starting Material) B Chemical Synthesis (e.g., reduction, substitution) A->B Solubility in reaction solvent is critical C Active Pharmaceutical Ingredient (API) or Advanced Intermediate B->C D Formulation Development C->D Solubility in formulation excipients is key E Preclinical and Clinical Studies D->E F Drug Product E->F

Caption: Logical workflow for the utilization of this compound in drug development.

Conclusion

While this compound is a valuable compound in organic synthesis, there is a notable lack of publicly available quantitative data regarding its solubility in common organic solvents. This guide has summarized the existing qualitative information and provided detailed, standardized experimental protocols for the gravimetric and UV-Vis spectroscopic determination of its solubility. The provided workflow diagrams offer a clear visual representation of the experimental and developmental processes. It is recommended that researchers and drug development professionals experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results in their synthetic and formulation endeavors.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrophenol is a halogenated aromatic organic compound with significant applications as a versatile intermediate in the synthesis of a wide array of chemical entities, including dyes, agrochemicals, and notably, pharmaceuticals.[1] Its chemical structure, featuring a phenol (B47542) ring substituted with a chlorine atom and a nitro group, imparts a unique reactivity profile that makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its applications, particularly in the realm of drug development.

Physicochemical Properties

This compound is a yellow to light brown crystalline solid at room temperature.[2] It is sparingly soluble in water but exhibits solubility in organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₄ClNO₃[3]
Molecular Weight 173.55 g/mol [3]
Appearance Yellow to light brown crystalline solid[2]
Melting Point 118-121 °C[2]
Boiling Point 276.1 ± 25.0 °C (Predicted)[2]
pKa 6.72 ± 0.19 (Predicted)[2]
Solubility Sparingly soluble in water; Slightly soluble in Chloroform (heated), DMSO, and Methanol.[2]
CAS Number 619-10-3[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of these protons, typically shifting them downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The carbons attached to the electronegative chlorine, oxygen, and nitro groups will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands are expected for the O-H stretch of the phenolic group, the C=C stretching of the aromatic ring, the C-Cl stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the electrophilic nitration of 2-chlorophenol. This reaction typically utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to favor the formation of the desired isomer.

start Start: 2-Chlorophenol step1 Dissolve in concentrated H₂SO₄ start->step1 step2 Cool to 0-5 °C (Ice Bath) step1->step2 step3 Slowly add concentrated HNO₃ step2->step3 step4 Stir at 0-5 °C step3->step4 step5 Pour onto crushed ice step4->step5 step6 Filter to collect crude product step5->step6 step7 Recrystallize from suitable solvent step6->step7 end End: this compound step7->end

Figure 1: Synthesis workflow for this compound.
Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the hydroxyl, chloro, and nitro groups.

  • Reduction of the Nitro Group: A key reaction of this compound is the reduction of the nitro group to an amino group, yielding 2-chloro-5-aminophenol (B42359).[1] This transformation is a critical step in the synthesis of many pharmaceutical and dye molecules.[1] Common reducing agents include iron powder in the presence of an acid or ammonium (B1175870) chloride, and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[1]

  • Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as etherification and esterification. Its acidity allows it to act as a nucleophile in its deprotonated form.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the chlorine atom under specific conditions.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-chloro-5-aminophenol using Iron Powder[1]

This protocol details a classic and cost-effective method for the reduction of the nitro group.

Materials and Equipment:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol (B145695)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 20.0 g (115.2 mmol) of this compound in a mixture of 150 mL of ethanol and 150 mL of water.

  • To this solution, add 32.2 g (576.2 mmol) of iron powder and 32.1 g (599.3 mmol) of ammonium chloride.

  • Heat the reaction mixture to reflux with stirring and maintain for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the insoluble iron residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-aminophenol.

  • The crude product can be further purified by recrystallization.

start Start: this compound step1 Dissolve in Ethanol/Water start->step1 step2 Add Iron Powder and Ammonium Chloride step1->step2 step3 Reflux for 2 hours step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter to remove Iron residues step4->step5 step6 Concentrate Filtrate step5->step6 end End: 2-chloro-5-aminophenol step6->end

Figure 2: Workflow for the reduction of this compound.

Applications in Drug Development and Other Fields

This compound serves as a crucial starting material or intermediate in the synthesis of various compounds with biological and industrial importance.

Pharmaceutical Intermediate

The derivative, 2-chloro-5-aminophenol, is a key precursor in the synthesis of certain pharmaceutical agents. While specific drug synthesis pathways directly from this compound are proprietary, its role as a foundational scaffold is evident in the patent literature for various therapeutic areas.

Precursor for Dyes and Agrochemicals

Historically and currently, nitrophenols are important intermediates in the production of azo dyes and certain pesticides. The reactivity of the amino group in 2-chloro-5-aminophenol (derived from this compound) allows for diazotization and coupling reactions to form vibrant dyestuffs.

Chelating Agent in Water Treatment

This compound can act as a chelating agent in water treatment processes.[2] The phenolic hydroxyl group and the oxygen atoms of the nitro group can coordinate with metal ions, forming stable complexes. This action helps to sequester metal ions, preventing them from precipitating and causing scaling in water systems.[2]

Metal Free Metal Ion in Water Complex Stable Metal-Chelate Complex Metal->Complex Chelator This compound Chelator->Complex Outcome Prevention of Mineral Precipitation and Scaling Complex->Outcome

Figure 3: Chelation action of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact, affected areas should be washed thoroughly with water.

Conclusion

This compound is a chemical compound with a well-defined set of physical and chemical properties that make it a valuable intermediate in organic synthesis. Its reactivity, particularly the facile reduction of its nitro group, provides a gateway to a variety of functionalized aromatic compounds. For researchers and professionals in drug development, understanding the characteristics and synthetic utility of this compound is essential for the design and synthesis of novel molecules with potential therapeutic applications. Proper handling and safety precautions are paramount when working with this compound.

References

A Deep Dive into 2-Chloro-5-nitrophenol: A Theoretical and Computational Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

The molecular structure of 2-Chloro-5-nitrophenol forms the basis of its chemical behavior. The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the electron density distribution on the aromatic ring and the acidity of the phenolic hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C6H4ClNO3[2]
Molecular Weight 173.55 g/mol [2]
CAS Number 619-10-3[2]
Appearance Yellow to light brown crystalline solid[1]
pKa 6.72 ± 0.19 (Predicted)[1]
LogP 2.3 (Predicted)[2]

Computational Analysis Workflow

The theoretical investigation of this compound typically involves a multi-step computational workflow to elucidate its structural, vibrational, and electronic properties. This workflow, based on methodologies applied to similar nitrophenol compounds, provides a robust framework for in-silico analysis.

computational_workflow General Computational Workflow for this compound start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) Analysis geom_opt->mep nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo spec_sim Simulate IR & Raman Spectra freq_calc->spec_sim end Data Analysis & Interpretation spec_sim->end homo_lumo->end mep->end nbo->end

Caption: A general workflow for the computational analysis of this compound.

Data Presentation

Optimized Molecular Geometry

While explicit optimized geometrical parameters for this compound from a dedicated study are not available, studies on similar molecules like 2-nitrophenol (B165410) and 2-chloro-4-nitrophenol (B164951) have been performed using Density Functional Theory (DFT) with the B3LYP functional and various basis sets (e.g., 6-31G**, 6-311++G(d,p)).[3][4] These studies allow for the precise calculation of bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure.

The molecular structure of this compound is depicted below.

Caption: The 2D molecular structure of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. Theoretical frequency calculations using DFT can aid in the assignment of experimental FT-IR and FT-Raman bands.

Table 1: Key Vibrational Frequencies of Substituted Phenols from Experimental and Theoretical Studies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-HStretching3200-3600[3]
C-H (aromatic)Stretching3000-3100[4]
C=C (aromatic)Stretching1400-1600[4]
C-OStretching1200-1300[3]
NO₂Asymmetric Stretching1500-1550[5]
NO₂Symmetric Stretching1330-1370[5]
C-ClStretching600-800[3]

Note: The exact wavenumbers for this compound would require a specific experimental and computational study.

Electronic Properties (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions, chemical reactivity, and stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For nitrophenol derivatives, intramolecular charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group is a key electronic feature.

Table 2: Calculated Electronic Properties of Similar Phenolic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
o-Nitrophenol--4.03DFT/B3LYP/6-311++G**[4]

Note: Data for this compound is not available in the searched literature.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. In this compound, the negative potential is expected to be localized around the oxygen atoms of the nitro and hydroxyl groups, making them susceptible to electrophilic attack. The positive potential is likely to be found around the hydrogen atoms.

Experimental and Computational Protocols

Computational Methodology

The computational analysis of this compound and its analogs is typically performed using DFT methods implemented in software packages like Gaussian. A common approach involves:

  • Geometry Optimization: The molecular geometry is optimized using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.[4]

  • Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR and Raman spectra.[4]

  • Electronic Property Analysis: HOMO and LUMO energies are obtained from the output of the geometry optimization. The MEP is calculated and visualized to understand the charge distribution. Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions and charge delocalization.[6]

Experimental Spectroscopy
  • FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound can be recorded using the KBr pellet technique. A small amount of the sample is mixed with KBr powder and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7]

  • FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a solid sample using a Nd:YAG laser for excitation. The scattered light is collected and analyzed to provide complementary vibrational information to the FT-IR spectrum.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a high-field NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard.[9][10]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring the absorbance over a specific wavelength range (typically 200-800 nm).[11][12]

Role in Drug Development and Biological Activity

Currently, the primary role of this compound in drug development is as a chemical intermediate for the synthesis of more complex, biologically active molecules.[1][13] Its derivatives have been investigated for a range of therapeutic applications.

Precursor for Biologically Active Compounds

The reactive sites on this compound, including the hydroxyl group, the aromatic ring, and the potential for reduction of the nitro group, make it a valuable starting material for synthesizing a variety of heterocyclic compounds and other derivatives with potential antimicrobial and other biological activities.[14][15]

Biodegradation and Environmental Considerations

Studies have shown that this compound can be degraded by certain bacteria. For instance, Cupriavidus sp. has been shown to utilize this compound, initiating its degradation through a partial reductive pathway.[16] This is an important consideration for the environmental fate and potential bioremediation of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound, tailored for an audience of researchers and professionals in drug development. While a dedicated and complete computational dataset for this specific molecule is yet to be published, the methodologies and findings from studies on analogous compounds offer a solid foundation for understanding its molecular structure, vibrational properties, and electronic characteristics. The computational workflows and experimental protocols outlined herein provide a practical guide for further investigation. As a versatile chemical precursor, a deeper understanding of the fundamental properties of this compound through continued theoretical and experimental research will undoubtedly facilitate the design and synthesis of novel therapeutic agents.

References

Microbial Degradation of 2-Chloro-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathway of 2-Chloro-5-nitrophenol (2C5NP), a persistent environmental pollutant. This document details the enzymatic reactions, intermediate compounds, and key microorganisms involved in the detoxification of this xenobiotic compound. It is designed to serve as a valuable resource for researchers in environmental microbiology, biotechnology, and drug development.

Executive Summary

The microbial degradation of this compound is a critical process for the bioremediation of contaminated environments. This guide elucidates the primary metabolic pathway, which involves an initial reduction of the nitro group, followed by a Bamberger-like rearrangement and subsequent reductive dehalogenation. Key bacterial species, including Ralstonia eutropha JMP134 and Cupriavidus sp. CNP-8, have been identified as capable of utilizing 2C5NP as a sole source of carbon, nitrogen, and energy. This document summarizes the quantitative data on degradation kinetics, details the experimental protocols for studying this pathway, and provides visual representations of the metabolic and experimental workflows.

Microbial Degradation Pathway of this compound

The primary pathway for the microbial degradation of 2C5NP is a reductive process initiated by the enzymatic reduction of the nitro group. This pathway has been notably characterized in Gram-negative bacteria such as Ralstonia eutropha JMP134 and Cupriavidus sp. CNP-8.[1][2]

The initial step involves the reduction of this compound to 2-chloro-5-nitrosophenol, which is then further reduced to 2-chloro-5-hydroxylaminophenol.[2] This reaction is catalyzed by an NADPH-dependent nitroreductase.[1][2] Subsequently, 2-chloro-5-hydroxylaminophenol undergoes an enzymatic Bamberger-like rearrangement to form 2-amino-5-chlorohydroquinone.[1] The final step in the upper pathway is the reductive dehalogenation of 2-amino-5-chlorohydroquinone to aminohydroquinone, which can then enter central metabolic pathways.[1]

Microbial_Degradation_of_2C5NP cluster_pathway Microbial Degradation Pathway of this compound C25NP This compound C25NSP 2-Chloro-5-nitrosophenol C25NP->C25NSP Nitroreductase (NADPH-dependent) C25HAP 2-Chloro-5-hydroxylaminophenol C25NSP->C25HAP Nitroreductase (NADPH-dependent) A25CHQ 2-Amino-5-chlorohydroquinone C25HAP->A25CHQ Mutase (Bamberger-like rearrangement) AHQ Aminohydroquinone A25CHQ->AHQ Reductive Dehalogenase CMP Central Metabolic Pathways AHQ->CMP Ring Cleavage

Fig. 1: Microbial degradation pathway of this compound.

Quantitative Data on this compound Degradation

The efficiency of 2C5NP degradation varies among different microbial species and is influenced by environmental conditions. The following tables summarize key quantitative data from studies on Cupriavidus sp. CNP-8.

Table 1: Degradation Kinetics of this compound by Cupriavidus sp. CNP-8

ParameterValueReference
Maximum Specific Degradation Rate21.2 ± 2.3 µM h⁻¹[2]
Optimal Initial 2C5NP Concentration0.4 mM[2]
Degradation Time (0.3 mM 2C5NP)36 h[2]
Degradation Time (0.6 mM 2C5NP)90 h[2]

Table 2: Key Enzymes in this compound Degradation

EnzymeFunctionCofactorOrganismReference
3-Nitrophenol NitroreductaseReduction of nitro groupNADPHRalstonia eutropha JMP134[1]
MnpA (Nitroreductase)Reduction of nitro groupNADPHCupriavidus sp. CNP-8[2]
MutaseBamberger-like rearrangementNot specifiedRalstonia eutropha JMP134[1]
Reductive DehalogenaseRemoval of chlorine atomNot specifiedRalstonia eutropha JMP134[1]

The Role of Rhodococcus in Chlorophenol Degradation

While specific studies on the degradation of 2C5NP by Rhodococcus species are limited, this genus is well-known for its broad catabolic capabilities, particularly in the degradation of various aromatic and chlorinated compounds.[3] Strains of Rhodococcus have been shown to degrade other chlorophenols, often initiating the process through hydroxylation to form chlorinated catechols, which are then subject to ring cleavage.[4] Given their metabolic versatility, Rhodococcus species represent a promising area for future research into the bioremediation of 2C5NP.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 2C5NP microbial degradation.

Isolation and Enrichment of this compound Degrading Bacteria

This protocol describes a method for enriching and isolating bacteria capable of degrading 2C5NP from environmental samples.

Isolation_Workflow cluster_workflow Workflow for Isolation of 2C5NP Degrading Bacteria Sample 1. Collect Soil/Water Sample Enrichment 2. Enrichment Culture (Mineral Salts Medium + 2C5NP) Sample->Enrichment Subculture 3. Serial Subculturing Enrichment->Subculture Plating 4. Plating on Agar (B569324) (Mineral Salts Medium + 2C5NP) Subculture->Plating Isolation 5. Isolate Pure Colonies Plating->Isolation Identification 6. Identification (16S rRNA gene sequencing) Isolation->Identification

Fig. 2: Experimental workflow for isolating 2C5NP-degrading bacteria.

Materials:

  • Environmental sample (e.g., soil, water from a contaminated site)

  • Mineral Salts Medium (MSM)

  • This compound (2C5NP) stock solution

  • Sterile flasks, petri dishes, and pipettes

  • Incubator shaker

Procedure:

  • Enrichment: In a sterile flask, combine 100 mL of MSM with a small amount of the environmental sample (e.g., 1 g of soil or 1 mL of water). Add 2C5NP from a stock solution to a final concentration of 0.1-0.5 mM.

  • Incubation: Incubate the flask at 30°C with shaking (150-200 rpm) for 1-2 weeks.

  • Subculturing: Transfer an aliquot (e.g., 1-5 mL) of the enrichment culture to a fresh flask of MSM containing 2C5NP. Repeat this step 3-5 times to enrich for 2C5NP-degrading microorganisms.

  • Isolation: After several rounds of enrichment, perform serial dilutions of the culture and plate onto MSM agar plates containing 2C5NP as the sole carbon and nitrogen source.

  • Pure Culture: Incubate the plates at 30°C until colonies appear. Select distinct colonies and re-streak onto fresh plates to obtain pure cultures.

  • Identification: Identify the isolated strains through 16S rRNA gene sequencing.

Analysis of this compound and its Metabolites

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2C5NP and its degradation intermediates.

5.2.1 HPLC Analysis

  • Instrumentation: HPLC system with a C18 column and a UV-Vis or Diode Array Detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid) is typically used.

  • Detection: Monitor the absorbance at a wavelength where 2C5NP and its expected metabolites absorb (e.g., 280-320 nm).

  • Sample Preparation: Centrifuge the culture sample to remove bacterial cells. The supernatant can be directly injected or subjected to solid-phase extraction for concentration of analytes.

  • Quantification: Use a standard curve of authentic 2C5NP to quantify its concentration. Intermediates can be identified by comparing their retention times and UV-Vis spectra with those of authentic standards, if available.

5.2.2 GC-MS Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable.

  • Derivatization: Phenolic compounds may require derivatization (e.g., silylation) to improve their volatility and chromatographic behavior.

  • Sample Preparation: Extract the metabolites from the culture supernatant using an organic solvent (e.g., ethyl acetate). Concentrate the extract and derivatize if necessary before injection.

  • Identification: Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if possible, with the mass spectra of authentic standards.

Nitroreductase Activity Assay

This spectrophotometric assay measures the activity of nitroreductase by monitoring the oxidation of NADPH.

Materials:

  • Cell-free extract containing the nitroreductase

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • NADPH solution

  • This compound (substrate) solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the phosphate buffer and NADPH.

  • Enzyme Addition: Add a known amount of the cell-free extract to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the 2C5NP substrate solution.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion

The microbial degradation of this compound is a promising avenue for the bioremediation of contaminated sites. The well-characterized pathway in bacteria like Ralstonia eutropha JMP134 and Cupriavidus sp. CNP-8 provides a solid foundation for developing practical bioremediation strategies. Further research into the enzymatic mechanisms, the diversity of degrading microorganisms, and the optimization of degradation conditions will be crucial for the successful application of this knowledge in environmental biotechnology and industrial wastewater treatment. This guide serves as a foundational resource to support these ongoing research and development efforts.

References

Environmental Fate and Toxicity of 2-Chloro-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrophenol (2C5NP) is a halogenated nitrophenolic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its presence in the environment, primarily due to industrial effluents, raises concerns due to its potential persistence and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and toxicological profile of this compound, intended to inform risk assessment and guide future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 619-10-3[2]
Molecular Formula C₆H₄ClNO₃[2]
Molecular Weight 173.55 g/mol [2]
Appearance Yellow to brown crystalline solid[1]
Water Solubility Sparingly soluble[1]
log Kow (Octanol-Water Partition Coefficient) 2.39[3]
Predicted pKa 6.72 ± 0.19[1]

Environmental Fate

The environmental fate of this compound is determined by a combination of physical, chemical, and biological processes, including biodegradation, photodegradation, hydrolysis, mobility, and bioaccumulation.

Biodegradation

Microbial degradation is a key process in the environmental attenuation of this compound. Several bacterial strains have been identified that can utilize this compound as a source of carbon, nitrogen, and energy.

Key Biodegrading Microorganisms:

  • Cupriavidus sp. strain CNP-8: Isolated from pesticide-contaminated soil, this bacterium can completely degrade 2C5NP.[4] The degradation is concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h⁻¹.[4] High concentrations (above 0.7 mM) can be inhibitory to its growth.[5]

  • Ralstonia eutropha JMP134: This bacterium also utilizes 2C5NP as a sole source of nitrogen, carbon, and energy.[6]

Biodegradation Pathway:

The primary mechanism of aerobic biodegradation involves an initial reduction of the nitro group. In both Cupriavidus sp. CNP-8 and Ralstonia eutropha JMP134, the degradation pathway proceeds through the following key steps:

  • Nitro Group Reduction: this compound is first reduced to 2-chloro-5-nitrosophenol and then to 2-chloro-5-hydroxylaminophenol.[5][6]

  • Bamberger Rearrangement: The resulting 2-chloro-5-hydroxylaminophenol undergoes an enzymatic Bamberger rearrangement to form 2-amino-5-chlorohydroquinone.[6][7]

  • Reductive Dechlorination: The chlorine atom is removed from 2-amino-5-chlorohydroquinone via a reductive mechanism, yielding aminohydroquinone.[6]

A diagram of the microbial degradation pathway of this compound is presented below.

Biodegradation_Pathway This compound This compound 2-Chloro-5-nitrosophenol 2-Chloro-5-nitrosophenol This compound->2-Chloro-5-nitrosophenol Nitroreductase 2-Chloro-5-hydroxylaminophenol 2-Chloro-5-hydroxylaminophenol 2-Chloro-5-nitrosophenol->2-Chloro-5-hydroxylaminophenol Nitroreductase 2-Amino-5-chlorohydroquinone 2-Amino-5-chlorohydroquinone 2-Chloro-5-hydroxylaminophenol->2-Amino-5-chlorohydroquinone Mutase (Bamberger Rearrangement) Aminohydroquinone Aminohydroquinone 2-Amino-5-chlorohydroquinone->Aminohydroquinone Reductive Dehalogenase Ring Cleavage Products Ring Cleavage Products Aminohydroquinone->Ring Cleavage Products Dioxygenase

Caption: Microbial degradation pathway of this compound.

Experimental Protocol: Biodegradation of this compound by Cupriavidus sp. CNP-8

A generalized protocol for studying the biodegradation of 2C5NP by Cupriavidus sp. CNP-8 is as follows:

  • Microorganism and Culture Conditions:

    • Cupriavidus sp. strain CNP-8 is grown in a liquid mineral salts medium (MSM) with 2C5NP as the sole carbon and nitrogen source.

    • Cultures are incubated at 30°C with shaking (e.g., 150 rpm).[8]

  • Degradation Experiment:

    • Washed cells of strain CNP-8 are resuspended in fresh MSM to a specific optical density (e.g., OD₆₀₀ of 0.05).[5]

    • This compound is added to the cell suspension at various initial concentrations (e.g., 0.3 mM to 0.7 mM).[5]

    • The flasks are incubated under the same conditions as the initial culture.

  • Sampling and Analysis:

    • Samples are collected at regular time intervals.

    • The concentration of 2C5NP and its degradation products in the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

    • Chloride and ammonia (B1221849) release can be monitored to confirm mineralization.[5]

An experimental workflow for a typical biodegradation study is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Growth Grow Cupriavidus sp. CNP-8 Cell_Harvest Harvest and Wash Cells Culture_Growth->Cell_Harvest Incubation Incubate Cells with 2C5NP Cell_Harvest->Incubation Sampling Collect Samples Incubation->Sampling HPLC_Analysis HPLC/LC-MS Analysis Sampling->HPLC_Analysis Data_Interpretation Interpret Data HPLC_Analysis->Data_Interpretation

Caption: General experimental workflow for a biodegradation study.

Photodegradation and Hydrolysis

Limited information is currently available on the specific kinetics and pathways of photodegradation and hydrolysis of this compound. For nitrophenols in general, both photolysis and biodegradation are considered important fate processes in water.[9] The half-life of nitrophenols due to photolysis can range from one to eight days in freshwater.[9] The rate of these abiotic degradation processes is expected to be influenced by factors such as pH, temperature, and the presence of other substances in the water.

Mobility
Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). An experimental log BCF of 1.29 has been reported for this compound in Common carp (B13450389) (Cyprinus carpio).[3] This relatively low value suggests that this compound has a low potential for bioaccumulation in aquatic organisms. This is consistent with its moderate log Kow value.

Toxicity

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2][10] Its toxicity to various organisms is a key consideration for its environmental risk assessment.

Aquatic Toxicity

Quantitative data on the aquatic toxicity of this compound is limited. However, based on data for related chlorophenols and nitrophenols, it is expected to be toxic to aquatic life. Standardized aquatic toxicity tests are typically conducted on species representing different trophic levels, such as fish, daphnids (invertebrates), and algae.[1] The key endpoints measured are the LC50 (lethal concentration for 50% of the population) for fish and the EC50 (effective concentration causing a 50% response, e.g., immobilization or growth inhibition) for daphnids and algae.[1]

Experimental Protocol: Acute Aquatic Toxicity Testing

Standardized protocols for aquatic toxicity testing are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).[8][11] A general outline for an acute toxicity test is as follows:

  • Test Organisms: Select appropriate species (e.g., Fathead minnow for fish, Daphnia magna for invertebrates, and Pseudokirchneriella subcapitata for algae).

  • Test Conditions: Maintain controlled conditions of temperature, light, and water quality.

  • Exposure: Expose the organisms to a range of concentrations of this compound for a specified duration (e.g., 96 hours for fish, 48 hours for daphnids, 72 hours for algae).[1]

  • Observation: Monitor for mortality (fish), immobilization (daphnids), or growth inhibition (algae).

  • Data Analysis: Calculate the LC50 or EC50 values using appropriate statistical methods.

The logical relationship for selecting the appropriate toxicity test based on the organism is shown below.

Toxicity_Test_Selection Organism Organism Fish Fish Organism->Fish Invertebrate Invertebrate Organism->Invertebrate Algae Algae Organism->Algae LC50_Test LC50 Test (96h) Fish->LC50_Test EC50_Immobilization_Test EC50 Immobilization Test (48h) Invertebrate->EC50_Immobilization_Test EC50_Growth_Inhibition_Test EC50 Growth Inhibition Test (72h) Algae->EC50_Growth_Inhibition_Test

Caption: Selection of aquatic toxicity tests based on the organism.

Terrestrial Toxicity

Information on the toxicity of this compound to terrestrial organisms is scarce. Acute oral toxicity studies in rats have reported LD50 values, but with some variability. One study reported an oral LD50 in rats of >500 mg/kg to <2,000 mg/kg.[12] Another source indicates a predicted oral rat LD50 of 738.87 mg/kg for the related compound 2-chloro-5-nitropyridine.[13]

Mechanisms of Toxicity and Cellular Effects

The specific cellular mechanisms of toxicity for this compound are not well-elucidated. However, nitrophenols, in general, are known to exert their toxic effects through various mechanisms, including the uncoupling of oxidative phosphorylation.[14] This disruption of cellular energy production can lead to a cascade of adverse effects.

Furthermore, exposure to toxic chemicals can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[15] Oxidative stress can damage cellular components like DNA, proteins, and lipids, and can activate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[9] The potential for this compound to induce oxidative stress and modulate these signaling pathways warrants further investigation.

A simplified representation of a potential toxicity pathway involving oxidative stress is provided below.

Oxidative_Stress_Pathway 2C5NP_Exposure This compound Exposure ROS_Production Increased Reactive Oxygen Species (ROS) 2C5NP_Exposure->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Signaling_Activation Activation of Signaling Pathways (e.g., MAPK) Oxidative_Stress->Signaling_Activation Adverse_Outcomes Adverse Cellular Outcomes (e.g., Apoptosis, Inflammation) Cellular_Damage->Adverse_Outcomes Signaling_Activation->Adverse_Outcomes

Caption: Potential toxicity pathway involving oxidative stress.

Conclusion

This compound is a compound of environmental concern due to its potential for persistence and toxicity. While microbial degradation has been identified as a significant removal pathway, data on its abiotic degradation, mobility, and a comprehensive toxicological profile are still limited. Further research is needed to fully characterize the environmental risks associated with this compound. Specifically, studies focusing on its photodegradation and hydrolysis kinetics, experimental determination of its Koc and BCF values, and detailed aquatic and terrestrial toxicity assessments are crucial. Additionally, investigating the specific molecular mechanisms of its toxicity, including its effects on cellular signaling pathways, will provide a more complete understanding of its potential impacts on living organisms. This knowledge will be vital for developing effective risk management strategies and for guiding the development of safer alternatives in industrial applications.

References

An In-depth Technical Guide on the Safety, Handling, and MSDS of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloro-5-nitrophenol (CAS No. 619-10-3). The following sections detail the chemical's properties, associated hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow to brown solid organic compound.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C6H4ClNO3[3]
Molecular Weight 173.55 g/mol [4]
Appearance Yellow to Brown Solid[1][2]
Melting Point 118-121 °C[3]
Boiling Point 276.1 °C (Predicted)[3]
Density 1.554 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in water. Soluble in Chloroform (Slightly, Heated), DMSO (Slightly), and Methanol (Slightly).[2][3]
pKa 6.72 (Predicted)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

(Data sourced from multiple references)[2][4]

Signal Word: Warning[3]

Primary Hazards: Irritant[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

  • Handling: Use only in a well-ventilated area or under a fume hood.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Do not get in eyes, on skin, or on clothing.[1] Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed.[1] Store under an inert atmosphere.[1] Keep away from heat, sparks, and flame.[5] Store locked up.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][5]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound.

PPE_Requirements Engineering Engineering Controls Ventilation Adequate Ventilation Engineering->Ventilation FumeHood Use in Fume Hood Engineering->FumeHood PPE Personal Protective Equipment EyeFace Eye/Face Protection PPE->EyeFace Skin Skin Protection PPE->Skin Respiratory Respiratory Protection PPE->Respiratory Goggles Chemical Safety Goggles EyeFace->Goggles FaceShield Face Shield (if splash risk) EyeFace->FaceShield Gloves Chemical-Resistant Gloves Skin->Gloves LabCoat Lab Coat Skin->LabCoat Respirator NIOSH-approved Respirator (if dust is generated) Respiratory->Respirator

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth.[1] Never give anything by mouth to an unconscious person.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[5] Use extinguishing media appropriate for the surrounding fire.[5]

  • Specific Hazards: Thermal decomposition can generate carbon oxides, hydrogen chloride, and nitrogen oxides.[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

In the event of a spill, follow these procedures.

  • Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate ventilation.[1] Do not breathe dust.[5] Use personal protective equipment as required.[1]

  • Environmental Precautions: Should not be released into the environment.[1] Prevent spillage from entering drains or water courses.[6]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Avoid dust formation.[1]

Spill_Response_Plan Start Spill Detected Step1 Evacuate Immediate Area & Alert Others Start->Step1 Step2 Don Required PPE Step1->Step2 Step3 Contain the Spill Step2->Step3 Step4 Clean Up Material Step3->Step4 Step5 Place in Hazardous Waste Container Step4->Step5 Step6 Decontaminate Area & Equipment Step5->Step6 End Incident Reported Step6->End

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under normal conditions.[7]

  • Conditions to Avoid: Incompatible products.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[1]

Toxicological Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] The toxicological properties have not been fully investigated.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Dispose of contents/container to an approved waste disposal plant.[1] Do not empty into drains.[1]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the manufacturer before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Reduction of 2-Chloro-5-nitrophenol using Iron Powder

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and a comprehensive experimental protocol for the chemical reduction of 2-Chloro-5-nitrophenol to its corresponding amine, 2-Amino-4-chlorophenol, utilizing iron powder. This transformation is a fundamental step in the synthesis of various pharmaceuticals, dyes, and pesticides.[1][2]

Introduction

The reduction of aromatic nitro groups is a cornerstone of organic synthesis, enabling the production of valuable aniline (B41778) derivatives.[2] Among the various methods available, the use of iron powder in an acidic or neutral medium is a classic, cost-effective, and efficient approach.[2][3][4] This method, often referred to as the Béchamp reduction, involves the use of an easily oxidized metal like iron in the presence of a proton source to convert a nitro group (NO₂) into an amino group (NH₂).[3][5] The resulting product, 2-Amino-4-chlorophenol, is a crucial intermediate in the synthesis of a range of chemical entities.[1][6][7]

Reaction and Mechanism

The overall chemical transformation is the reduction of the nitro group on the phenol (B47542) ring to an amine group. The reaction is typically carried out in a solvent mixture, such as ethanol (B145695) and water, with ammonium (B1175870) chloride serving as a mild acid catalyst.[2][8] Iron powder acts as the reducing agent, providing the electrons necessary for the reduction process.[5]

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale reduction of this compound using iron powder.

ParameterValueReference
Reactants
This compound20.0 g (115.2 mmol)[2][8]
Iron Powder32.2 g (576.2 mmol)[2][8]
Ammonium Chloride32.1 g (599.3 mmol)[2][8]
Solvent
Ethanol150 mL[2][8]
Water150 mL[2][8]
Reaction Conditions
TemperatureReflux[2][8]
Reaction Time2 hours[2][8]
Product
5-Amino-2-chlorophenol15.85 g[8]
Yield 96%[8]

Experimental Protocol

This section details the step-by-step methodology for the reduction of this compound.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Column chromatography setup (optional, for purification)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 g (115.2 mmol) of this compound in a mixture of 150 mL of ethanol and 150 mL of water.[8]

  • Addition of Reagents: To this solution, sequentially add 32.2 g (576.2 mmol) of iron powder and 32.1 g (599.3 mmol) of ammonium chloride.[8]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.[2][8] Maintain the reflux for 2 hours.[2][8]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.[8]

    • Filter the reaction mixture to remove the insoluble iron residues.[8]

    • Wash the residue with a suitable solvent like ethyl acetate to ensure complete recovery of the product.

    • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.[8]

  • Purification (if necessary): The resulting residue can be purified by column chromatography. A typical eluent system for this purification is a mixture of hexane and ethyl acetate (e.g., 9:1 ratio).[8]

  • Product Characterization: The final product, 5-amino-2-chlorophenol, should be a white solid.[8] Its identity and purity can be confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry. The melting point of 2-Amino-4-chlorophenol is reported to be in the range of 136-141 °C.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the reduction of this compound.

experimental_workflow start Start reactants 1. Dissolve this compound in Ethanol/Water start->reactants add_reagents 2. Add Iron Powder and Ammonium Chloride reactants->add_reagents reflux 3. Heat to Reflux (2 hours) add_reagents->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Filter to Remove Insoluble Material cool->filter concentrate 6. Concentrate Filtrate filter->concentrate purify 7. Purify by Column Chromatography (optional) concentrate->purify product Final Product: 2-Amino-4-chlorophenol purify->product

Caption: Experimental workflow for the reduction of this compound.

Applications of 2-Amino-4-chlorophenol

The product of this reaction, 2-Amino-4-chlorophenol (also known as 5-Chloro-2-hydroxyaniline), is a versatile intermediate.[1] It finds widespread use in the synthesis of various organic molecules, including:

  • Pharmaceuticals: It serves as a building block for the creation of various drug candidates.[1][6]

  • Dyes: It is used in the manufacturing of different types of dyes.[1]

  • Pesticides: It is an important precursor in the synthesis of agrochemicals.[1]

Recent research has also explored its potential antimicrobial effects, making it a compound of interest for the development of new antibacterial agents.[6]

Safety Precautions

  • This compound may cause skin and eye irritation.[9]

  • 2-Amino-4-chlorophenol is a light brown crystalline solid that may be toxic by ingestion.[10]

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Care should be taken when handling flammable solvents like ethanol.

  • The reaction can be exothermic, especially during the addition of reagents. Proper cooling and controlled addition may be necessary for larger-scale reactions.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-Chloro-5-nitrophenol is a critical transformation in synthetic organic chemistry, yielding 2-amino-5-chlorophenol (B1209517), a valuable intermediate in the production of pharmaceuticals, dyes, and other specialty chemicals. The selective reduction of the nitro group in the presence of a halogen substituent is a key challenge that requires careful selection of catalysts and reaction conditions to achieve high yields and purity. These application notes provide a comprehensive overview of the common methods for this reduction, including detailed experimental protocols, comparative data, and visual representations of the workflow.

Data Presentation: Comparative Analysis of Reduction Methods

The reduction of this compound to 2-amino-5-chlorophenol can be achieved through various methods. The selection of a specific protocol often depends on factors such as scale, available equipment, cost, and desired product purity. Below is a summary of quantitative data for two primary methods: catalytic hydrogenation and chemical reduction with iron.

MethodCatalyst/ReagentSolventTemperature (°C)PressureTime (h)Yield (%)Reference
Catalytic Hydrogenation 5% Pt/CEthyl AcetateRoom Temp.30 psi (H₂)498[1]
Chemical Reduction Iron powder / NH₄ClEthanol/WaterRefluxAtmospheric296[1]
Catalytic Hydrogenation Pd/CAlcohols (e.g., Methanol, Ethanol)25-801-4 atm (H₂)VariableHigh[2]
Catalytic Hydrogenation Raney NickelAlcohols (e.g., Ethanol)25-1001-15 kg/cm ² (H₂)VariableHigh[3][4]

Note: The data for Pd/C and Raney Nickel are generalized for nitroarene hydrogenation and may require optimization for this compound. High selectivity for the nitro group reduction over dehalogenation is a key consideration, especially with palladium catalysts.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the catalytic hydrogenation of this compound.

This compound This compound 2-amino-5-chlorophenol 2-amino-5-chlorophenol This compound->2-amino-5-chlorophenol [H] (Reduction) cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Charge Reactor Charge Reactor with This compound, Solvent, and Catalyst Seal & Purge Seal Reactor and Purge with Inert Gas Charge Reactor->Seal & Purge Pressurize Pressurize with Hydrogen Seal & Purge->Pressurize Heat & Stir Heat to Desired Temperature and Stir Vigorously Pressurize->Heat & Stir Monitor Monitor Reaction Progress Heat & Stir->Monitor Cool Down Cool Reactor to Room Temperature Monitor->Cool Down Vent Vent Excess Hydrogen Cool Down->Vent Filter Filter to Remove Catalyst Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (e.g., Recrystallization, Chromatography) Concentrate->Purify Final Product Final Product Purify->Final Product 2-amino-5-chlorophenol

References

Application Notes: 2-Chloro-5-nitrophenol as a Versatile Precursor for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most diverse class of synthetic colorants, integral to industries ranging from textiles and printing to advanced materials and analytical chemistry.[1] Their synthesis is primarily achieved through a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[1] 2-Chloro-5-nitrophenol serves as a valuable precursor in this process. Its utility stems from a two-step conversion: the reduction of the nitro group to a primary amine, yielding 2-chloro-5-aminophenol (B42359), which is then diazotized and coupled to form a wide array of azo dyes.[2][3] The presence of the chloro and hydroxyl groups on the resulting dye structures can significantly influence their final properties, including color, lightfastness, and solubility.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for azo dye synthesis, detailing established protocols, comparative data, and process workflows.

Synthetic Pathway Overview

The conversion of this compound into an azo dye is a multi-stage process.

  • Reduction: The nitro group (–NO₂) of this compound is reduced to a primary amino group (–NH₂). This transformation yields 2-chloro-5-aminophenol, the key intermediate for the subsequent diazotization step.[2] Common methods for this reduction include using iron powder in an acidic medium or catalytic hydrogenation.[2]

  • Diazotization: The newly formed 2-chloro-5-aminophenol is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0–5 °C). This converts the primary amino group into a reactive diazonium salt.[3]

  • Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo bridge (–N=N–), creating the final dye molecule.[3][4]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound B 2-Chloro-5-aminophenol A->B [H] (e.g., Fe/HCl or H₂/Pt/C) C Diazonium Salt Intermediate B->C NaNO₂ / HCl 0-5 °C E Final Azo Dye C->E D Coupling Component (e.g., Phenol, β-Naphthol) D->E

Caption: General synthetic pathway from this compound to a final azo dye.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Chloro-5-aminophenol

This protocol outlines two common methods for the reduction of the nitro group.

Method A: Reduction with Iron Powder

This classic and cost-effective method is suitable for large-scale synthesis.[2]

  • Materials: this compound, Iron powder (fine), Concentrated Hydrochloric Acid (HCl), Ethanol (B145695), Sodium Carbonate (Na₂CO₃), Celite®.

  • Procedure:

    • Suspend this compound (1 equivalent) and iron powder (3-4 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.

    • Slowly add concentrated HCl (0.1-0.2 equivalents) dropwise to catalyze the reaction.

    • Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding a saturated solution of sodium carbonate until the pH is ~7-8.

    • Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.[2]

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-chloro-5-aminophenol.

    • The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Method B: Catalytic Hydrogenation

This method is cleaner and often provides higher purity and yields.[2]

  • Materials: this compound, Platinum on Carbon (Pt/C, 5%), Ethyl Acetate (B1210297) or Ethanol, Hydrogen gas source.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol.[2]

    • Add the 5% Pt/C catalyst (typically 1-5% by weight of the starting material).[2]

    • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC. The reaction is typically complete within 2-6 hours.[2]

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the catalyst.[2]

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the solid 2-chloro-5-aminophenol.[2]

Protocol 2: Synthesis of an Azo Dye from 2-Chloro-5-aminophenol

This protocol details the diazotization of 2-chloro-5-aminophenol and subsequent coupling with phenol as a representative example.

  • Materials: 2-Chloro-5-aminophenol (from Protocol 1), Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Phenol, Sodium Hydroxide (B78521) (NaOH), Ice.

  • Procedure:

    Part A: Diazotization

    • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-chloro-5-aminophenol in 25 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is formed.[3]

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. Maintaining this low temperature is critical as diazonium salts are unstable.[3][5]

    • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.[3]

    • Slowly add the sodium nitrite solution dropwise to the cooled 2-chloro-5-aminophenol solution, ensuring the temperature remains below 5 °C.[3]

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt. Keep this cold solution for the next step.[3]

    Part B: Azo Coupling

    • In a separate 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.[3]

    • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

    • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold alkaline phenol solution. A colored precipitate of the azo dye should form immediately.[3]

    • Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure complete coupling.[3]

    • Acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid. This helps in the complete precipitation of the dye.[3]

    • Isolate the crude dye by vacuum filtration using a Buchner funnel. Wash the precipitate with a generous amount of cold water to remove residual salts.

    • Purify the dye by recrystallization from a suitable solvent (e.g., ethanol).

    • Dry the final product in a vacuum oven at 60-70 °C.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis.

Table 1: Comparative Data for the Reduction of this compound

Parameter Method A: Iron Powder Method B: Catalytic Hydrogenation Reference
Reagents Fe, HCl H₂, 5% Pt/C [2]
Solvent Ethanol/Water Ethyl Acetate [2]
Temperature 70-80 °C (Reflux) Room Temperature [2]
Reaction Time 2-4 hours 2-6 hours [2]
Typical Yield 80-90% >95% [2]

| Purity | Good to Excellent | Excellent |[2] |

Table 2: Characterization Data for Representative Azo Dyes

Azo Dye Structure Diazo Component Coupling Component λmax (nm) Yield (%) M.P. (°C) Reference
4-((2-chlorophenyl)diazenyl)phenol 2-Chloroaniline Phenol 350-450 (solvent dependent) - - [6]
2-(3′-phenyl-5′-pyrazolyl azo) resorcinol 3-phenyl-5-aminopyrazole Resorcinol - - 198 [7]
Disazo Dye 5a 2-Methoxy-5-nitroaniline -> Intermediate 1,3-dihydroxybenzene 467 58 180-182 [8]

| Disazo Dye 5d | 2-Methoxy-5-nitroaniline -> Intermediate | 1-naphthol (B170400) | 510 | 60 | 160-162 |[8] |

Note: Data for dyes not derived directly from 2-chloro-5-aminophenol are included to provide representative values for similar structures.

Workflow Visualization

G cluster_start Precursor Processing cluster_azo Azo Dye Synthesis cluster_end Analysis & Final Product Start Start: This compound Reduction Reduction Reaction (Protocol 1) Start->Reduction Purify1 Purification 1 (Filtration, Recrystallization) Reduction->Purify1 Diazotization Diazotization (Protocol 2, Part A) Purify1->Diazotization Coupling Azo Coupling (Protocol 2, Part B) Diazotization->Coupling Purify2 Purification 2 (Filtration, Recrystallization) Coupling->Purify2 Analysis Characterization (FT-IR, NMR, UV-Vis, M.P.) Purify2->Analysis End Final Azo Dye Analysis->End

Caption: Experimental workflow for the synthesis of an azo dye from a nitrophenol precursor.

References

Synthesis of Heterocyclic Compounds Using 2-Chloro-5-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-chloro-5-nitrophenol as a key starting material. The synthetic strategies discussed herein focus on the initial reduction of the nitro group, followed by cyclization reactions to form valuable heterocyclic cores, such as benzoxazoles and phenothiazines. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

This compound is a versatile chemical intermediate whose utility in the synthesis of pharmaceuticals, dyes, and agrochemicals is well-established.[1] Its functional groups—a phenolic hydroxyl, a chloro substituent, and a nitro group—offer multiple reaction sites for building complex molecular architectures. A common and highly effective strategy for the synthesis of nitrogen-containing heterocycles from this precursor involves the initial reduction of the nitro group to an amine, yielding 2-chloro-5-aminophenol (B42359).[2][3] This intermediate serves as a valuable synthon for subsequent cyclization reactions.

This guide details two primary synthetic pathways starting from this compound:

  • Synthesis of 6-Chloro-2-methylbenzoxazole: A two-step process involving the reduction of this compound followed by cyclization with acetic anhydride (B1165640).

  • Synthesis of 7-Chloro-2-nitrophenothiazine: A pathway involving an Ullmann condensation reaction.

All protocols are presented with detailed, step-by-step instructions, and quantitative data are summarized in tables for clarity and ease of comparison.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-aminophenol

The foundational step for the synthesis of the target heterocycles is the reduction of the nitro group of this compound. Two robust and high-yielding methods are presented below: reduction using iron powder in an acidic medium and catalytic hydrogenation.

Experimental Protocols for the Synthesis of 2-Chloro-5-aminophenol

Method A: Reduction with Iron Powder

This classic and cost-effective method is suitable for large-scale synthesis.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol (B145695) and water.

  • Addition of Reagents: To this solution, add iron powder (5.0 eq) and ammonium (B1175870) chloride (5.2 eq) sequentially.[3]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2 hours with vigorous stirring.[3]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron residues. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.[3]

Method B: Catalytic Hydrogenation

This method is cleaner and often provides higher purity, making it ideal for pharmaceutical applications.[3]

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethyl acetate.

  • Catalyst Addition: Add 5% Platinum on Carbon (Pt/C) catalyst (typically 1% by weight of the starting material).[3]

  • Reaction Conditions: Shake the mixture under a hydrogen atmosphere (30 psi) for 4 hours.[3]

  • Work-up and Purification: Upon completion, filter the mixture through Celite® to remove the catalyst. The filtrate can be treated with activated charcoal to remove residual color. Evaporation of the solvent yields the solid product.[3]

Quantitative Data for the Synthesis of 2-Chloro-5-aminophenol
ParameterMethod A: Iron PowderMethod B: Catalytic Hydrogenation
Starting Material This compoundThis compound
Reagents Iron powder, Ammonium chloride5% Pt/C, Hydrogen gas
Solvent Ethanol/Water (1:1)Ethyl Acetate
Temperature RefluxRoom Temperature
Reaction Time 2 hours[3]4 hours[3]
Yield 96%[3]98%[3]

G cluster_start Starting Material cluster_methods Reduction Methods cluster_product Key Intermediate 2_Chloro_5_nitrophenol This compound Method_A Method A: Iron Powder, NH4Cl Ethanol/Water, Reflux 2_Chloro_5_nitrophenol->Method_A Method_B Method B: 5% Pt/C, H2 (30 psi) Ethyl Acetate, RT 2_Chloro_5_nitrophenol->Method_B 2_Chloro_5_aminophenol 2-Chloro-5-aminophenol Method_A->2_Chloro_5_aminophenol 96% Yield Method_B->2_Chloro_5_aminophenol 98% Yield

Part 2: Synthesis of 6-Chloro-2-methylbenzoxazole

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. The following protocol describes their synthesis from 2-chloro-5-aminophenol.

Experimental Protocol

This protocol is based on the well-established reaction of o-aminophenols with acid anhydrides to form benzoxazoles.[4][5]

  • Reaction Setup: Place 2-chloro-5-aminophenol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the flask.

  • Reaction Conditions: Heat the mixture at reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, carefully add the reaction mixture to ice-water to precipitate the product. The solid is collected by filtration, washed with water, and can be recrystallized from ethanol to afford the pure 6-chloro-2-methylbenzoxazole.

Quantitative Data for the Synthesis of 6-Chloro-2-methylbenzoxazole
ParameterValue
Starting Material 2-Chloro-5-aminophenol
Reagent Acetic Anhydride
Solvent None (or optional high-boiling solvent like xylene)
Temperature Reflux
Reaction Time 2-4 hours
Yield 85-95% (Estimated based on similar reactions)

G 2_Chloro_5_aminophenol 2-Chloro-5-aminophenol 6_Chloro_2_methylbenzoxazole 6-Chloro-2-methylbenzoxazole 2_Chloro_5_aminophenol->6_Chloro_2_methylbenzoxazole Reflux, 2-4h Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->6_Chloro_2_methylbenzoxazole

Part 3: Proposed Synthesis of 7-Chloro-2-nitrophenothiazine

Phenothiazines are an important class of nitrogen and sulfur-containing heterocycles with applications in antipsychotic and other CNS-active drugs. A plausible synthetic route to a phenothiazine (B1677639) derivative from this compound is via an Ullmann condensation.

Proposed Experimental Protocol

This protocol describes a copper-catalyzed Ullmann condensation.

  • Reaction Setup: To a flask, add this compound (1.0 eq), 2-aminothiophenol (B119425) (1.1 eq), potassium carbonate (2.0 eq), and a copper catalyst (e.g., CuI, 10 mol%).

  • Solvent: Add a high-boiling polar solvent such as DMF or NMP.

  • Reaction Conditions: Heat the mixture at 120-150 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for the Proposed Synthesis of 7-Chloro-2-nitrophenothiazine
ParameterValue
Starting Materials This compound, 2-Aminothiophenol
Reagents K₂CO₃, Copper Catalyst (e.g., CuI)
Solvent DMF or NMP
Temperature 120-150 °C
Reaction Time 12-24 hours
Yield 40-60% (Estimated)

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_Chloro_5_nitrophenol This compound Conditions Ullmann Condensation: CuI, K₂CO₃ DMF, 120-150°C 2_Chloro_5_nitrophenol->Conditions 2_Aminothiophenol 2-Aminothiophenol 2_Aminothiophenol->Conditions Phenothiazine 7-Chloro-2-nitrophenothiazine Conditions->Phenothiazine

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The protocols outlined in this document provide robust methods for the preparation of a key aminophenol intermediate and its subsequent conversion into benzoxazole (B165842) and phenothiazine scaffolds. These application notes serve as a practical guide for researchers in organic synthesis and drug discovery, enabling the efficient construction of molecules with high potential for biological activity.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrophenol is a versatile aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a chlorine atom activated by a strongly electron-withdrawing nitro group in the para position, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a variety of functional groups, including ethers, amines, and thioethers, onto the aromatic ring. These resulting derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

This document provides detailed application notes and protocols for conducting SNAr reactions on this compound with common nucleophiles such as alkoxides, amines, and thiols.

Reaction Principle: The SNAr Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This step is facilitated by the electron-deficient nature of the aromatic ring, caused by the inductive and resonance effects of the nitro group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the oxygen atoms of the nitro group, which significantly stabilizes it and lowers the activation energy of this rate-determining step.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

The overall transformation results in the substitution of the chlorine atom with the incoming nucleophile.

Data Presentation: Representative SNAr Reactions

The following tables summarize quantitative data for representative nucleophilic aromatic substitution reactions on this compound and structurally similar compounds. These values serve as a guideline for expected outcomes and can be used for comparison during reaction optimization.

Table 1: Synthesis of 2-Alkoxy-5-nitrophenols (Etherification)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide (B1231860)-Methanol (B129727)Reflux4 - 685 - 95
Sodium Ethoxide-EthanolReflux4 - 680 - 90
PhenolK₂CO₃DMF100 - 1208 - 1275 - 85

Note: Data is representative and may vary based on specific reaction conditions.

Table 2: Synthesis of 2-Amino-5-nitrophenol Derivatives (Amination)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia-Ethanol (in sealed tube)100 - 12012 - 1870 - 80
Piperidine (B6355638)K₂CO₃DMF80 - 903 - 590 - 98[1]
AnilineK₂CO₃DMF120 - 14010 - 1665 - 75

Note: Data for piperidine is based on the reaction with the analogous 5-fluoro-2-nitrophenol[1].

Table 3: Synthesis of 2-Thio-5-nitrophenol Derivatives (Thiolation)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80 - 1005 - 785 - 95[2]
Sodium Thiophenoxide-DMF20 - 303>90
Benzyl MercaptanNaHTHF60 - 704 - 680 - 90

Note: Data for thiophenol is based on reactions with analogous 5-chloro-2-nitroanilines[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Protocol 1: Synthesis of 2-Methoxy-5-nitrophenol

Materials:

  • This compound

  • Sodium Methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 - 1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid.

  • Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash them sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford pure 2-Methoxy-5-nitrophenol.

Protocol 2: Synthesis of 2-(Piperidin-1-yl)-5-nitrophenol

Materials:

  • This compound

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per mmol of the limiting reagent).

  • Addition of Nucleophile: To the stirring suspension, add piperidine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(Piperidin-1-yl)-5-nitrophenol.

Protocol 3: Synthesis of 5-Nitro-2-(phenylthio)phenol

Materials:

  • This compound

  • Thiophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in DMF (10 mL per gram of substrate).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 5-7 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to give pure 5-Nitro-2-(phenylthio)phenol.

Mandatory Visualization

Caption: General mechanism of the SNAr reaction.

experimental_workflow A Reaction Setup (this compound, Solvent, Base) B Addition of Nucleophile (Alkoxide, Amine, or Thiol) A->B C Reaction at Elevated Temperature (Monitor by TLC) B->C D Work-up (Quenching, Neutralization) C->D E Extraction with Organic Solvent D->E F Washing of Organic Layer (Water, Brine) E->F G Drying and Solvent Evaporation F->G H Purification (Recrystallization or Chromatography) G->H I Characterization of Pure Product (NMR, MS, etc.) H->I

Caption: A typical experimental workflow for SNAr reactions.

References

Application Notes and Protocols: 2-Chloro-5-nitrophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Chloro-5-nitrophenol as a key starting material in the synthesis of pharmaceutical intermediates. The primary focus is on its reduction to 2-chloro-5-aminophenol (B42359), a versatile precursor for various active pharmaceutical ingredients (APIs). Detailed experimental protocols for two common reduction methods are provided, along with a specific application in the synthesis of antimalarial agents.

Synthesis of 2-Chloro-5-aminophenol: A Key Pharmaceutical Intermediate

2-Chloro-5-aminophenol is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds used in drug discovery.[1] Its synthesis from this compound is a fundamental transformation involving the reduction of the nitro group to an amine. Two of the most prevalent and efficient methods for this conversion are the reduction using iron powder in an acidic or neutral medium and catalytic hydrogenation.[2][3]

Comparative Data of Synthesis Protocols

The choice between the two primary reduction methods often depends on factors such as the scale of the reaction, available equipment, and desired purity of the final product. The following table summarizes the key quantitative data for both protocols.

ParameterReduction with Iron PowderCatalytic Hydrogenation
Starting Material This compoundThis compound
Key Reagents Iron powder, Ammonium (B1175870) chloride5% Platinum on Carbon (Pt/C), Hydrogen gas
Solvent Ethanol (B145695)/WaterEthyl acetate (B1210297)
Reaction Time 2 hours4 hours
Temperature RefluxRoom Temperature
Pressure Atmospheric30 psi
Yield ~96%~98%
Purity Good, requires purificationHigh
Key Advantages Cost-effective, readily available reagentsHigh yield and purity, clean reaction
Key Disadvantages Generates iron waste, may require further purificationRequires specialized hydrogenation equipment, catalyst cost
Experimental Protocols

This method is a classic and cost-effective approach for the reduction of aromatic nitro compounds.

Materials:

  • This compound (20.0 g, 115.2 mmol)

  • Iron powder (32.2 g, 576.2 mmol)

  • Ammonium chloride (32.1 g, 599.3 mmol)

  • Ethanol (150 mL)

  • Water (150 mL)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a mixture of ethanol and water.[4]

  • To this solution, add iron powder and ammonium chloride sequentially.[4]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the insoluble iron residues.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Purify the residue by fast column chromatography using a hexane/ethyl acetate (9:1) eluent to afford 2-chloro-5-aminophenol as a white solid.[4]

Catalytic hydrogenation is a clean and efficient method that often provides high yields and purity.

Materials:

  • This compound (25 g, 0.14 mol)

  • 5% Platinum on Carbon (Pt/C) catalyst (250 mg)

  • Ethyl acetate (150 mL)

  • Celite®

  • Activated charcoal

Procedure:

  • In a hydrogenation vessel, prepare a solution of this compound in ethyl acetate.

  • Add the 5% Pt/C catalyst to the solution.[3]

  • Shake the mixture under a hydrogen atmosphere (30 psi) for 4 hours.

  • After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.[3]

  • Wash the residue thoroughly with hot ethyl acetate.[3]

  • Treat the filtrate with activated charcoal and re-filter.

  • Evaporate the ethyl acetate from the filtrate to obtain the solid 2-chloro-5-aminophenol.[3]

Application in the Synthesis of Antimalarial Agents

2-Chloro-5-aminophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antimalarial quinolones.[1] Specifically, it is a precursor for the synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolones, which have demonstrated potent antimalarial activity.

Synthetic Pathway Overview

The synthesis of these antimalarial agents involves a multi-step process starting from 2-chloro-5-aminophenol. A general synthetic scheme is outlined below.

G A 2-Chloro-5-aminophenol B N-Acylation A->B Acetic Anhydride C Acetamide Intermediate B->C D Alkylation C->D Alkyl Halide E Alkylated Intermediate D->E F Hydrolysis (KOH) E->F G Aniline Intermediate F->G H Cyclization with 2-ethyl-β-ketoester G->H I 7-(2-phenoxyethoxy)-4(1H)-quinolones H->I

Caption: General synthetic pathway to 7-(2-phenoxyethoxy)-4(1H)-quinolones.

Mechanism of Action of Quinolone Antimalarials

Quinolone-containing antimalarial drugs are thought to exert their effect by interfering with the detoxification of heme within the malaria parasite's food vacuole.[2][5]

During its life cycle within red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[6][7] Quinolone antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are believed to bind to heme, preventing its polymerization into hemozoin.[2][5] The resulting buildup of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[5]

G cluster_parasite Malaria Parasite cluster_drug Quinolone Antimalarial Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Quinolone Quinolone Drug Quinolone->Heme Inhibits Polymerization

Caption: Mechanism of action of quinolone antimalarials.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Workflow for Reduction with Iron Powder

G Start Start Dissolve Dissolve this compound in Ethanol/Water Start->Dissolve AddReagents Add Iron Powder and Ammonium Chloride Dissolve->AddReagents Reflux Reflux for 2 hours AddReagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Iron Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: Workflow for the synthesis of 2-chloro-5-aminophenol via iron reduction.

Workflow for Catalytic Hydrogenation

G Start Start PrepareSolution Prepare Solution of this compound in Ethyl Acetate Start->PrepareSolution AddCatalyst Add 5% Pt/C Catalyst PrepareSolution->AddCatalyst Hydrogenate Hydrogenate at 30 psi for 4 hours AddCatalyst->Hydrogenate FilterCatalyst Filter through Celite® Hydrogenate->FilterCatalyst Wash Wash with Hot Ethyl Acetate FilterCatalyst->Wash Treat Treat with Activated Charcoal and Filter Wash->Treat Evaporate Evaporate Solvent Treat->Evaporate End End Evaporate->End

Caption: Workflow for the synthesis of 2-chloro-5-aminophenol via catalytic hydrogenation.

References

The Pivotal Role of 2-Chloro-5-nitrophenol and its Analogs as Intermediates in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Agrochemical Development

Introduction

This document provides detailed application notes and protocols based on the synthesis of Flumiclorac-Pentyl, a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide. This will serve as a practical guide for researchers, scientists, and drug development professionals working in the agrochemical sector.

2-Chloro-5-nitrophenol: A Versatile Intermediate

This compound serves as a precursor in various chemical reactions. A fundamental transformation is its reduction to 2-chloro-5-aminophenol, a common step in the synthesis of more complex molecules. This reduction can be efficiently achieved through methods like catalytic hydrogenation or using reducing agents such as iron powder in an acidic medium.

Table 1: Comparative Data for the Reduction of this compound to 2-Chloro-5-aminophenol
ParameterMethod 1: Iron Powder ReductionMethod 2: Catalytic Hydrogenation
Starting Material This compoundThis compound
Reagents Iron powder, Ammonium (B1175870) chlorideHydrogen gas (H₂), Platinum on Carbon (Pt/C)
Solvent Ethanol (B145695)/WaterEthyl acetate
Reaction Temperature RefluxRoom Temperature
Reaction Time 2-4 hours4-6 hours
Typical Yield 85-95%90-98%
Purity of Product Good, may require further purificationHigh, often requires minimal purification

Application Example: Synthesis of the Herbicide Flumiclorac-Pentyl

Flumiclorac-pentyl is a post-emergence herbicide used for the control of broadleaf weeds in crops such as soybeans and corn.[1] Its synthesis involves the use of 2-chloro-4-fluoro-5-nitrophenol (B1583476), a structural analog of this compound. The following protocols detail the key steps in its synthesis.

Experimental Protocols

Protocol 1: Synthesis of Pentyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate

This protocol describes the etherification of 2-chloro-4-fluoro-5-nitrophenol with pentyl bromoacetate (B1195939).

  • Materials:

    • 2-chloro-4-fluoro-5-nitrophenol

    • Pentyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of 2-chloro-4-fluoro-5-nitrophenol in DMF, add potassium carbonate.

    • Heat the mixture to a moderately elevated temperature (e.g., 60-80 °C).

    • Slowly add pentyl bromoacetate to the reaction mixture.

    • Maintain the reaction temperature and monitor for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography to yield pure pentyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate.

Protocol 2: Reduction of the Nitro Group to an Amine

This step involves the reduction of the nitro group of pentyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate to form the corresponding aniline (B41778) derivative.

  • Materials:

    • Pentyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, suspend pentyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate and ammonium chloride in a mixture of ethanol and water.

    • Heat the mixture to reflux.

    • Add iron powder portion-wise to the refluxing mixture.

    • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amino derivative.

Protocol 3: Final Step to Flumiclorac-Pentyl

This final step involves the reaction of the amino intermediate with 3,4,5,6-tetrahydrophthalic anhydride (B1165640).

  • Materials:

    • Pentyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

    • 3,4,5,6-tetrahydrophthalic anhydride

    • Acetic acid

  • Procedure:

    • Dissolve the amino intermediate and 3,4,5,6-tetrahydrophthalic anhydride in acetic acid.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction for the formation of the imide ring by TLC or HPLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain crude Flumiclorac-Pentyl.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure herbicide.

Quantitative Data for Flumiclorac-Pentyl Synthesis
StepReactantsKey ReagentsSolventTypical Yield
1. Etherification 2-chloro-4-fluoro-5-nitrophenol, Pentyl bromoacetateK₂CO₃DMF85-90%
2. Reduction Pentyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetateFe, NH₄ClEthanol/Water90-95%
3. Imide Formation Pentyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, 3,4,5,6-tetrahydrophthalic anhydrideAcetic AcidAcetic Acid80-85%

Visualizing the Synthesis and Mode of Action

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

Synthesis_Workflow A 2-chloro-4-fluoro-5-nitrophenol C Etherification (K2CO3, DMF) A->C B Pentyl bromoacetate B->C D Pentyl 2-(2-chloro-4-fluoro- 5-nitrophenoxy)acetate C->D E Reduction (Fe, NH4Cl) D->E F Pentyl 2-(5-amino-2-chloro- 4-fluorophenoxy)acetate E->F H Imide Formation (Acetic Acid) F->H G 3,4,5,6-Tetrahydro- phthalic anhydride G->H I Flumiclorac-Pentyl H->I

Caption: Synthetic pathway of Flumiclorac-Pentyl.

Experimental_Workflow cluster_etherification Step 1: Etherification cluster_reduction Step 2: Reduction cluster_imide Step 3: Imide Formation A1 Mix 2-chloro-4-fluoro-5-nitrophenol, K2CO3, and DMF A2 Add Pentyl bromoacetate A1->A2 A3 Heat and Monitor Reaction A2->A3 A4 Workup and Extraction A3->A4 A5 Purification A4->A5 B1 Suspend nitro-intermediate in Ethanol/Water A5->B1 B2 Add Iron powder B1->B2 B3 Reflux and Monitor B2->B3 B4 Filtration and Extraction B3->B4 C1 Dissolve amino-intermediate and anhydride in Acetic Acid B4->C1 C2 Reflux and Monitor C1->C2 C3 Precipitation and Filtration C2->C3 C4 Recrystallization C3->C4

Caption: Experimental workflow for Flumiclorac-Pentyl synthesis.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flumiclorac-pentyl belongs to the class of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals.

  • Inhibition of PPO : Flumiclorac-pentyl binds to and inhibits the PPO enzyme.

  • Accumulation of Protoporphyrinogen IX : This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX, in the plant cells.

  • Oxidation and Protoporphyrin IX Formation : Protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm.

  • Photosensitization and Oxidative Damage : In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS).

  • Cellular Damage : These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death and necrosis of the plant tissue.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation and Leakage from Chloroplast Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Normal Pathway ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Flumiclorac Flumiclorac-Pentyl Flumiclorac->PPO Inhibition Accumulation->Protoporphyrin_IX Non-enzymatic Oxidation Damage Membrane Damage and Cell Death ROS->Damage Light Light Light->ROS

References

Application Notes and Protocols for the Analytical Detection of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Chloro-5-nitrophenol, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Detection are designed to be adapted and validated in a research and quality control setting.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. Reverse-phase chromatography is the most common approach.

Application Note: HPLC Analysis of this compound

This method provides a reliable and efficient means to determine the purity of this compound and to quantify it in various sample matrices. The described reverse-phase HPLC method separates the analyte from its impurities based on polarity. For mass spectrometry-compatible methods, formic acid should be used in the mobile phase instead of phosphoric acid.[1]

Experimental Protocol: HPLC-UV Detection

A reverse-phase HPLC method can be employed for the analysis of this compound.[1] A gradient elution is often used to achieve good separation of the analyte from potential impurities.

Chromatographic Conditions:

ParameterValue
Column Newcrom R1, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-5 min, 5% B; 5-10 min, 5-20% B; 10-20 min, 20-40% B; 20-25 min, 40% B[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm[2]
Injection Volume 10 µL
Retention Time Approximately 13.4 minutes[2]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample HPLC_System HPLC System Dissolve_Standard->HPLC_System Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->HPLC_System Data_Acquisition Data Acquisition (280 nm) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Application Note: GC-MS Analysis of this compound

This method provides high selectivity and sensitivity for the detection of this compound. It is particularly useful for impurity profiling and trace-level analysis. A derivatization step is recommended to improve the chromatographic properties of the analyte.

Experimental Protocol: GC-MS Analysis

The following protocol is a general guideline and should be optimized for the specific instrumentation and application.

GC-MS Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).

  • Sample Solution: Extract the analyte from the sample matrix using an appropriate solvent.

  • Derivatization (Silylation):

    • Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Solution Evaporation Evaporate to Dryness Sample->Evaporation Derivatization Add Silylating Agent & Heat Evaporation->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Data_Acquisition Data Acquisition (Scan Mode) GCMS_System->Data_Acquisition TIC Total Ion Chromatogram Data_Acquisition->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound, particularly in solutions with a simple matrix. The method is based on the absorption of ultraviolet or visible light by the analyte.

Application Note: Spectrophotometric Determination of this compound

This protocol describes a method for the quantitative determination of this compound in aqueous solutions. The absorbance of the solution is measured at the wavelength of maximum absorption (λmax). It is crucial to perform a wavelength scan to determine the λmax for this compound in the specific solvent used.

Experimental Protocol: UV-Vis Spectrophotometry

Note: This protocol is based on general procedures for nitrophenols and should be optimized for this compound.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution). From the stock solution, prepare a series of standard solutions of known concentrations.

  • Wavelength Scan: Use one of the standard solutions to perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration of this compound in the sample can be determined from the calibration curve.

Logical Relationship for Spectrophotometric Analysis

Spectrophotometry_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Stock Solution Standards Calibration Standards Stock->Standards Wavelength_Scan Determine λmax Standards->Wavelength_Scan Sample_Sol Sample Solution Abs_Standards Measure Absorbance of Standards Wavelength_Scan->Abs_Standards Calibration_Curve Plot Calibration Curve Abs_Standards->Calibration_Curve Abs_Sample Measure Absorbance of Sample Concentration Determine Sample Concentration Abs_Sample->Concentration Calibration_Curve->Concentration

Caption: Logical steps for spectrophotometric quantification.

Electrochemical Detection

Electrochemical methods offer high sensitivity, rapid response, and the potential for miniaturization for the detection of electroactive compounds like this compound.

Application Note: Electrochemical Sensing of this compound

This note describes the principle of using a modified electrode for the sensitive detection of this compound. The method is based on the electrochemical oxidation or reduction of the nitro group on the surface of a chemically modified electrode.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

Note: This is a representative protocol based on methods for other nitrophenols and requires optimization for this compound.

Instrumentation and Reagents:

  • Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).

  • Phosphate buffer solution (PBS) as the supporting electrolyte.

  • Electrode modifying material (e.g., nanomaterials).

Procedure:

  • Electrode Modification: Polish the glassy carbon electrode and modify its surface with a suitable material to enhance sensitivity and selectivity.

  • Electrochemical Measurement:

    • Place the modified electrode in an electrochemical cell containing a known volume of PBS.

    • Record a blank DPV scan.

    • Add a known concentration of this compound standard solution and record the DPV response.

    • Construct a calibration curve by plotting the peak current against the concentration.

  • Sample Analysis: Add the sample solution to the electrochemical cell and record the DPV. The concentration is determined from the calibration curve.

Workflow for Electrochemical Detection

Electrochemical_Workflow cluster_electrode Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis GCE Glassy Carbon Electrode Polish Polish Electrode GCE->Polish Modify Surface Modification Polish->Modify Cell Electrochemical Cell (with PBS) Modify->Cell DPV_Scan DPV Scan Cell->DPV_Scan Calibration Calibration Curve DPV_Scan->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for electrochemical detection of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. It is important to note that the data for GC-MS, UV-Vis, and Electrochemical Detection are based on structurally similar compounds and would require validation for this compound.

ParameterHPLC-UVGC-MSUV-Vis SpectrophotometryElectrochemical Detection
Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mL0.1 - 1 µg/mL10⁻⁹ - 10⁻⁷ M
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL<0.3 µg/mL0.3 - 3 µg/mL10⁻⁸ - 10⁻⁶ M
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL0.1 - 20 µg/mL10⁻⁸ - 10⁻⁴ M
Precision (%RSD) < 2%< 10%< 5%< 5%
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%95 - 105%

*Data for HPLC-UV is based on a validated method for the structurally similar compound 2-amino-5-nitrophenol. Data for GC-MS, UV-Vis Spectrophotometry, and Electrochemical Detection are representative values for nitrophenolic compounds and should be experimentally determined for this compound.

References

Application Note: Analysis of 2-Chloro-5-nitrophenol in Environmental Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the determination of 2-Chloro-5-nitrophenol in various environmental matrices, such as water and soil, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols provided herein detail sample preparation using solid-phase extraction (SPE) for water samples and ultrasonic-assisted extraction followed by SPE for soil samples. The HPLC method is validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for environmental monitoring and research.

Introduction

This compound is a chemical intermediate used in the synthesis of dyes and pesticides. Its presence in the environment, primarily due to industrial effluent and agricultural runoff, is of concern due to its potential toxicity. Consequently, a reliable and validated analytical method for the quantification of this compound in environmental samples is essential for monitoring its fate and transport, as well as for regulatory compliance. This application note provides a detailed HPLC method that is both sensitive and specific for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are optimized for the separation of this compound from potential interferences in environmental samples.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1290 Infinity LC or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 30% Acetonitrile, increasing to 80% over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Retention Time Approximately 13.4 minutes[1]
Standards and Reagents

All reagents and solvents should be of HPLC or analytical grade. A stock solution of this compound is prepared in methanol (B129727) and serially diluted to prepare calibration standards.

Sample Preparation Protocols

Protocol 1: Water Sample Preparation (Solid-Phase Extraction)

This protocol is suitable for the extraction and pre-concentration of this compound from water samples, including groundwater, surface water, and wastewater.

  • Sample Filtration: Filter the water sample through a 0.45 µm nylon filter to remove any particulate matter.

  • Sample Acidification: Adjust the pH of the filtered water sample to approximately 3 with phosphoric acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3).

  • Sample Loading: Load 100 mL of the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration and Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Soil Sample Preparation (Ultrasonic-Assisted Extraction and SPE)

This protocol is designed for the extraction of this compound from soil and sediment samples.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Ultrasonic Extraction: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube. Add 20 mL of a methanol/water (80:20, v/v) mixture.

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the soil residue and combine the supernatants.

  • Solvent Evaporation and Reconstitution: Evaporate the combined supernatant to approximately 2 mL using a rotary evaporator. Add 100 mL of deionized water to the concentrate.

  • SPE Cleanup: Proceed with the Solid-Phase Extraction protocol for water samples as described in Protocol 1, starting from step 2 (Sample Acidification).

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The validation parameters are summarized in the tables below. These values are based on typical performance for similar phenolic compounds and serve as a guideline.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards.

Table 2: Linearity of this compound Analysis

ParameterValue
Concentration Range 0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.

Table 3: LOD and LOQ

ParameterConcentration (µg/mL)
Limit of Detection (LOD) 0.01 - 0.1
Limit of Quantification (LOQ) 0.03 - 0.3
Accuracy and Precision

Accuracy was determined by spike-recovery experiments at three different concentration levels. Precision is expressed as the relative standard deviation (%RSD) of replicate measurements. An isocratic HPLC method for the determination of phenol (B47542) and nitrophenols has been developed and validated with recoveries in the 90–112% range and intraday and interday precisions smaller than 15%[2][3].

Table 4: Accuracy and Precision Data

Spiked Concentration% Recovery% RSD (Intra-day, n=6)% RSD (Inter-day, n=6)
Low 98 - 102%< 5%< 10%
Medium 95 - 105%< 5%< 10%
High 95 - 105%< 5%< 10%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound in environmental samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_collection Sample Collection (Water/Soil) water_prep Water Sample Prep (Filtration, Acidification) sample_collection->water_prep Water soil_prep Soil Sample Prep (Drying, Sieving) sample_collection->soil_prep Soil spe Solid-Phase Extraction (Enrichment & Cleanup) water_prep->spe ultrasonic_extraction Ultrasonic Extraction (Methanol/Water) soil_prep->ultrasonic_extraction ultrasonic_extraction->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (280 nm) chromatographic_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in environmental water and soil samples. The sample preparation protocols, utilizing solid-phase extraction, allow for effective pre-concentration and cleanup, leading to accurate and precise results. This method is well-suited for routine environmental monitoring and research applications.

References

Application Note: Quantification of 2-Chloro-5-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrophenol is a significant chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound in organic solvent-based samples, including sample preparation with derivatization, GC-MS instrument parameters, and method validation guidelines. Due to its polar nature, derivatization of the phenolic hydroxyl group is employed to enhance volatility and improve chromatographic performance.

Principle

The method involves the derivatization of this compound to a less polar and more volatile silyl (B83357) ether derivative. This is achieved by reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative is then separated from other components on a non-polar capillary GC column and subsequently detected by a mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • Solvents: Dichloromethane (B109758) (DCM), Acetonitrile (ACN), Ethyl Acetate (all GC-grade or higher)

  • Standards: this compound (≥98% purity)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Internal Standard (IS): (Optional but recommended for best quantitative performance) e.g., 2,4-Dichlorophenol or another suitable chlorinated phenol (B47542) not present in the sample.

  • Glassware: Volumetric flasks, autosampler vials with inserts, pipettes.

  • Equipment: Analytical balance, vortex mixer, heating block or oven.

Standard and Sample Preparation

2.1. Stock Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): If using an internal standard, prepare a stock solution in the same manner.

2.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution in dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. If using an internal standard, add a constant concentration of the IS to each calibration standard.

2.3. Sample Preparation and Derivatization

  • Transfer 1 mL of the sample solution (or an aliquot diluted to fall within the calibration range) into a clean autosampler vial.

  • If using an internal standard, add the appropriate volume of the IS working solution.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature before placing it in the GC-MS autosampler.

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and laboratory conditions.

Parameter Condition
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier GasHelium, constant flow at 1.2 mL/min
Injection ModeSplitless, 1 µL injection volume
Injector Temperature250°C
Oven ProgramInitial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 50-350) for initial identification andSelected Ion Monitoring (SIM) for quantification

SIM Ions for Quantitation of TMS-derivatized this compound:

  • Quantifier Ion: To be determined experimentally (likely a prominent and specific fragment ion).

  • Qualifier Ions: To be determined experimentally (2-3 additional characteristic ions for confirmation).

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and reporting. The following tables represent expected performance characteristics of a validated method. Please note that the following values are representative for the analysis of chloronitrophenols by GC-MS and should be experimentally determined for this specific method.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Quantifier Ion)
0.1[Insert Data]
0.5[Insert Data]
1.0[Insert Data]
5.0[Insert Data]
10.0[Insert Data]
25.0[Insert Data]
50.0[Insert Data]
Linearity (R²) > 0.995

Table 2: Method Validation Parameters

ParameterExpected Performance Range
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.15 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps for method validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing stock_solution Stock Solution (1000 µg/mL) calibration_standards Calibration Standards (0.1-50 µg/mL) stock_solution->calibration_standards sample_prep Sample Aliquoting & IS Spiking add_bstfa Add BSTFA Reagent sample_prep->add_bstfa heat_react Heat at 70°C for 30 min add_bstfa->heat_react injection Inject 1 µL into GC-MS heat_react->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

method_validation_flow start Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (% RSD) accuracy->precision robustness Robustness (Parameter Variation) precision->robustness end Validated Method robustness->end

Caption: Logical workflow for the validation of the analytical method.

Conclusion

The GC-MS method detailed in this application note, incorporating a silylation derivatization step, provides a sensitive and selective approach for the quantification of this compound. The provided protocols for sample preparation and instrument parameters serve as a robust foundation for method implementation in research and quality control laboratories. For quantitative applications, a full method validation according to ICH or other relevant guidelines should be performed to determine the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the specific sample matrix of interest.

Application Notes and Protocols for the Enzymatic Reduction of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic reduction of 2-Chloro-5-nitrophenol. This biotransformation is of significant interest in the fields of bioremediation for the detoxification of environmental pollutants and in medicinal chemistry for the site-specific activation of prodrugs.

Introduction

The enzymatic reduction of this compound primarily involves the conversion of the nitro group to an amino group, yielding 2-Chloro-5-aminophenol. This reaction is catalyzed by a class of enzymes known as nitroreductases, which are found in various microorganisms.[1] These enzymes typically utilize a flavin cofactor and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a source of reducing equivalents.[2]

The reduction process is a key step in the microbial degradation of chloronitroaromatic compounds, which are common industrial pollutants.[3][4] In the context of drug development, nitroreductases are explored for their ability to activate nitroaromatic prodrugs specifically in environments where the enzyme is present, such as in targeted cancer therapy.[5][6][7][8][9]

Principle of the Reaction

The enzymatic reduction of this compound by a nitroreductase proceeds through a multi-step process. The nitro group (-NO2) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). The overall reaction is a six-electron reduction.

Reaction Pathway:

This compound → 2-Chloro-5-nitrosophenol → 2-Chloro-5-hydroxylaminophenol → 2-Chloro-5-aminophenol

In some bacterial degradation pathways, the initial product is 2-chloro-5-hydroxylaminophenol, which can then undergo further enzymatic transformations.[1][3][4]

Applications

  • Bioremediation: Nitroreductases from bacteria such as Cupriavidus sp. and Ralstonia eutropha can be utilized for the detoxification of industrial wastewater containing this compound and other related pollutants.[3][4][10][11][12][13][14]

  • Drug Development: The nitroreductase-mediated conversion of a nitro-containing prodrug to an active cytotoxic agent is a promising strategy in gene-directed enzyme prodrug therapy (GDEPT) for cancer.[5][6][8] By expressing the nitroreductase gene specifically in tumor cells, a non-toxic prodrug can be selectively activated at the tumor site, minimizing systemic toxicity.[9]

Quantitative Data Summary

The following tables summarize key parameters for the enzymatic reduction of nitroaromatic compounds. It is important to note that specific kinetic data for this compound is not extensively available in the literature and would need to be determined empirically.

Table 1: Substrate Specificity of Nitroreductase from Ralstonia eutropha JMP134

SubstrateRelative Activity (%)
3-Nitrophenol100
This compound (Data not available)
Nitrobenzene(Data not available)
2,4-Dinitrophenol(Data not available)

Data for this compound with this specific enzyme is not provided in the cited literature but is expected to be a substrate based on the organism's ability to degrade it.[1][4]

Table 2: Kinetic Parameters of MnpA Nitroreductase from Cupriavidus sp. CNP-8 for meta-Nitrophenol (MNP)

ParameterValue
Substratemeta-Nitrophenol (MNP)
Km(Data not available)
Vmax(Data not available)
Optimal pH7.5
CofactorNADPH

While this study confirms MnpA catalyzes the partial reduction of this compound, specific kinetic parameters were not reported for this substrate.[3]

Experimental Protocols

Protocol 1: Enzymatic Assay for the Reduction of this compound

This protocol describes a spectrophotometric assay to determine the activity of a nitroreductase enzyme with this compound as the substrate. The assay monitors the decrease in absorbance of NADPH at 340 nm.

Materials:

  • Purified nitroreductase enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • NADPH stock solution (e.g., 10 mM in buffer)

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.5)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Reaction Buffer (to a final volume of 1 mL)

    • This compound (to a final concentration of 50 µM)[3]

    • NADPH (to a final concentration of 0.2 mM)[3]

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified nitroreductase enzyme (e.g., 0.1–5 µg).[3]

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the enzyme activity.

  • A control reaction without the enzyme or without the substrate should be performed to account for any non-enzymatic degradation.

Calculation of Enzyme Activity:

The specific activity of the enzyme can be calculated using the following formula:

Specific Activity (µmol/min/mg) = (ΔA340/min * Vt) / (ε * Ve * C)

Where:

  • ΔA340/min is the rate of change of absorbance at 340 nm per minute.

  • Vt is the total volume of the assay (in mL).

  • ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

  • Ve is the volume of the enzyme solution added (in mL).

  • C is the concentration of the enzyme in the stock solution (in mg/mL).

Protocol 2: HPLC Analysis of this compound Reduction

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to monitor the disappearance of the substrate (this compound) and the appearance of the product (2-Chloro-5-aminophenol).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Newcrom R1)[2]

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid or 0.1% formic acid for MS compatibility.[2][15]

  • Standards of this compound and 2-Chloro-5-aminophenol

  • Reaction samples quenched at different time points (e.g., by adding an equal volume of acetonitrile).

Procedure:

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate.

  • Set the UV detector to a wavelength where both substrate and product can be detected (e.g., 280 nm).[3]

  • Inject a known concentration of the this compound and 2-Chloro-5-aminophenol standards to determine their retention times.

  • Inject the quenched reaction samples.

  • Monitor the chromatograms for the decrease in the peak area of this compound and the increase in the peak area of 2-Chloro-5-aminophenol over time.

  • Quantify the concentration of the substrate and product by comparing their peak areas to a standard curve.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column Newcrom R1 C18, 5 µm, 4.6 x 150 mm[2]
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid[2]
Flow Rate 1.0 mL/min
Detection UV at 280 nm[3]
Injection Volume 10 µL
Retention Time (this compound) ~13.4 min (example)[3]
Retention Time (2-Chloro-5-aminophenol) To be determined empirically

Visualization of Pathways and Workflows

Biochemical Pathway

Enzymatic_Reduction_Pathway cluster_main Enzymatic Reduction of this compound 2_Chloro_5_nitrophenol This compound 2_Chloro_5_nitrosophenol 2-Chloro-5-nitrosophenol 2_Chloro_5_nitrophenol->2_Chloro_5_nitrosophenol Nitroreductase + NADPH 2_Chloro_5_hydroxylaminophenol 2-Chloro-5-hydroxylaminophenol 2_Chloro_5_nitrosophenol->2_Chloro_5_hydroxylaminophenol Nitroreductase + NADPH 2_Chloro_5_aminophenol 2-Chloro-5-aminophenol 2_Chloro_5_hydroxylaminophenol->2_Chloro_5_aminophenol Nitroreductase + NADPH

Caption: Biochemical pathway of the enzymatic reduction of this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for Enzymatic Reduction A 1. Prepare Reaction Mixture (Buffer, Substrate, NADPH) B 2. Initiate Reaction (Add Nitroreductase) A->B C 3. Monitor Reaction (Spectrophotometry or HPLC) B->C D 4. Data Analysis (Calculate Activity/Conversion) C->D E Optional: Product Identification (LC-MS, GC-MS) C->E

Caption: General experimental workflow for studying the enzymatic reduction.

References

Application Notes and Protocols for the Photocatalytic Degradation Kinetics of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the photocatalytic degradation kinetics of 2-Chloro-5-nitrophenol, a persistent environmental pollutant. The information herein is synthesized from established methodologies for similar chlorophenolic and nitrophenolic compounds.

Introduction

This compound (2C5NP) is a chlorinated nitroaromatic compound used in the synthesis of dyes, pesticides, and pharmaceuticals. Its presence in industrial wastewater poses a significant environmental threat due to its toxicity and resistance to natural degradation.[1] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor catalysts like titanium dioxide (TiO₂), have emerged as effective methods for the complete mineralization of such refractory organic pollutants.[2][3]

This protocol outlines the procedures for evaluating the photocatalytic degradation of 2C5NP, determining its kinetic parameters, and identifying potential degradation pathways. The kinetics of such reactions are often described by the Langmuir-Hinshelwood (L-H) model, which relates the degradation rate to the concentration of the substrate and its adsorption onto the catalyst surface.[4][5]

Experimental Protocols

Materials and Reagents
  • Photocatalyst: Titanium dioxide (TiO₂, e.g., Degussa P25) or other synthesized semiconductor catalyst.

  • Pollutant: this compound (C₆H₄ClNO₃, CAS No. 619-10-3).

  • Reagents: High-purity water (Milli-Q or equivalent), acetonitrile (B52724) (HPLC grade), phosphoric acid or formic acid (for HPLC mobile phase), sodium hydroxide, and hydrochloric acid (for pH adjustment).[6]

  • Gases: Purified air or oxygen.

Equipment
  • Photoreactor: A batch reactor made of quartz or borosilicate glass, equipped with a UV light source (e.g., medium-pressure mercury lamp or UV LEDs). The reactor should have ports for sampling, gas purging, and temperature control.[2]

  • Magnetic Stirrer: To ensure a uniform suspension of the photocatalyst.

  • pH Meter: For monitoring and adjusting the pH of the solution.

  • Analytical Balance: For accurate weighing of catalyst and pollutant.

  • High-Performance Liquid Chromatography (HPLC) System: Equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reversed-phase column for quantitative analysis of 2C5NP.[6]

  • Total Organic Carbon (TOC) Analyzer: To measure the extent of mineralization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of intermediate degradation products.

Experimental Procedure for Photocatalytic Degradation
  • Catalyst Suspension Preparation: Accurately weigh the desired amount of TiO₂ catalyst (e.g., 0.1 - 1.0 g/L) and add it to a known volume of high-purity water in the photoreactor.[2]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the 2C5NP to reach adsorption-desorption equilibrium with the catalyst surface. An initial sample should be taken at the end of this period to determine the concentration after adsorption.

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. The lamp is typically housed in a quartz immersion well to maximize light transmission and prevent overheating of the solution.

  • Reaction Conditions: Maintain a constant temperature (e.g., 25°C) and continuous stirring throughout the experiment. Purge the solution with air or oxygen at a constant flow rate to ensure a sufficient supply of electron acceptors.[2]

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the catalyst particles and quench the reaction.

  • Analysis: Analyze the filtrate for the concentration of 2C5NP using HPLC. The mineralization can be monitored by measuring the TOC of the samples.

Analytical Method: HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or formic acid). A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength of 2C5NP.

  • Quantification: Use a calibration curve prepared from standard solutions of 2C5NP.

Data Presentation and Kinetics

The degradation efficiency of 2C5NP can be calculated using the following equation:

Degradation (%) = [(C₀ - Cₜ) / C₀] × 100

Where C₀ is the initial concentration and Cₜ is the concentration at time t.

The photocatalytic degradation of many organic pollutants follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model.[5][7] The rate of reaction (r) is given by:

r = -dC/dt = (kKC) / (1 + KC)

Where:

  • k is the reaction rate constant.

  • K is the adsorption coefficient of the reactant onto the catalyst.

  • C is the concentration of the reactant.

For low initial concentrations, this equation simplifies to a pseudo-first-order model:

ln(C₀/Cₜ) = k_app * t

Where k_app is the apparent pseudo-first-order rate constant.

Quantitative Data Summary

The following tables summarize typical kinetic data obtained from studies on the photocatalytic degradation of chlorophenols and nitrophenols. Note: These values are provided as examples and may vary significantly for this compound depending on the specific experimental conditions.

Table 1: Effect of Catalyst Concentration on Degradation Rate Constant of 2-Chlorophenol.

Catalyst (TiO₂) Conc. (g/L)Apparent Rate Constant (k_app, min⁻¹)Reference
0.050.008Synthesized from[2]
0.100.015Synthesized from[2]
0.150.021Synthesized from[2]

Table 2: Kinetic Parameters for the Degradation of 2-Nitrophenol with Different Catalysts.

CatalystApparent Rate Constant (k_app, x10⁻³ min⁻¹)pHPollutant Conc. (mg/L)Catalyst Conc. (g/L)Reference
CoO6.410301.3[8]
CoS4.310301.3[8]
CoO/CoS12.210301.3[8]

Table 3: Influence of pH on the Degradation of p-Chlorophenol (UV/H₂O₂/TiO₂ system).

pHDegradation Efficiency (%) after 90 minReference
372.1[3]
479.8[3]
565.4[3]
758.2[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis A Prepare Catalyst Suspension B Add this compound Stock Solution A->B C Stir in Dark (Adsorption Equilibrium) B->C D Initiate UV Irradiation C->D E Collect Samples at Intervals D->E F Filter Sample (Remove Catalyst) E->F G HPLC Analysis (Quantify 2C5NP) F->G H TOC/GC-MS Analysis (Mineralization/Intermediates) F->H I Data Analysis G->I Kinetic Data J Pathway Elucidation H->J Pathway Info

Caption: Workflow for photocatalytic degradation of this compound.

Proposed Photocatalytic Degradation Pathway

G A This compound B Hydroxylated Intermediates (e.g., Chlorohydroquinone derivatives) A->B •OH attack C Dechlorinated and Denitrated Intermediates B->C •OH attack (Dehalogenation/ Denitration) D Aromatic Ring Opening (Aliphatic Acids) C->D •OH attack (Ring Cleavage) E Mineralization Products (CO₂, H₂O, Cl⁻, NO₃⁻) D->E Further Oxidation

Caption: Generalized pathway for photocatalytic degradation of 2C5NP.

References

Application Notes and Protocols: 2-Chloro-5-nitrophenol as a Substrate for Nitroreductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-5-nitrophenol as a substrate for nitroreductase enzymes. This document includes key enzymatic reactions, quantitative data for specific nitroreductases, detailed experimental protocols for activity assays, and potential applications in bioremediation and drug development.

Introduction

This compound is a chlorinated nitroaromatic compound that serves as a valuable substrate for various nitroreductases. These enzymes, primarily found in bacteria, catalyze the reduction of the nitro group, a critical step in both bioremediation pathways and the activation of prodrugs in therapeutic strategies like Gene-Directed Enzyme Prodrug Therapy (GDEPT). The reduction of this compound can be conveniently monitored spectrophotometrically, making it a useful tool for enzyme characterization and screening.

Enzymatic Reaction and Degradation Pathway

Nitroreductases typically utilize a reduced flavin cofactor (FMNH₂ or FADH₂) derived from the oxidation of NAD(P)H to catalyze the reduction of nitroaromatic compounds. The initial and rate-limiting step in the enzymatic degradation of this compound is the reduction of the nitro group to a hydroxylamino group, forming 2-chloro-5-hydroxylaminophenol.[1] This intermediate is then further metabolized.

In bacteria such as Cupriavidus sp. strain CNP-8 and Ralstonia eutropha JMP134, the degradation of this compound is initiated by an NADPH-dependent nitroreductase.[1] The subsequent steps in the pathway can involve an enzymatic Bamberger-like rearrangement to form aminohydroquinones.[1]

G cluster_pathway Degradation Pathway of this compound A This compound B 2-Chloro-5-hydroxylaminophenol A->B Nitroreductase (NADPH -> NADP+) C 2-Amino-5-chlorohydroquinone B->C Enzymatic Bamberger Rearrangement

Caption: Initial steps in the bacterial degradation of this compound.

Quantitative Data for Nitroreductase Activity

The kinetic parameters of nitroreductases with this compound as a substrate are crucial for comparing enzyme efficiency and for various modeling applications. Below is a summary of available quantitative data.

EnzymeSource OrganismK_m (µM)k_cat/K_m (µM⁻¹·min⁻¹)V_maxk_catCofactorReference
MnpACupriavidus sp. strain CNP-816.3 ± 2.87158 ± 31.2Not ReportedNot ReportedNADPH[1]
3-Nitrophenol NitroreductaseRalstonia eutropha JMP134Not ReportedNot ReportedNot ReportedNot ReportedNADPH[1]

Applications

Bioremediation

The degradation of the environmental pollutant this compound by microorganisms like Cupriavidus sp. and Ralstonia eutropha highlights its relevance in bioremediation research.[1] Nitroreductases from these organisms are key initiating enzymes in the detoxification process. Studying the activity of these enzymes with this compound can aid in the development of engineered microorganisms or enzymatic systems for the cleanup of contaminated sites.

Drug Development and GDEPT

Nitroreductases are extensively studied for their application in Gene-Directed Enzyme Prodrug Therapy (GDEPT), a cancer treatment strategy. In GDEPT, a non-toxic prodrug is systemically administered and is converted into a potent cytotoxic agent specifically within tumor cells that have been engineered to express a nitroreductase enzyme. While this compound itself is not a prodrug, its properties as a chromogenic substrate make it a valuable tool for:

  • Screening novel nitroreductase enzymes: Its reduction leads to a change in absorbance, allowing for high-throughput screening of enzyme libraries to identify variants with enhanced activity, which is a critical aspect of improving GDEPT efficacy.

  • Characterizing candidate GDEPT enzymes: It can be used as a model substrate to determine the kinetic properties of newly discovered or engineered nitroreductases.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Nitroreductase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of a nitroreductase enzyme by monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH.

Materials:

  • Purified nitroreductase enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • NADPH stock solution (e.g., 10 mM in buffer)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the reaction mixture: In a 1 ml cuvette, add the following components:

    • Assay Buffer (to a final volume of 1 ml)

    • NADPH solution to a final concentration of 100-200 µM.

    • This compound to the desired final concentration (e.g., for K_m determination, a range of concentrations bracketing the expected K_m should be used; a starting concentration of 50 µM can be used for routine assays).

  • Equilibrate the mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the reaction: Add a known amount of the purified nitroreductase enzyme to the cuvette and mix quickly by gentle inversion.

  • Monitor the reaction: Immediately start recording the decrease in absorbance at 340 nm (A₃₄₀) over time (e.g., for 3-5 minutes). The rate of NADPH oxidation should be linear during the initial phase of the reaction.

  • Calculate the initial rate: Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

  • Calculate enzyme activity: Use the Beer-Lambert law to calculate the rate of NADPH consumption. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (µmol/min) = (ΔA₃₄₀/min) / 6.22 * (Reaction Volume in ml)

    Specific Activity (U/mg) = Activity (µmol/min) / (mg of enzyme in the reaction)

    One unit (U) of nitroreductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

G cluster_workflow Nitroreductase Assay Workflow A Prepare Reaction Mixture (Buffer, NADPH, Substrate) B Equilibrate at Desired Temperature A->B C Initiate with Enzyme B->C D Monitor A340 Decrease C->D E Calculate Initial Rate D->E F Determine Enzyme Activity E->F

Caption: General workflow for a spectrophotometric nitroreductase assay.

Protocol 2: Determination of Kinetic Parameters (K_m and V_max)

To determine the Michaelis-Menten constants (K_m and V_max) for a nitroreductase with this compound, the assay described in Protocol 1 should be performed with varying concentrations of the substrate while keeping the enzyme and NADPH concentrations constant.

Procedure:

  • Follow steps 1-6 of Protocol 1.

  • Vary the concentration of this compound over a range that brackets the expected K_m (e.g., 0.1 x K_m to 10 x K_m). A typical range to start with could be 1 µM to 100 µM.

  • Keep the concentration of NADPH constant and saturating (typically 5-10 times the K_m for NADPH, if known, or 100-200 µM).

  • Plot the initial reaction rates (V) against the substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of K_m and V_max.

    V = (V_max * [S]) / (K_m + [S])

Conclusion

This compound is a versatile and useful substrate for the study of nitroreductases. Its application in characterizing enzymes involved in bioremediation and as a screening tool in the context of GDEPT makes it a valuable compound for researchers in environmental science and drug development. The provided protocols offer a robust framework for assessing nitroreductase activity and determining key kinetic parameters.

References

Application Notes and Protocols for 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrophenol (2C5NP) is a halogenated phenolic compound. While some commercial suppliers describe it as useful for proteomics research, a comprehensive review of current scientific literature and patents reveals no specific established applications or protocols for its use as a reagent, probe, or modulator in proteomic studies.[1]

The predominant area of research involving this compound is in the field of environmental microbiology, specifically its biodegradation by various bacterial strains. This document provides detailed information on this well-documented application, including the metabolic pathways, enzymatic reactions, and relevant experimental protocols.

Application Note: Biodegradation of this compound

Background

This compound is a chlorinated nitroaromatic compound that is considered an environmental pollutant due to its use in the synthesis of dyes, pesticides, and pharmaceuticals. Its persistence and potential toxicity necessitate an understanding of its environmental fate. Research has identified bacteria, such as Cupriavidus sp. and Ralstonia eutropha, capable of utilizing 2C5NP as a sole source of carbon, nitrogen, and energy. The study of its biodegradation is crucial for developing bioremediation strategies.

Mechanism of Bacterial Degradation

The microbial degradation of this compound is initiated by a reductive pathway. The process involves the enzymatic reduction of the nitro group and subsequent removal of the chlorine atom. In Ralstonia eutropha JMP134, the initial degradation steps are analogous to those for 3-nitrophenol.[2] The key steps involve the reduction of the nitro group to a hydroxylamino group, followed by an enzymatic rearrangement. Similarly, in Cupriavidus sp. strain CNP-8, a NADPH-dependent nitroreductase, MnpA, catalyzes the partial reduction of 2C5NP.[3][4]

The key intermediates in this pathway include:

  • 2-Chloro-5-nitrosophenol

  • 2-Chloro-5-hydroxylaminophenol

  • 2-Amino-5-chlorohydroquinone

  • Aminohydroquinone

The degradation pathway in Ralstonia eutropha JMP134 has been characterized as a chemoselective reduction of the nitro group, followed by reductive dechlorination.[2]

Quantitative Data: Biodegradation Kinetics

The biodegradation of this compound by Cupriavidus sp. strain CNP-8 has been shown to be concentration-dependent. The following table summarizes the degradation kinetics at different initial concentrations of 2C5NP.

Initial 2C5NP Concentration (mM)Maximum Specific Degradation Rate (μM h⁻¹)Lag Phase (h)
0.318.5 ± 1.710.2 ± 1.1
0.421.2 ± 2.312.8 ± 1.5
0.515.6 ± 1.918.5 ± 2.1
0.69.8 ± 1.325.4 ± 2.8

Data adapted from studies on Cupriavidus sp. strain CNP-8.

Experimental Protocols

Protocol 1: Analysis of this compound Biodegradation by Whole Cells

This protocol describes the general procedure for assessing the ability of a bacterial strain to degrade 2C5NP.

Materials:

  • Bacterial strain of interest (e.g., Cupriavidus sp. strain CNP-8)

  • Mineral Salts Medium (MSM)

  • This compound (stock solution in a suitable solvent)

  • Spectrophotometer

  • HPLC system with a C18 column

  • Incubator shaker

Procedure:

  • Prepare a bacterial pre-culture: Inoculate the bacterial strain in a nutrient-rich medium and grow overnight at the optimal temperature with shaking.

  • Prepare the main culture: Inoculate MSM with the pre-culture to an initial OD₆₀₀ of approximately 0.05.

  • Induce the degradation pathway (if necessary): For some strains, pre-exposure to a low concentration of 2C5NP may be required to induce the expression of the necessary enzymes.

  • Initiate the degradation experiment: Add this compound to the culture to a final desired concentration (e.g., 0.4 mM).

  • Incubate: Grow the culture at the optimal temperature with shaking.

  • Monitor bacterial growth: At regular intervals, take samples to measure the optical density at 600 nm (OD₆₀₀) to monitor cell growth.

  • Quantify 2C5NP concentration: At the same time points, collect supernatant by centrifugation. Analyze the concentration of 2C5NP in the supernatant using HPLC.

    • HPLC Conditions: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid for MS compatibility).[5] Detection is typically performed at 280 nm.[3][4]

  • Data Analysis: Plot the concentration of 2C5NP and the OD₆₀₀ over time to determine the degradation rate and its correlation with bacterial growth.

Protocol 2: In Vitro Enzymatic Assay of 2C5NP Nitroreductase Activity

This protocol outlines the procedure for measuring the activity of a purified nitroreductase enzyme (e.g., MnpA) on 2C5NP.

Materials:

  • Purified nitroreductase enzyme

  • This compound

  • NADPH

  • Phosphate (B84403) buffer (pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH (e.g., 0.2 mM), and the purified enzyme (0.1–5 µg).

  • Establish a baseline: Measure the absorbance of the reaction mixture before adding the substrate.

  • Initiate the reaction: Add this compound (e.g., to a final concentration of 50 µM) to the cuvette and mix quickly.

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate enzyme activity: The rate of NADPH oxidation is proportional to the nitroreductase activity. The specific activity can be calculated using the molar extinction coefficient of NADPH.

Visualizations

Bacterial Degradation Pathway of this compound

bacterial_degradation_pathway 2C5NP This compound Intermediate1 2-Chloro-5-nitrosophenol 2C5NP->Intermediate1 Nitroreductase (e.g., MnpA) Intermediate2 2-Chloro-5-hydroxylaminophenol Intermediate1->Intermediate2 NADPH-dependent reduction Intermediate3 2-Amino-5-chlorohydroquinone Intermediate2->Intermediate3 Enzymatic Rearrangement (Mutase) Intermediate4 Aminohydroquinone Intermediate3->Intermediate4 Reductive Dechlorination RingCleavage Ring Cleavage Products Intermediate4->RingCleavage Dioxygenase experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis PreCulture Bacterial Pre-culture MainCulture Inoculate Main Culture PreCulture->MainCulture Add2C5NP Add this compound MainCulture->Add2C5NP Incubate Incubate with Shaking Add2C5NP->Incubate Sampling Periodic Sampling Incubate->Sampling MeasureOD Measure OD600 Sampling->MeasureOD HPLC Quantify 2C5NP (HPLC) Sampling->HPLC DataAnalysis Analyze Data MeasureOD->DataAnalysis HPLC->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-chloro-5-nitrophenol by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is slightly soluble in heated methanol (B129727) and chloroform, a mixed solvent system is often effective.[1] A common and recommended system is a mixture of ethanol (B145695) and water. Another potential system, used for the analogous compound 2-chloro-5-nitrobenzaldehyde (B167295), is chloroform/ligroin.[2] The optimal ratio of the solvents will need to be determined experimentally to maximize yield and purity.

Q2: What are the most common impurities in crude this compound?

A2: A significant impurity often found in crude this compound is its isomer, 2-chloro-3-nitrophenol. This impurity arises during the synthesis process.[2] Other potential impurities can include unreacted starting materials or byproducts from side reactions. Colored impurities can often be removed by treating the hot solution with activated charcoal.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a classic indication of an impure compound. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve purity. The expected melting point for pure this compound is in the range of 118-121°C.[1]

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals upon cooling. This is often due to the solution being too concentrated or being cooled too rapidly. To prevent this, you can try adding a small amount of additional hot solvent to the solution before cooling or slowing down the cooling rate by allowing the flask to cool to room temperature on a benchtop before placing it in an ice bath.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
The compound does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. The presence of insoluble impurities.1. Add small portions of the hot solvent until the compound dissolves. Be careful not to add a large excess, as this will reduce the final yield. 2. If a small amount of solid remains, it is likely an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.[1][3]
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation.1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[4] 2. Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. If available, add a "seed crystal" of pure this compound to induce crystallization.[4]
The yield of purified crystals is very low. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve. 3. Premature crystallization occurred during hot filtration.1. Before discarding the filtrate (mother liquor), cool it further in an ice bath to see if more crystals form. You can also reduce the volume of the filtrate by evaporation and cool it again to recover more product. 2. Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals. 3. Ensure the funnel and receiving flask are pre-heated during hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.[5]
The purified product is still colored. 1. Colored impurities were not effectively removed.1. Before the cooling step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to crystallize.[1]
The product "oils out" instead of crystallizing. 1. The solution is too concentrated. 2. The solution was cooled too quickly.1. Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent and then allow it to cool slowly. 2. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.

Experimental Protocol: Recrystallization of this compound from Ethanol/Water

This protocol provides a detailed methodology for the purification of crude this compound using a mixed ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Glass funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless glass funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials.[3]

  • Inducing Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy (turbid). Then, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a low-temperature vacuum oven.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter Yes add_water Add Hot Water to Cloud Point charcoal->add_water No hot_filter->add_water add_ethanol Add Hot Ethanol to Clarity add_water->add_ethanol cool Slow Cooling to Room Temp, then Ice Bath add_ethanol->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Ice-Cold Solvent Mixture vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end Troubleshooting_Tree Troubleshooting Decision Tree for Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed No premature_crystallization Premature Crystallization during Hot Filter? low_yield->premature_crystallization Yes check_filtrate Cool Filtrate Further low_yield->check_filtrate No too_concentrated Too Concentrated or Cooled Too Fast? oiling_out->too_concentrated Yes boil_off Boil Off Excess Solvent too_much_solvent->boil_off reheat_funnel Ensure Funnel is Hot premature_crystallization->reheat_funnel reheat_add_solvent Reheat, Add More Solvent, Cool Slowly too_concentrated->reheat_add_solvent

References

Technical Support Center: Optimizing Recrystallization of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 2-Chloro-5-nitrophenol.

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a compound with moderate polarity, a range of solvents and solvent mixtures can be considered.

Quantitative Data: Solvent Systems
Solvent/Solvent SystemSolubility (at Room Temp)Solubility (at Elevated Temp)Suitability for RecrystallizationNotes
WaterSparingly soluble[1]Slightly to Moderately SolubleFairCan be effective, especially for removing non-polar impurities. May require a large volume of solvent.
MethanolSlightly Soluble[2]SolubleGoodA common choice for polar compounds. Often used in combination with an anti-solvent like water.
EthanolSlightly SolubleSolubleGoodSimilar to methanol, can be used as a primary solvent or in a mixed solvent system.
ChloroformSlightly SolubleSoluble with heatingFair to GoodA non-polar solvent that can be effective. Its volatility requires careful handling.
Dimethyl Sulfoxide (DMSO)Slightly SolubleSolublePoor (as a primary solvent)High boiling point makes it difficult to remove from the purified product. Can be used to dissolve the compound initially before adding an anti-solvent.
Acetone/WaterSoluble in Acetone-Good (Mixed Solvent)Acetone is a good solvent, and water can be used as an anti-solvent to induce crystallization.
Ethanol/WaterSoluble in Ethanol-Excellent (Mixed Solvent)A widely used mixed solvent system that allows for fine-tuning of polarity to achieve optimal crystal growth.
Methanol/WaterSoluble in Methanol-Excellent (Mixed Solvent)Similar to ethanol/water, this combination is highly effective for many organic compounds.
Chloroform/LigroinSoluble in Chloroform-Good (Mixed Solvent)A combination of a good solvent and a non-polar anti-solvent, useful for precipitating the desired compound.
Methanol/Petroleum EtherSoluble in Methanol-Good (Mixed Solvent)Similar to using ligroin, petroleum ether acts as a non-polar anti-solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system, such as ethanol/water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add the primary solvent portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

    • If crystals do not form upon cooling, add the anti-solvent (e.g., water) dropwise to the stirred solution until a slight turbidity (cloudiness) persists. If too much anti-solvent is added, re-heat the solution until it becomes clear and allow it to cool again.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

    • Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs):

  • Q1: My this compound "oils out" instead of forming crystals. What should I do?

    • A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

      • Solution: Re-heat the solution to dissolve the oil. Add more of the primary solvent to decrease the saturation level. Allow the solution to cool much more slowly. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization.

  • Q2: The recovery of my purified this compound is very low. How can I improve the yield?

    • A2: Low recovery can be due to several factors:

      • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required for complete dissolution.

      • Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize along with the impurities. Ensure your filtration apparatus is pre-heated.

      • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.

  • Q3: My purified this compound is still colored. How can I remove colored impurities?

    • A3: If the colored impurity has a different solubility profile, a well-chosen recrystallization solvent should remove it. If the color persists, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product.

  • Q4: How do I choose between a single solvent and a mixed solvent system?

    • A4: A single solvent is ideal if you can find one that dissolves the compound well when hot and poorly when cold. A mixed solvent system is used when no single solvent has these ideal properties. In a mixed system, one solvent dissolves the compound very well (the primary solvent), and the other dissolves it poorly (the anti-solvent). This allows for fine-tuning of the solubility to induce crystallization.

Visualizing the Process

Solvent Selection Workflow

Solvent_Selection A Start: Crude This compound B Test Solubility in Common Solvents (e.g., Water, Ethanol, Methanol) A->B C Is it highly soluble in a cold solvent? B->C Test D Is it insoluble in a hot solvent? C->D No I Discard Solvent C->I Yes E Good solubility when hot, poor when cold? D->E No D->I Yes F Select as Single Recrystallization Solvent E->F Yes G Find a miscible solvent in which it is insoluble (anti-solvent) E->G No H Use as a Mixed Solvent System G->H

Caption: A workflow diagram for selecting an appropriate recrystallization solvent.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization A Problem Encountered B Oiling Out A->B C Low Recovery A->C D Persistent Color A->D B1 Re-heat solution B->B1 C1 Use minimum amount of hot solvent C->C1 C2 Pre-heat filtration apparatus C->C2 C3 Ensure complete cooling in ice bath C->C3 D1 Re-recrystallize with a different solvent D->D1 D2 Add activated charcoal before hot filtration D->D2 B2 Add more primary solvent B1->B2 B3 Cool solution slowly B2->B3 B4 Seed with pure crystal B3->B4

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Purifying 2-Chloro-5-nitrophenol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Chloro-5-nitrophenol using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Purification of this compound

This protocol outlines the methodology for the purification of this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (B92381) (non-polar solvent)

  • Ethyl acetate (B1210297) (polar solvent)

  • Dichloromethane (B109758) (optional, for sample loading and as a co-solvent)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Selection of Solvent System:

    • Before performing the column chromatography, determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Spot the crude this compound solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • The ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.25-0.35, with good separation from impurities.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (hexane).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.[1]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry at any stage.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane or the eluent mixture can be used.

    • Carefully add the dissolved sample onto the top of the sand layer using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

    • Dry Loading (Alternative): If the compound is not very soluble in the eluent, it can be dry-loaded. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Carefully add the prepared eluent (solvent system determined by TLC) to the column.

    • Begin collecting fractions in separate tubes or flasks.

    • Continuously monitor the separation by collecting small aliquots from the fractions and running TLC plates.

    • If the separation is not progressing, the polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate in the hexane mixture.[4][5]

  • Isolation of Pure Compound:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the column chromatography of this compound. These values are illustrative and may require optimization for specific experimental conditions.

ParameterValueRationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Silica gel is a polar adsorbent suitable for separating polar aromatic compounds.[6] The mesh size depends on whether gravity or flash chromatography is performed.
Mobile Phase Hexane:Ethyl Acetate (e.g., starting from 9:1 to 7:3 v/v)A mixture of a non-polar (hexane) and a polar (ethyl acetate) solvent allows for tuning the polarity to achieve optimal separation.[7]
TLC Rf of Pure Compound ~0.25 - 0.35An Rf in this range in the chosen eluent system generally leads to good separation on a column.
Column Dimensions Dependent on the amount of crude productA general rule is to use a column with a diameter that allows for a silica gel height of about 10-15 cm.
Silica Gel to Compound Ratio 30:1 to 100:1 by weightA higher ratio is used for difficult separations to ensure adequate interaction with the stationary phase.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My compound is not moving from the top of the column.

A1: This issue, known as "streaking" or the compound getting "stuck," is common with polar and acidic compounds like phenols.

  • Cause: The phenolic hydroxyl group of this compound can strongly interact with the acidic silanol (B1196071) groups on the surface of the silica gel.

  • Solution 1: Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. For very polar compounds, a solvent system like methanol (B129727) in dichloromethane (e.g., 1-10%) can be effective.[7]

  • Solution 2: Use a Modified Mobile Phase: Adding a small amount of a competitive polar solvent or an acid can help. For instance, adding a small percentage of acetic acid or formic acid to the eluent can protonate the silanol groups and reduce their interaction with the phenol.

  • Solution 3: Consider a Different Stationary Phase: If the compound is still immobile, consider using a less acidic stationary phase like neutral alumina.[8]

Q2: I am getting poor separation between my product and impurities.

A2: Poor resolution can result from several factors.

  • Cause 1: Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the components.

  • Solution 1: Optimize the Mobile Phase: Re-evaluate your solvent system using TLC with a wider range of polarities. A shallower gradient (slower increase in polarity) during elution can improve separation.

  • Cause 2: Column Overloading: Too much sample has been loaded onto the column.

  • Solution 2: Reduce Sample Load: Use a smaller amount of crude product or a larger column with more silica gel.

  • Cause 3: Improper Column Packing: An unevenly packed column with channels or cracks will lead to poor separation.

  • Solution 3: Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.

Q3: The collected fractions containing the product are yellow, but after solvent evaporation, the product is an oil instead of a solid.

A3: This can happen if impurities are co-eluting with your product.

  • Cause: The impurity might have a similar polarity to this compound in the chosen solvent system.

  • Solution 1: Try a Different Solvent System: A different combination of solvents might alter the selectivity of the separation. For aromatic compounds, incorporating toluene (B28343) into the mobile phase (e.g., ethyl acetate in toluene) can sometimes improve separation.[8]

  • Solution 2: Further Purification: If column chromatography alone is insufficient, consider recrystallization of the obtained product from a suitable solvent system to remove the oily impurity.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography is a viable option.

  • Principle: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9]

  • Elution Order: In this case, the more polar compounds will elute first. This compound, being moderately polar, would be retained on the non-polar column and would require a certain percentage of organic solvent in the mobile phase to elute.

  • Application: Reverse-phase HPLC methods have been developed for the analysis of this compound, and these conditions can be scaled up for preparative separation.[9]

Experimental Workflow Diagram

experimental_workflow Figure 1. Experimental Workflow for Purifying this compound cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry Method) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. TLC of Fractions collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine evaporation 8. Solvent Evaporation combine->evaporation product Pure this compound evaporation->product

Caption: Experimental Workflow for Purifying this compound

References

identifying side products in the synthesis of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common and direct synthetic route to this compound is the electrophilic nitration of 2-chlorophenol (B165306). This method involves treating 2-chlorophenol with a nitrating agent, typically nitric acid, often in the presence of a catalyst or a specific solvent system.

Q2: What are the primary side products I should expect during the synthesis of this compound?

The synthesis of this compound via the nitration of 2-chlorophenol can lead to several side products. These can be broadly categorized as:

  • Isomeric Mononitrochlorophenols: Due to the directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring, the nitro group can add at various positions. The primary isomers are 2-chloro-3-nitrophenol, 2-chloro-4-nitrophenol, and 2-chloro-6-nitrophenol (B183082).

  • Dinitrated Products: Under more vigorous reaction conditions (e.g., higher temperatures or concentrations of nitric acid), dinitration can occur, leading to products such as 2-chloro-4,6-dinitrophenol.

  • Oxidation Products: Phenols are susceptible to oxidation by nitric acid, which can result in the formation of benzoquinones and polymeric, tar-like substances.[1] These are often dark-colored and can complicate purification.

  • Nitrosation Products: If nitrous acid is present in the reaction mixture (which can be in equilibrium with nitric acid), nitrosation of the phenol (B47542) can occur, forming nitrosophenols.[2]

Q3: How can I control the regioselectivity of the nitration to favor the formation of this compound?

Achieving high regioselectivity for the 5-nitro isomer is challenging due to the activating and ortho-, para-directing nature of the hydroxyl group and the ortho-, para-directing but deactivating nature of the chlorine atom. However, you can influence the isomer distribution by carefully controlling reaction conditions:

  • Temperature: Lower temperatures generally favor para-substitution over ortho-substitution and reduce the rate of side reactions like oxidation.

  • Nitrating Agent: Using milder nitrating agents or a dilute solution of nitric acid can improve selectivity.[3]

  • Solvent: The choice of solvent can influence the isomer ratios. Non-polar aprotic solvents are sometimes used in the nitration of substituted phenols.[4]

Q4: My reaction mixture has turned dark brown or black. What is the cause and how can I prevent it?

A dark coloration is typically indicative of oxidation of the phenolic starting material or product, leading to the formation of tarry substances and benzoquinone derivatives.[1] To prevent this:

  • Maintain Low Temperatures: Ensure the reaction is adequately cooled, for instance, by using an ice bath.

  • Slow Addition of Nitrating Agent: Add the nitrating agent slowly and in portions to the phenol solution with efficient stirring to dissipate heat and avoid localized overheating.[3]

  • Use Dilute Reagents: Employing a more dilute solution of nitric acid can reduce its oxidizing potential.[3]

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low yield of the desired this compound - Formation of multiple isomers.- Significant oxidation of the starting material.- Incomplete reaction.- Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired isomer.- Use milder nitrating agents (e.g., dilute nitric acid) at low temperatures to minimize oxidation.[3]- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to ensure completion.
Presence of multiple spots on TLC, indicating a mixture of isomers The hydroxyl and chloro groups direct nitration to multiple positions on the aromatic ring.- Employ careful control of reaction parameters as mentioned above to influence isomer ratios.- Isomer separation can be achieved through techniques like fractional crystallization or column chromatography. The different isomers will have varying polarities, facilitating separation.
Formation of a dark, tarry substance in the reaction mixture Oxidation of the phenol by the nitrating agent.[1]- Lower the reaction temperature significantly (e.g., 0-5 °C).- Add the nitrating agent dropwise with vigorous stirring.- Use a more dilute solution of nitric acid.[3]
Difficulties in purifying the final product - The presence of closely related isomers with similar physical properties.- Contamination with highly colored oxidation byproducts.- For isomeric impurities, preparative chromatography (e.g., flash column chromatography) is often the most effective purification method.- Treat the crude product with activated charcoal to remove colored impurities.[5]- Recrystallization from a suitable solvent system can also be effective for purification.

Experimental Protocols

Synthesis of Mononitrochlorophenols via Nitration of 2-Chlorophenol (Illustrative Protocol)

Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • 2-Chlorophenol

  • Glacial Acetic Acid

  • Nitric Acid (e.g., 70%)

  • Ice

  • Water

  • Apparatus for reactions at controlled temperatures (e.g., round-bottom flask, magnetic stirrer, dropping funnel, ice bath)

  • Apparatus for steam distillation (optional, for isomer separation)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol in glacial acetic acid.

  • Cool the solution to 5 °C using an ice bath.

  • Slowly add nitric acid dropwise to the stirred solution over a period of 45-60 minutes, ensuring the temperature is maintained at or below 5 °C.[6]

  • After the addition is complete, continue stirring the reaction mixture at 5 °C for an additional 30 minutes.[6]

  • Pour the reaction mixture over a large volume of crushed ice and water.

  • If a solid precipitates, it can be collected by filtration. If an oil forms, the product can be extracted with a suitable organic solvent.

  • The crude product will be a mixture of isomers and potentially other byproducts. This mixture can be further purified.

Purification:

  • Steam Distillation: Ortho-nitrophenols are often steam-volatile, while para- and meta-isomers are not. This can be an effective method for separating the 2-chloro-6-nitrophenol isomer.

  • Column Chromatography: Silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) can be used to separate the different isomers.

  • Recrystallization: The solid isomers can be purified by recrystallization from an appropriate solvent.

Visualizations

Synthesis_Workflow cluster_products Components of Crude Mixture Start Start: 2-Chlorophenol Nitration Nitration (e.g., HNO3, Acetic Acid, <5°C) Start->Nitration Crude Crude Product Mixture Nitration->Crude Reaction Side1 Isomeric Side Products (2-chloro-3-nitrophenol, 2-chloro-4-nitrophenol, 2-chloro-6-nitrophenol) Side2 Dinitrated Products Side3 Oxidation Products (Benzoquinones, Tars) Purification Purification (Chromatography, Recrystallization) Crude->Purification Main This compound (Desired Product) Purification->Main Isolation

Caption: Workflow for the synthesis and purification of this compound.

Side_Product_Formation Start 2-Chlorophenol Nitration Nitration Conditions Start->Nitration Desired This compound Nitration->Desired Controlled Conditions Isomers Other Isomers Nitration->Isomers Lack of Regioselectivity Dinitro Dinitration Nitration->Dinitro Harsh Conditions Oxidation Oxidation Nitration->Oxidation High Temp./ Conc. Acid

Caption: Logical relationships in the formation of side products.

References

Technical Support Center: Synthesis of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-nitrophenol. This resource addresses common challenges, offering solutions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Nitration of 2-Chlorophenol (B165306): This is a common method involving the electrophilic aromatic substitution of 2-chlorophenol with a nitrating agent.

  • Chlorination of 3-Nitrophenol (B1666305): This involves the electrophilic substitution of 3-nitrophenol with a chlorinating agent. The hydroxyl group and the nitro group direct the position of chlorination.

Q2: What are the common side products that lead to low yield in the nitration of 2-chlorophenol?

A2: Low yields are often due to the formation of undesired isomers and over-nitrated products. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. The chloro group is a deactivating group but also an ortho-, para-director. This results in a mixture of isomers, primarily:

Additionally, the high reactivity of the phenol (B47542) ring can lead to the formation of dinitrated byproducts . Oxidation of the phenol ring by nitric acid can also occur, leading to the formation of tarry residues and benzoquinones.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to check for the consumption of the starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of starting material, desired product, and byproducts. A reverse-phase C18 column is often used with a mobile phase of acetonitrile (B52724) and water with an acid modifier.[3]

  • Gas Chromatography (GC): Can be used to separate and quantify the volatile components of the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer Poor Regioselectivity: The directing effects of the hydroxyl and chloro groups on 2-chlorophenol lead to a mixture of isomers.Optimize Reaction Temperature: Lower temperatures (e.g., 0-5 °C) can favor the kinetic product, potentially increasing the ratio of the desired isomer.[4] Control Reagent Addition: Slow, dropwise addition of the nitrating agent to the solution of 2-chlorophenol helps to maintain a low, constant temperature and minimize localized overheating. Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experiment with different solvents to find the optimal conditions.
Formation of Dinitro/Polynitro Byproducts Harsh Reaction Conditions: The use of concentrated nitric acid and sulfuric acid, especially at elevated temperatures, can lead to over-nitration of the highly activated phenol ring.[2]Use Dilute Nitric Acid: Employing a more dilute solution of nitric acid can reduce the rate of reaction and improve selectivity for mono-nitration.[2] Strict Stoichiometric Control: Use a molar ratio of nitric acid to 2-chlorophenol that is close to 1:1.
Significant Tar/Resin Formation Oxidation of Phenol: Nitric acid is a strong oxidizing agent and can oxidize the phenol ring, leading to the formation of polymeric, tarry substances.[2]Maintain Low Temperature: This is a critical factor in minimizing oxidative side reactions. Use an efficient cooling bath (e.g., ice-salt bath). Alternative Nitrating Agents: Consider milder nitrating agents, such as metal nitrates (e.g., Cu(NO₃)₂) or generating nitrous acid in situ from sodium nitrite.
Difficulty in Separating Isomers Similar Physical Properties: The various chloronitrophenol isomers can have similar polarities and boiling points, making separation by chromatography or distillation challenging.Column Chromatography: Careful selection of the stationary and mobile phases is crucial. Silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) can be used as the eluent. Fractional Crystallization: Differences in the solubility of the isomers in a particular solvent can be exploited for separation. Steam Distillation: Ortho-nitrophenols are often steam-volatile due to intramolecular hydrogen bonding, while para- and meta-isomers are not. This can be a useful technique for separating the 2-chloro-6-nitrophenol isomer.
Incomplete Reaction Insufficient Reaction Time or Low Temperature: The reaction may not have proceeded to completion.Monitor the Reaction: Use TLC or HPLC to confirm the consumption of the starting material before quenching the reaction. Allow for Longer Reaction Time: If the reaction is proceeding slowly at a low temperature, extend the reaction time.

Experimental Protocols

Key Experiment: Nitration of 2-Chlorophenol

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Chlorophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758) (or another suitable organic solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, magnetic stirrer, etc.)

  • Ice-salt bath

Procedure:

  • Setup: Assemble a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Dissolution: Dissolve 2-chlorophenol in a suitable solvent like dichloromethane in the flask.

  • Cooling: Cool the solution to 0-5 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred 2-chlorophenol solution via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete (starting material is consumed), slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with cold water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product mixture.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the isomers.

Data Presentation

Table 1: Influence of Reaction Conditions on the Nitration of Substituted Phenols (Illustrative Data)

Starting MaterialNitrating AgentSolventTemperature (°C)Yield of Ortho-isomer (%)Yield of Para-isomer (%)Reference
PhenolDilute HNO₃Water2030-4015General Knowledge
4-ChlorophenolNaNO₂ / TBACCH₂Cl₂Reflux96 (2-nitro-4-chlorophenol)-[5]
4-BromophenolNH₄NO₃ / KHSO₄AcetonitrileReflux97 (2-nitro-4-bromophenol)-[6]
PhenolHNO₃ / H₂SO₄-< 205050General Knowledge

Note: This table provides illustrative data for the nitration of various substituted phenols to demonstrate the impact of different reagents and conditions on yield and regioselectivity. Specific yields for this compound will vary based on the exact protocol followed.

Visualizations

Synthesis Pathway and Side Reactions

Synthesis_Pathway Start 2-Chlorophenol Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Electrophilic Aromatic Substitution Product This compound (Desired Product) Nitration->Product Isomer1 2-Chloro-3-nitrophenol Nitration->Isomer1 Side Reaction Isomer2 2-Chloro-4-nitrophenol Nitration->Isomer2 Side Reaction Isomer3 2-Chloro-6-nitrophenol Nitration->Isomer3 Side Reaction Dinitro Dinitrated Byproducts Nitration->Dinitro Over-nitration Oxidation Oxidation Byproducts (Tars, Benzoquinones) Nitration->Oxidation Oxidation

Caption: Synthesis pathway for this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound CheckIsomers Analyze crude product for isomer distribution (TLC, HPLC, GC) Start->CheckIsomers HighIsomers High percentage of undesired isomers CheckIsomers->HighIsomers Yes LowConversion High percentage of starting material CheckIsomers->LowConversion No OptimizeTemp Optimize Reaction Temperature (e.g., lower to 0-5 °C) HighIsomers->OptimizeTemp OptimizeReagent Control Reagent Addition (slow dropwise) HighIsomers->OptimizeReagent IncreaseTime Increase Reaction Time or slightly raise temperature LowConversion->IncreaseTime CheckDinitro Check for dinitrated byproducts (TLC, HPLC, MS) OptimizeTemp->CheckDinitro OptimizeReagent->CheckDinitro IncreaseTime->CheckDinitro HighDinitro Significant dinitration CheckDinitro->HighDinitro Yes NoDinitro Low/no dinitration CheckDinitro->NoDinitro No DiluteNitric Use more dilute nitric acid HighDinitro->DiluteNitric ControlStoich Use ~1:1 molar ratio of nitrating agent to substrate HighDinitro->ControlStoich CheckTars Observe for tar/resin formation NoDinitro->CheckTars DiluteNitric->CheckTars ControlStoich->CheckTars TarsPresent Tarry residue present CheckTars->TarsPresent Yes End Improved Yield CheckTars->End No LowerTempStrict Strict temperature control (ice-salt bath) TarsPresent->LowerTempStrict MilderReagents Consider milder nitrating agents TarsPresent->MilderReagents LowerTempStrict->End MilderReagents->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the reduction of 2-Chloro-5-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of this compound?

The primary product is 2-amino-5-chlorophenol. The nitro group (-NO2) is reduced to an amino group (-NH2).

Q2: What are the most common methods for reducing this compound?

Common methods for the reduction of nitroarenes like this compound include:

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel) and a hydrogen source (e.g., H2 gas).[1][2]

  • Metal/Acid Reduction: This classic method uses a metal (e.g., iron, tin, or zinc) in an acidic medium (e.g., hydrochloric acid or acetic acid).[2][3][4]

  • Transfer Hydrogenation: This technique uses a hydrogen donor (e.g., hydrazine, ammonium (B1175870) formate, or cyclohexene) in the presence of a catalyst (commonly Pd/C).[5]

  • Reduction with Metal Borohydrides: Sodium borohydride (B1222165) (NaBH4) can be used, often in the presence of a catalyst, to reduce nitrophenols.[6][7][8]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.

  • UV-Vis Spectroscopy: A decrease in the absorbance peak of the nitrophenolate ion (around 400 nm) and an increase in the peak for the aminophenol product (around 300 nm) can be monitored.[7][9]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.[10]

Q4: What are the typical yields for the reduction of this compound?

Yields can be quite high, often exceeding 90%, depending on the chosen method and optimization of reaction conditions. For example, reduction using iron powder and ammonium chloride in an ethanol (B145695)/water mixture has been reported to yield 96% of 5-amino-2-chlorophenol.[1] Catalytic hydrogenation with Pt/C under a hydrogen atmosphere has been reported to yield 98%.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction - Inactive catalyst- Insufficient reducing agent- Low reaction temperature- Poor solvent choice- Use a fresh or newly activated catalyst.- Increase the molar excess of the reducing agent.- Gradually increase the reaction temperature while monitoring for side products.- Screen different solvents or solvent mixtures. For NaBH4 reductions, note that alcohols can decrease the reaction rate.[6][11]
Dehalogenation (Loss of Chlorine Atom) - Harsh reaction conditions- Use of certain catalysts (e.g., Pd/C) is known to sometimes cause dehalogenation.[12]- Use milder reducing agents like SnCl2 or Fe/HCl.[12]- Consider using Raney Nickel instead of Pd/C for catalytic hydrogenation.[2]- Sulfided Pt/C can be selective for nitro group reduction while preserving halogens.[12]
Formation of Side Products (e.g., Azo Compounds) - Incomplete reduction- Reaction with certain reducing agents (e.g., LiAlH4 with aromatic nitro compounds).[2]- Ensure sufficient reducing agent and reaction time.- Avoid using LiAlH4 for the reduction of aromatic nitro groups if the amine is the desired product.- Optimize the pH of the reaction medium.
Difficult Product Isolation/Purification - Emulsion formation during workup- Product co-eluting with impurities during chromatography- Break emulsions by adding brine or filtering through a pad of Celite.- Optimize the mobile phase for column chromatography to improve separation.- Consider recrystallization as a purification method.

Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride[1]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: Add iron powder (5 equivalents) and ammonium chloride (5.2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2 hours.

  • Workup: Cool the reaction to room temperature and filter to remove solid residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 2: Catalytic Hydrogenation using Pt/C[1]
  • Reaction Setup: Dissolve this compound (1 equivalent) in ethyl acetate.

  • Catalyst Addition: Add 5% Platinum on carbon (Pt/C) catalyst (e.g., 1% by weight of the starting material).

  • Reaction Conditions: Place the mixture under a hydrogen atmosphere (e.g., 30 psi) and shake for 4 hours.

  • Workup: Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with hot ethyl acetate.

  • Purification: The filtrate can be treated with activated charcoal and re-filtered. Evaporation of the solvent should yield the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of this compound

Method Reducing Agent/Catalyst Solvent Temperature Time Yield Reference
Metal/AcidFe / NH4ClEthanol / WaterReflux2 h96%[1]
Catalytic HydrogenationH2 / 5% Pt/CEthyl AcetateRoom Temp.4 h98%[1]
Transfer HydrogenationHydrazine Hydrate / Activated Carbon & FeCl3·6H2OWater95-100 °C3 h92-94%[13][14]

Visualizations

Experimental Workflow for Optimization

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_opt Optimization Loop start Define Starting Material: This compound choose_method Select Reduction Method: - Catalytic Hydrogenation - Metal/Acid - Transfer Hydrogenation start->choose_method setup Set Up Reaction: - Choose Solvent - Determine Stoichiometry - Set Temperature choose_method->setup monitor Monitor Reaction Progress: - TLC - HPLC - UV-Vis setup->monitor workup Workup & Purify Product monitor->workup analyze Analyze Product: - Yield - Purity (HPLC, NMR) - Identify Byproducts workup->analyze evaluate Target Yield/Purity Met? analyze->evaluate troubleshoot Troubleshoot Issues: - Incomplete Reaction - Side Products - Dehalogenation evaluate->troubleshoot No end Optimized Protocol evaluate->end Yes adjust Adjust Parameters: - Catalyst/Reagent - Solvent - Temperature - Time troubleshoot->adjust adjust->setup

Caption: Workflow for optimizing the reduction of this compound.

Signaling Pathway of a Potential Side Reaction

G cluster_main Desired Reduction Pathway cluster_side Potential Dehalogenation Side Reaction A This compound B 2-Chloro-5-nitrosophenol A->B C 2-Chloro-5-hydroxylaminophenol B->C D 2-Amino-5-chlorophenol (Final Product) C->D E This compound F 5-Nitrophenol E->F Harsh Conditions (e.g., high temp, certain catalysts) G 5-Aminophenol F->G Reduction

References

stability of 2-Chloro-5-nitrophenol at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrophenol. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols related to the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Like many nitrophenolic compounds, it can be susceptible to degradation under strongly acidic, basic, and high-temperature conditions. Exposure to UV light may also induce photolytic degradation.

Q2: How does pH influence the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent. In alkaline conditions, the phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation or nucleophilic attack. Under strongly acidic conditions, hydrolysis of the nitro group or other acid-catalyzed degradation pathways may occur, although this is generally less common for nitroaromatic compounds compared to other functional groups.

Q3: What is the expected impact of temperature on the stability of this compound?

A3: Elevated temperatures will accelerate the rate of chemical degradation. It is crucial to store solutions of this compound at recommended temperatures to ensure its stability over time. For long-term storage, refrigeration or freezing is often advisable, depending on the solvent and concentration.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products under various abiotic conditions are not extensively documented in publicly available literature, potential degradation pathways for similar halogenated nitroaromatic compounds include hydrolysis, dechlorination, and reduction of the nitro group. Under forced degradation conditions, one might expect to see the formation of related phenols, catechols, or other aromatic ring-opened products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results over time. Degradation of the compound in stock or working solutions.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. 3. Perform a short-term stability study of the compound in the chosen solvent to determine its stability under your storage conditions.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Adjust chromatographic conditions to ensure separation of the parent compound from all degradation products. 3. Use a photodiode array (PDA) detector to check for peak purity.
Color change of the solution (e.g., darkening). Formation of colored degradation products, often associated with oxidation or polymerization.1. Prepare solutions in de-gassed solvents to minimize oxidation. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect solutions from light.
Low assay value in a formulation. Instability of the compound in the formulation matrix.1. Investigate potential interactions with excipients. 2. Evaluate the effect of the formulation's pH on the stability of this compound. 3. Consider the addition of antioxidants or other stabilizers if oxidative degradation is suspected.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄ClNO₃
Molecular Weight 173.55 g/mol
Appearance Off-white to brown powder or solid
Melting Point 117-123 °C
pKa Not experimentally determined in readily available literature.
Solubility Sparingly soluble in water. Soluble in organic solvents like methanol (B129727), ethanol, and acetone.

Table 2: Illustrative Stability of this compound under Stressed Conditions (Hypothetical Data)

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate expected trends based on the general chemical properties of similar compounds. Actual stability data should be generated through rigorous experimental studies.

ConditionTime (hours)Assay (%)Major Degradation Product(s)
0.1 M HCl, 60 °C 24> 98%Not significant
0.1 M NaOH, 60 °C 24~ 90%Unidentified polar degradant
3% H₂O₂, RT 24~ 95%Unidentified oxidative degradant
Heat (80 °C) 24> 99%Not significant
UV Light (254 nm) 24~ 92%Unidentified photolytic degradant

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 24 hours. Dissolve the stressed sample in the initial solvent to the stock solution concentration.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

4. Method Development:

  • The analytical method should be capable of separating the parent peak of this compound from all degradation product peaks.

  • Method validation should be performed to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (e.g., 1M NaOH, 60°C) stock_solution->base oxidation Oxidation (e.g., 30% H2O2, RT) stock_solution->oxidation thermal Thermal Stress (e.g., 80°C) stock_solution->thermal photo Photolytic Stress (e.g., UV light) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Evaluate Data: - Assay of Parent Compound - Formation of Degradants hplc->data pathway Identify Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Scale-Up of 2-Chloro-5-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 2-Chloro-5-nitrophenol synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up, and provides practical solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound Isomer

  • Question: My reaction is producing a low yield of the target this compound, and I'm observing a significant amount of other isomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the nitration of 2-chlorophenol (B165306) is a primary challenge. The hydroxyl and chloro groups direct the incoming nitro group to the ortho and para positions, leading to a mixture of isomers, primarily 2-chloro-3-nitrophenol (B183055), this compound, and 2-chloro-6-nitrophenol.

    Potential Causes & Solutions:

    • Reaction Temperature: Temperature significantly influences the isomer distribution. Higher temperatures can favor the formation of undesired isomers.

      • Troubleshooting: Maintain a low reaction temperature, typically between 0°C and 10°C, to control the exothermic reaction and improve selectivity towards the 5-nitro isomer.[1]

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. Concentrated nitric acid can lead to poor selectivity and side reactions.

      • Troubleshooting: Use a milder nitrating agent or a mixed acid system (HNO₃/H₂SO₄) with carefully controlled stoichiometry. The slow, controlled addition of the nitrating agent is crucial on a larger scale to maintain temperature and concentration profiles.

    • Solvent Effects: The solvent can influence the reaction's regioselectivity.

      • Troubleshooting: While less common in industrial settings due to cost and recovery, exploring different solvent systems during process development can sometimes improve isomer ratios.

Issue 2: Formation of Tarry Byproducts and Dark Reaction Mixtures

  • Question: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, intractable material instead of a crystalline product. What is causing this, and how can I prevent it?

  • Answer: The formation of tarry substances is a common issue in the nitration of phenols and is often due to oxidative side reactions. Phenols are highly susceptible to oxidation by nitric acid, especially under harsh conditions.

    Potential Causes & Solutions:

    • High Reaction Temperature: Elevated temperatures accelerate oxidative side reactions.

      • Troubleshooting: Implement robust temperature control. Ensure the cooling system is adequate for the scale of the reaction to dissipate the heat generated during the exothermic nitration. For large-scale reactions, consider using a reactor with a high surface area-to-volume ratio or a semi-batch process where the nitrating agent is added slowly.

    • Concentrated Nitric Acid: Using highly concentrated nitric acid increases the risk of oxidation.

      • Troubleshooting: Use a more dilute solution of nitric acid or a mixed acid system where the sulfuric acid acts as a dehydrating agent, allowing for the use of less concentrated nitric acid.

    • Localized Hotspots: Poor mixing can lead to localized areas of high temperature and reactant concentration, promoting side reactions.

      • Troubleshooting: Ensure efficient and vigorous stirring throughout the reaction. In large reactors, the design of the agitator is critical to ensure homogeneity.

Issue 3: Over-nitration (Polynitration)

  • Question: I am observing the formation of dinitro- and trinitro-chlorophenols in my product mixture. How can I minimize these polysubstituted byproducts?

  • Answer: The activating nature of the hydroxyl group makes the phenol (B47542) ring susceptible to further nitration, leading to the formation of polynitrated species.

    Potential Causes & Solutions:

    • Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards polysubstitution.

      • Troubleshooting: Carefully control the stoichiometry of the nitrating agent. A slight excess may be necessary to ensure complete conversion of the starting material, but a large excess should be avoided.

    • Harsh Reaction Conditions: High temperatures and highly concentrated acids favor polynitration.

      • Troubleshooting: Employ milder reaction conditions, including lower temperatures and less concentrated nitrating agents. Monitor the reaction progress closely using analytical techniques like HPLC or GC to stop the reaction once the desired level of mononitration is achieved.

Issue 4: Difficulties in Purifying this compound

  • Question: I am struggling to separate the desired this compound from its isomers, particularly the 2-chloro-3-nitrophenol isomer. What are the most effective purification methods for scale-up?

  • Answer: The separation of nitrophenol isomers is a significant challenge due to their similar physical properties.

    Potential Solutions:

    • Fractional Crystallization: This is a common industrial method. The solubility of the isomers often varies in different solvent systems.

      • Troubleshooting: A systematic screening of solvents is necessary to find a system that provides good separation. This can be a multi-step process.

    • Suspension/Slurry Method: This technique can be highly effective. The crude isomer mixture is suspended in a solvent where the desired this compound has significantly lower solubility than the other isomers.[2]

      • Troubleshooting: Key parameters to optimize include the choice of solvent, the temperature of the suspension, and the stirring time to ensure the undesired isomers fully dissolve.[2]

    • Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. However, it can be used for the purification of smaller, high-value batches.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound? A1: The most prevalent industrial method is the direct nitration of 2-chlorophenol using a mixture of nitric acid and sulfuric acid. The main challenges in this route are controlling the regioselectivity and minimizing the formation of byproducts.

Q2: What are the primary safety concerns when scaling up the nitration of 2-chlorophenol? A2: The nitration of phenols is a highly exothermic process, and the primary safety concern is a runaway reaction.[2] It is crucial to have a robust cooling system and to add the nitrating agent slowly and in a controlled manner. Nitric acid is also highly corrosive and a strong oxidizing agent, requiring the use of appropriate personal protective equipment (PPE) and acid-resistant equipment.

Q3: What analytical methods are recommended for monitoring the reaction and assessing product purity? A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for monitoring the progress of the nitration reaction and for determining the ratio of isomers in the product mixture.[3] These techniques are essential for process control and quality assurance.

Q4: Can I use a catalyst to improve the regioselectivity of the reaction? A4: Research has shown that certain solid acid catalysts, such as zeolites, can influence the regioselectivity of nitration reactions, often favoring the para-isomer. However, the applicability and economic viability of such catalysts on an industrial scale for the synthesis of this compound would require specific process development and evaluation.

Data Presentation

Table 1: Influence of Reaction Conditions on the Nitration of Phenols (General Trends)

ParameterEffect on YieldEffect on Regioselectivity (ortho vs. para)Effect on Byproduct Formation
Temperature Can decrease with significant byproduct formation at high temperatures.Higher temperatures may favor the thermodynamically more stable para-isomer.Increased oxidation and polynitration at higher temperatures.
Nitrating Agent Concentration Higher concentration can increase reaction rate but may lead to lower isolated yield due to byproducts.Can influence isomer distribution.Higher concentrations increase the risk of oxidation and polynitration.
Reaction Time Yield increases with time until the reaction is complete, after which side reactions may dominate.Can affect the isomer ratio, though less significantly than temperature.Longer reaction times can lead to more byproducts if not optimized.
Solvent Polarity Can affect reaction rate and solubility of reactants and products.Can influence the ortho/para ratio.Can suppress or promote certain side reactions.

Table 2: Comparison of Purification Methods for Nitrophenol Isomers

Purification MethodAdvantagesDisadvantagesSuitability for Scale-Up
Fractional Crystallization Cost-effective, well-established industrial technique.Can be a multi-step, time-consuming process; may result in product loss in the mother liquor.High
Suspension/Slurry Method Can be highly selective and result in high purity and recovery.[2]Requires careful optimization of solvent, temperature, and stirring.High
Column Chromatography Provides excellent separation and high purity.High cost of stationary phase and solvents; not economically viable for large quantities.Low
Steam Distillation Effective for separating volatile ortho-isomers from non-volatile para-isomers.Only applicable if there is a significant difference in volatility between the isomers.Moderate to High

Experimental Protocols

1. Synthesis of this compound via Nitration of 2-Chlorophenol (Lab Scale)

  • Materials:

    • 2-Chlorophenol

    • Concentrated Nitric Acid (68%)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Dichloromethane (or other suitable organic solvent)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-chlorophenol and a suitable solvent (e.g., dichloromethane).

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the stirred solution of 2-chlorophenol, ensuring the internal temperature does not rise above 10°C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

    • Carefully quench the reaction by pouring it over a mixture of ice and water.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification of this compound by the Suspension/Slurry Method

  • Materials:

    • Crude this compound (containing isomers)

    • Methanol (B129727) (or another suitable solvent)

    • Water (or a suitable anti-solvent)

  • Procedure:

    • Suspend the crude product in a minimal amount of methanol at room temperature.

    • While stirring vigorously, slowly add water dropwise until a persistent slurry is formed.

    • Continue stirring the suspension for an extended period (e.g., 1-2 hours) at room temperature or a slightly reduced temperature.

    • Filter the solid, wash it with a small amount of the methanol/water mixture, and then with cold water.

    • Dry the solid under vacuum to obtain purified this compound.

Mandatory Visualizations

Synthesis_Pathway 2-Chlorophenol 2-Chlorophenol Nitration Nitration 2-Chlorophenol->Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Nitration Crude Product Crude Product Nitration->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound Isomeric Byproducts Isomeric Byproducts Purification->Isomeric Byproducts

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_isomers High Isomer Content? start->check_isomers check_tar Tarry Byproducts? check_isomers->check_tar No control_temp Optimize Temperature (0-10°C) check_isomers->control_temp Yes check_poly Polynitration? check_tar->check_poly No improve_mixing Enhance Agitation check_tar->improve_mixing Yes control_nitrating_agent Adjust Nitrating Agent (Concentration/Stoichiometry) check_poly->control_nitrating_agent Yes optimize_purification Refine Purification (Crystallization/Slurry) check_poly->optimize_purification No end Improved Process control_temp->end control_nitrating_agent->end improve_mixing->end optimize_purification->end

Caption: Troubleshooting workflow for common synthesis issues.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Safety Safety Temperature->Safety Concentration Concentration Concentration->Yield Concentration->Purity Concentration->Safety Mixing Mixing Mixing->Yield Mixing->Purity Mixing->Safety

References

Technical Support Center: Purification of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-5-nitrophenol. Our aim is to offer practical solutions to common challenges encountered during the removal of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a crude sample of this compound?

A1: During the synthesis of this compound, particularly through the nitration of 2-chlorophenol, several positional isomers can be formed as byproducts. The most commonly encountered isomeric impurities are:

  • 4-Chloro-3-nitrophenol: Often a significant impurity due to the directing effects of the chloro and hydroxyl groups.

  • 2-Chloro-3-nitrophenol: Another common byproduct of the nitration reaction.

  • 2-Chloro-6-nitrophenol: May be present in smaller quantities.

  • 4-Chloro-2-nitrophenol: Can also be formed, though often in lesser amounts.

The relative abundance of these isomers can vary depending on the specific reaction conditions, such as temperature and the nitrating agent used.

Q2: How can I effectively remove these isomeric impurities?

A2: The choice of purification method depends on the level of impurity and the desired final purity of the this compound. The most common and effective techniques include:

  • Recrystallization: This is often the first method to attempt, especially for removing moderate amounts of impurities. The success of recrystallization relies on the differential solubility of the desired compound and its isomers in a chosen solvent or solvent system.

  • Column Chromatography: For more challenging separations or when high purity is required, column chromatography is a powerful technique. It separates compounds based on their differential adsorption to a stationary phase.

  • High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative-scale purification of high-value material, reverse-phase HPLC is a highly effective method.

Q3: What are the key physical properties I should consider when developing a purification strategy?

A3: Understanding the differences in the physical properties between this compound and its isomeric impurities is crucial for selecting and optimizing a purification method. Key properties to consider are the melting point and solubility in various solvents.

Data Presentation: Physical Properties of this compound and Its Isomers

The following table summarizes the key physical properties of this compound and its common isomeric impurities to aid in the development of a separation strategy.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 619-10-3C₆H₄ClNO₃173.55118 - 121
4-Chloro-3-nitrophenol 610-78-6C₆H₄ClNO₃173.55125 - 128
2-Chloro-3-nitrophenol 603-84-9C₆H₄ClNO₃173.55~120.5

Note: Melting points can vary slightly based on the purity of the sample and the measurement technique.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization The chosen solvent is not effective in differentiating the solubilities of the isomers. Co-crystallization of the impurity with the product may be occurring.- Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, ethyl acetate, toluene, hexane (B92381), and mixtures thereof). A good solvent will dissolve the compound when hot but have low solubility when cold. - Mixed Solvent Systems: If a single solvent is ineffective, try a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[1] - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can trap impurities in the crystal lattice.[2]
Oiling Out Instead of Crystallization The melting point of the compound is lower than the boiling point of the solvent. The concentration of the solute is too high, or significant impurities are present.- Lower the Temperature: Ensure the recrystallization temperature is below the melting point of this compound (~118-121°C). - Add More Solvent: Increase the volume of the hot solvent to reduce the concentration of the solute. - Change Solvent: Select a solvent with a lower boiling point.
Poor Recovery of the Product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.- Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] - Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation of Isomers The polarity of the mobile phase is either too high or too low. The column is overloaded with the sample.- Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for an optimal mobile phase that provides good separation between this compound and its isomers. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation of spots on the TLC plate. - Gradient Elution: If a single solvent system is not effective, use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity to elute the compounds sequentially. - Reduce Sample Load: Do not overload the column. The amount of sample should typically be 1-5% of the weight of the stationary phase.
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound.- Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For highly polar compounds, a switch to a more polar solvent system (e.g., dichloromethane/methanol) may be necessary.
Cracked or Channeled Column Bed Improper packing of the column.- Repack the Column: Ensure the stationary phase is packed uniformly. A "slurry packing" method, where the stationary phase is mixed with the initial mobile phase before being poured into the column, is often effective.

Experimental Protocols

Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Heat ethanol in a separate beaker on the hot plate.

  • Add the minimum amount of hot ethanol to the crude product to just dissolve it with stirring.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven or air-dry.

Column Chromatography

This protocol provides a general framework for the separation of this compound from its isomers. The mobile phase composition should be optimized using TLC beforehand.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until it is just above the silica bed.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elute the Column:

    • Begin eluting the column with the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the more polar compounds. The less polar isomers will typically elute before the more polar ones.

  • Isolate the Product:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_purification Purification Workflow for this compound start Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chrom Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) purity_check1->column_chrom Purity < 98% pure_product Pure this compound purity_check1->pure_product Purity ≥ 98% purity_check2 Purity Check (TLC/HPLC) column_chrom->purity_check2 purity_check2->column_chrom Repeat with optimized gradient purity_check2->pure_product Purity ≥ 98%

Caption: A typical experimental workflow for the purification of this compound.

References

Technical Support Center: Nitration of 2-Chlorophenol for the Synthesis of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing byproduct formation during the nitration of 2-chlorophenol (B165306) to synthesize the key intermediate, 2-chloro-5-nitrophenol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on minimizing the formation of unwanted isomers and byproducts.

Q1: What are the primary byproducts I should expect during the nitration of 2-chlorophenol?

A1: The nitration of 2-chlorophenol is a competitive reaction that can lead to a mixture of several byproducts. The hydroxyl (-OH) and chloro (-Cl) groups are both ortho, para-directing substituents. Therefore, the main byproducts are positional isomers of the desired this compound. These include:

  • Positional Isomers: 2-chloro-3-nitrophenol, 2-chloro-4-nitrophenol, and 2-chloro-6-nitrophenol.

  • Polynitrated Products: Dinitrated phenols can form under harsh reaction conditions.

  • Oxidation Products: The use of strong nitric acid can lead to the oxidation of the phenol (B47542) ring, resulting in the formation of tarry residues and quinone-type byproducts.[1]

Q2: I am observing a low yield of the desired this compound and a high proportion of other isomers. What are the key factors influencing regioselectivity?

A2: Achieving high regioselectivity for the 5-nitro isomer is challenging due to the directing effects of the substituents. The key factors influencing the isomer distribution are:

  • Reaction Temperature: Lower temperatures generally favor the formation of the ortho-isomers (relative to the hydroxyl group).

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. Milder nitrating agents can improve selectivity.

  • Solvent: The polarity of the solvent can influence the reaction pathway and the ratio of isomers.

  • Catalyst: The use of specific catalysts can steer the reaction towards the desired product.

Q3: How can I minimize the formation of dinitrated and oxidation byproducts?

A3: To reduce the incidence of polynitration and oxidation, consider the following strategies:

  • Use Dilute Nitric Acid: Employing dilute nitric acid reduces its oxidizing potential and helps to control the reaction rate.[1]

  • Maintain Low Reaction Temperatures: Conducting the reaction at or below room temperature, often in an ice bath, is crucial to suppress oxidative pathways and prevent runaway reactions.

  • Control Stoichiometry: Use a controlled molar ratio of the nitrating agent to 2-chlorophenol to disfavor multiple nitrations.

  • Slow Addition of Reagents: Add the nitrating agent slowly to the 2-chlorophenol solution to maintain temperature control and avoid localized overheating.

Q4: My final product is a difficult-to-separate mixture of isomers. What purification strategies are recommended?

A4: The separation of chloronitrophenol isomers can be challenging due to their similar physical properties. Common purification techniques include:

  • Fractional Crystallization: This method can be effective if there are significant differences in the solubilities of the isomers in a particular solvent.

  • Column Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography are powerful techniques for separating isomers.[2]

  • Steam Distillation: This technique can be used to separate volatile ortho-isomers from less volatile para-isomers.

Data Presentation: Isomer Distribution in Nitration Reactions

Substituent (at C3)2-Nitro Isomer (%)4-Nitro Isomer (%)6-Nitro Isomer (%)Total Yield (%)(ortho-isomers):para-isomer Ratio
Cl 20.234.728.783.60.70

Data adapted from a study on the two-phase nitration of 3-substituted phenols.[3] This highlights that a significant percentage of undesired ortho and para isomers are formed, necessitating careful optimization and purification.

Experimental Protocols

Below are detailed methodologies for experiments aimed at controlling the nitration of 2-chlorophenol.

Protocol 1: General Procedure for Mononitration of 2-Chlorophenol

This protocol provides a general method that can be optimized by varying the parameters mentioned in the troubleshooting guide.

Materials:

  • 2-Chlorophenol

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a pre-chilled volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-chlorophenol in dichloromethane. Cool the solution to 0-5°C using an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 2-chlorophenol solution. Carefully monitor the internal temperature and maintain it at 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer.

  • Neutralization and Drying: Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure to obtain the crude product mixture.

  • Purification: Purify the crude product by column chromatography or fractional crystallization to isolate the this compound.

Protocol 2: Milder Nitration using a Heterogeneous System

This protocol utilizes a milder, heterogeneous system that can improve selectivity and simplify the work-up.

Materials:

  • 2-Chlorophenol

  • Magnesium Bisulfate (Mg(HSO₄)₂)

  • Sodium Nitrate (NaNO₃)

  • Wet Silica (B1680970) Gel (SiO₂)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, create a suspension of 2-chlorophenol, magnesium bisulfate, sodium nitrate, and wet silica gel in dichloromethane.

  • Reaction: Stir the heterogeneous mixture magnetically at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the solid reagents.

  • Drying and Solvent Removal: Wash the residue with dichloromethane. Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent by distillation.

  • Purification: The resulting mixture of nitrophenols can be purified as described in Protocol 1.

Visualizations

Experimental Workflow for Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) reaction Slowly add Nitrating Mixture to Substrate at 0-5°C prep_nitrating_mix->reaction prep_substrate Dissolve 2-Chlorophenol in Solvent prep_substrate->reaction stir Stir and Monitor by TLC reaction->stir quench Quench on Ice stir->quench extract Extract with Organic Solvent quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry and Evaporate Solvent wash->dry purify Purify by Chromatography or Crystallization dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Minimizing Byproducts

G cluster_oxidation Oxidation Byproducts (Tars, Quinones) cluster_poly Polynitration Byproducts (Dinitrophenols) cluster_isomer Undesired Isomers (3-, 4-, 6-nitro) start Goal: Minimize Byproducts in 2-Chlorophenol Nitration temp_ox High Temperature start->temp_ox Problem acid_conc_ox Concentrated HNO3 start->acid_conc_ox Problem temp_poly High Temperature start->temp_poly Problem acid_conc_poly Excess Nitrating Agent start->acid_conc_poly Problem time_poly Long Reaction Time start->time_poly Problem directing_effects Inherent Directing Effects of -OH and -Cl start->directing_effects Problem conditions Suboptimal Reaction Conditions start->conditions Problem solution_ox Solution: - Lower reaction temperature (0-5°C) - Use dilute HNO3 - Slow reagent addition temp_ox->solution_ox acid_conc_ox->solution_ox solution_poly Solution: - Control stoichiometry (1:1 ratio) - Lower reaction temperature - Monitor reaction by TLC and quench temp_poly->solution_poly acid_conc_poly->solution_poly time_poly->solution_poly solution_isomer Solution: - Optimize temperature and solvent - Use milder nitrating agents (e.g., NaNO2/acid) - Employ selective catalysts directing_effects->solution_isomer conditions->solution_isomer

References

Technical Support Center: Managing Acidic Waste from 2-Chloro-5-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective management of acidic waste generated during the synthesis of 2-Chloro-5-nitrophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the neutralization and management of acidic waste from this compound synthesis.

Problem Possible Cause(s) Troubleshooting Steps
pH reading is unstable or erratic. 1. pH probe is fouled or coated with organic residues or precipitated salts. 2. Inadequate mixing of the waste stream and neutralizing agent. 3. Temperature fluctuations affecting pH measurement.1. Carefully clean the pH probe according to the manufacturer's instructions. Recalibrate the probe using standard buffer solutions. 2. Ensure the mixing apparatus (e.g., magnetic stirrer, overhead stirrer) is functioning correctly and providing vigorous agitation.[1] 3. If possible, allow the waste solution to reach a stable temperature before and during neutralization. Use a pH probe with automatic temperature compensation.
Excessive foaming or gas evolution during neutralization. 1. Reaction of carbonate-based neutralizing agents (e.g., sodium carbonate, sodium bicarbonate) with strong acids, releasing carbon dioxide. 2. Presence of residual reactants or byproducts that can decompose or react to produce gases.1. Add the carbonate-based neutralizing agent slowly and in small portions to control the rate of gas evolution.[2] Consider using a non-carbonate base like sodium hydroxide (B78521) or calcium hydroxide. 2. Ensure the primary synthesis reaction has gone to completion to minimize unreacted starting materials in the waste stream.
Formation of a thick, difficult-to-handle sludge or precipitate. 1. Precipitation of metal salts (e.g., sulfates, hydroxides) if the neutralizing agent contains cations like calcium or magnesium. 2. Precipitation of organic byproducts or the product itself at certain pH values.1. Consider using a neutralizing agent that forms soluble salts (e.g., sodium hydroxide). 2. Characterize the precipitate to identify its composition. Adjust the final pH to a range where the solubility of organic components is maximized, if permissible for disposal.
The color of the waste stream changes unexpectedly during neutralization. 1. pH-dependent color changes of residual this compound or other nitroaromatic compounds. 2. Side reactions, such as decomposition or polymerization of organic materials under changing pH and temperature conditions.1. This is often expected. The phenolate (B1203915) form of nitrophenols is typically more colored than the protonated form. 2. Monitor the temperature closely during neutralization to prevent excessive heat buildup, which can promote side reactions. Add the neutralizing agent slowly to control the reaction rate.
Neutralization requires a much larger volume of base than calculated. 1. Inaccurate estimation of the acid concentration in the waste stream. 2. Presence of other acidic byproducts not accounted for in the initial calculation.1. Perform a titration on a small, representative sample of the acidic waste to accurately determine the total acid concentration before proceeding with bulk neutralization. 2. Analyze the waste stream for other acidic components if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of the acidic waste from this compound synthesis?

The acidic waste is primarily a mixture of the strong acids used in the nitration process, typically concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[3][4] The waste will also contain water, residual unreacted starting materials, the this compound product, and other nitrated organic byproducts.[5][6]

Q2: What are the main safety hazards associated with this acidic waste?

The primary hazards are the corrosivity (B1173158) of the strong acids and the toxicity of the dissolved nitroaromatic compounds.[7] The waste can cause severe chemical burns upon contact. Additionally, spent nitration acids can contain residual nitro-compounds that may be unstable and could undergo auto-catalytic decomposition, especially if stored improperly.[5]

Q3: What personal protective equipment (PPE) should be worn when handling this waste?

Appropriate PPE includes, but is not limited to:

  • Chemical splash goggles and a face shield.

  • Acid-resistant gloves (e.g., butyl rubber or neoprene).

  • A chemically resistant apron or lab coat.

  • Closed-toe shoes. All handling should be performed in a well-ventilated area, preferably within a fume hood.[8]

Q4: Which neutralizing agents are suitable for this type of acidic waste?

Common and effective neutralizing agents include:

  • Sodium Hydroxide (Caustic Soda): A strong base that reacts quickly and forms soluble sodium sulfate (B86663) and sodium nitrate (B79036) salts.

  • Calcium Hydroxide (Lime): A less expensive option, but it can form calcium sulfate, which has low solubility and may precipitate.[9]

  • Sodium Carbonate (Soda Ash) or Sodium Bicarbonate: These are effective but will produce significant carbon dioxide gas, requiring slow addition and good ventilation.[2]

Q5: What is the target pH for the neutralized waste?

The target pH for the final neutralized waste stream should typically be between 6.0 and 9.0, which is the generally accepted range for discharge into municipal sewer systems.[10] However, you must always comply with the specific regulations of your local environmental authority.

Q6: How should the neutralized waste and any resulting sludge be disposed of?

Once neutralized, the liquid portion may be permissible for drain disposal, depending on local regulations and the concentration of residual organic compounds. Any solid precipitate or sludge that forms must be collected and disposed of as hazardous waste.[11] Always consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Quantitative Data on Waste Treatment

The following table provides a hypothetical example of the quantities of neutralizing agents required to treat a representative acidic waste stream from this compound synthesis. Note: The exact composition of your waste stream will vary, and it is crucial to determine the acid concentration of your specific waste before proceeding with neutralization.

Parameter Value Notes
Assumed Waste Composition
Sulfuric Acid (H₂SO₄)40% (w/w)Typical for nitration mixtures.
Nitric Acid (HNO₃)10% (w/w)Residual from the reaction.
Water & Organics50% (w/w)
Volume of Waste to be Treated 100 mL
Density of Waste (assumed) 1.4 g/mL
Total Mass of Waste 140 g
Moles of H₂SO₄ 0.57 mol
Moles of HNO₃ 0.22 mol
Total Moles of H⁺ 1.36 mol(2 * moles of H₂SO₄) + moles of HNO₃
Neutralizing Agent Mass Required Volume of 50% (w/w) Solution
Sodium Hydroxide (NaOH)54.4 g~54.4 mL
Calcium Hydroxide (Ca(OH)₂)50.4 gN/A (solid)
Sodium Carbonate (Na₂CO₃)72.1 gN/A (solid)

Experimental Protocols

Protocol 1: Determination of Acid Concentration by Titration

Objective: To accurately determine the total acid concentration of the waste stream before bulk neutralization.

Materials:

  • Representative sample of the acidic waste.

  • Standardized sodium hydroxide (NaOH) solution (e.g., 1.0 M).

  • pH indicator (e.g., phenolphthalein) or a calibrated pH meter.

  • Burette, pipette, and conical flask.

  • Deionized water.

Procedure:

  • Carefully pipette a small, known volume (e.g., 1.0 mL) of the acidic waste into a conical flask containing a larger volume of deionized water (e.g., 50 mL).

  • Add a few drops of the pH indicator to the diluted waste solution.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Slowly titrate the acidic solution with the NaOH solution while constantly stirring, until the endpoint is reached (indicated by a persistent color change of the indicator or a sharp inflection in the pH reading).

  • Record the final volume of NaOH solution used.

  • Calculate the total moles of acid in the sample and, from this, the concentration of acid in the original waste stream.

Protocol 2: Batch Neutralization of Acidic Waste

Objective: To safely neutralize a batch of acidic waste from this compound synthesis.

Materials:

  • Acidic waste stream.

  • Selected neutralizing agent (e.g., 50% w/w sodium hydroxide solution).

  • Large, chemically resistant container (e.g., a heavy-walled polyethylene (B3416737) or polypropylene (B1209903) vessel) placed in a secondary containment bund.

  • Mechanical stirrer or a large magnetic stir bar and stir plate.

  • Calibrated pH meter.

  • Cooling bath (e.g., an ice-water bath).

Procedure:

  • Place the reaction vessel in a cooling bath to manage the exothermic nature of the neutralization reaction.

  • Transfer the acidic waste to the reaction vessel and begin stirring.

  • Immerse the pH probe into the solution, ensuring it does not come into contact with the stirring apparatus.

  • Slowly and cautiously add the neutralizing agent in small increments. Monitor the pH and temperature of the solution continuously.

  • Pause the addition of the neutralizing agent periodically to allow the reaction to homogenize and the temperature to stabilize.

  • Continue adding the neutralizing agent until the pH of the solution is stable within the target range (e.g., 6.0 - 9.0).

  • Once neutralized, allow the solution to cool to room temperature.

  • If a precipitate has formed, separate the solid by filtration or decantation.

  • Manage the liquid and solid waste streams according to your institution's EHS guidelines.

Visualizations

Waste_Treatment_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_post Post-Treatment start Start: Acidic Waste (H₂SO₄, HNO₃, Organics) ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Titration for Acid Conc.) setup Prepare Neutralization Setup (Vessel, Stirring, Cooling) characterize->setup ppe->characterize add_base Slowly Add Neutralizing Agent setup->add_base monitor Monitor pH and Temperature Continuously add_base->monitor check_ph Is pH 6-9? monitor->check_ph check_ph->add_base No cool Cool to Room Temperature check_ph->cool Yes check_precipitate Precipitate Formed? cool->check_precipitate separate Separate Solid and Liquid Phases check_precipitate->separate Yes dispose_liquid Dispose of Neutralized Aqueous Waste check_precipitate->dispose_liquid No separate->dispose_liquid dispose_solid Dispose of Solid Waste (Sludge) separate->dispose_solid end End dispose_liquid->end dispose_solid->end

Caption: Workflow for the neutralization of acidic waste from this compound synthesis.

Troubleshooting_Logic cluster_ph pH-Related Issues cluster_reaction Reaction Issues cluster_volume Volume/Stoichiometry issue Issue Encountered During Neutralization ph_unstable Unstable pH Reading issue->ph_unstable foaming Excessive Foaming issue->foaming sludge Thick Sludge Formation issue->sludge high_volume High Base Consumption issue->high_volume ph_action Clean & Recalibrate Probe Ensure Proper Mixing ph_unstable->ph_action foam_action Add Base Slowly Use Non-Carbonate Base foaming->foam_action sludge_action Use NaOH Characterize Sludge sludge->sludge_action volume_action Titrate Waste Sample Analyze for Other Acids high_volume->volume_action

Caption: Troubleshooting logic for common issues in acidic waste neutralization.

References

Technical Support Center: Analysis of 2-Chloro-5-nitrophenol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the degradation of 2-Chloro-5-nitrophenol in HPLC mobile phases.

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual decrease in the peak area of my this compound standard over a sequence of injections. What could be the cause?

A1: A progressive decrease in the peak area for this compound suggests on-going degradation of the analyte in your sample vial or in the mobile phase reservoir. Potential causes include photodegradation, pH-related instability, or reaction with mobile phase components. It is recommended to prepare fresh standards and mobile phase and to protect your samples and mobile phase from light.

Q2: My chromatogram shows unexpected new peaks appearing over time, which were not present in the initial injections. Could this be related to the degradation of this compound?

A2: Yes, the appearance of new, unidentified peaks is a common indicator of analyte degradation. This compound may degrade into one or more new compounds that are also chromatographically active. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the sample and observe the resulting chromatogram.

Q3: Can the composition of my mobile phase contribute to the degradation of this compound?

A3: Absolutely. The stability of this compound can be influenced by the pH and composition of the mobile phase. For instance, while acidic conditions are generally preferred for the analysis of phenolic compounds, highly basic conditions could potentially lead to hydrolysis. The organic modifier (e.g., acetonitrile, methanol) and any additives should be of high purity to avoid reactive contaminants.

Q4: Are there any specific storage conditions recommended for this compound solutions to minimize degradation?

A4: To minimize degradation, solutions of this compound should be stored in amber vials to protect them from light. It is also advisable to store them at refrigerated temperatures (2-8 °C) to slow down potential chemical reactions. For long-term storage, freezing may be an option, but freeze-thaw stability should be verified. Always prepare fresh working solutions for each analytical run if stability is a concern.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound that may be related to its degradation.

Issue 1: Loss of Analyte Signal (Decreasing Peak Area)
Potential Cause Troubleshooting Steps
Photodegradation 1. Prepare a fresh standard and re-inject immediately. 2. Protect sample vials and mobile phase reservoirs from light using amber glass or by wrapping them in aluminum foil. 3. Compare the stability of a sample left on the autosampler for several hours with a freshly prepared sample.
pH-dependent Hydrolysis 1. Ensure the mobile phase is buffered or acidified (e.g., with 0.1% formic acid or phosphoric acid) to maintain a consistent, acidic pH. 2. Measure the pH of your mobile phase. 3. Avoid preparing and storing the analyte in neutral or basic solutions for extended periods.
Adsorption to Vials/Tubing 1. Use silanized glass vials to minimize surface interactions. 2. Prime the HPLC system thoroughly to ensure all surfaces are equilibrated with the mobile phase.
Evaporation of Solvent 1. Ensure vial caps (B75204) are properly sealed. 2. Check the temperature of the autosampler tray; higher temperatures can increase evaporation.
Issue 2: Appearance of Extra Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Analyte Degradation 1. Overlay chromatograms from the beginning and end of an analytical run to visualize the appearance of new peaks as the main peak decreases. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. If degradation is confirmed, address the root cause (e.g., photodegradation, pH instability).
Contaminated Mobile Phase 1. Prepare fresh mobile phase using high-purity solvents and additives. 2. Filter the mobile phase before use.
Sample Contamination 1. Prepare a new stock solution and fresh dilutions. 2. Ensure all glassware and equipment are scrupulously clean.

Data Presentation

The following table summarizes factors that can influence the degradation of this compound during HPLC analysis.

Factor Potential Effect on this compound Recommended Mitigation
Light Exposure Photodegradation, leading to loss of parent analyte and appearance of degradation products.Use amber glassware; protect mobile phase and samples from light.
High pH (Alkaline) Potential for hydrolysis of the chloro or nitro group, or ionization of the phenol (B47542) leading to instability.Maintain an acidic pH in the mobile phase (e.g., pH 2.5-4) using additives like formic or phosphoric acid.
Elevated Temperature Increased rate of chemical degradation.Maintain samples at a controlled, cool temperature in the autosampler.
Extended Time in Solution Increased opportunity for degradation to occur.Analyze samples as soon as possible after preparation. Prepare fresh standards for each run.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution in a clear vial at 60°C for 24 hours.

  • Control Sample: Keep an aliquot of the stock solution protected from light at room temperature.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by HPLC, including the control sample.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage degradation of this compound.

  • Identify any significant degradation peaks.

Visualizations

Troubleshooting Workflow for this compound Degradation

Troubleshooting_Workflow start Problem Observed: - Decreasing Peak Area - Extra Peaks check_fresh Inject Freshly Prepared Standard start->check_fresh problem_persists Problem Persists? check_fresh->problem_persists protect_light Protect Samples and Mobile Phase from Light problem_persists->protect_light Yes end_resolved Issue Resolved problem_persists->end_resolved No check_ph Check and Adjust Mobile Phase pH (Acidic) protect_light->check_ph prepare_fresh_mp Prepare Fresh Mobile Phase check_ph->prepare_fresh_mp forced_degradation Perform Forced Degradation Study end_unresolved Consult Instrument Specialist forced_degradation->end_unresolved prepare_fresh_mp->forced_degradation

Caption: A flowchart for troubleshooting degradation issues with this compound.

Potential Degradation Pathways of this compound

Degradation_Pathways parent This compound hydrolysis Hydrolysis Product (e.g., Dihydroxynitrobenzene) parent->hydrolysis High pH / Heat reduction Reduction Product (e.g., 2-Chloro-5-aminophenol) parent->reduction Reducing agents photolysis Photolysis Products (Various) parent->photolysis UV Light

Caption: Potential chemical degradation pathways for this compound.

Technical Support Center: Enhancing the Efficiency of 2-Chloro-5-nitrophenol Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of 2-Chloro-5-nitrophenol reduction to its corresponding amine, 2-amino-4-chlorophenol (B47367). This resource offers detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of this compound?

A1: The most prevalent and effective methods for the reduction of this compound are catalytic hydrogenation, reduction with iron powder in an acidic or neutral medium, and reduction using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.[1][2][3][4] The choice of method often depends on factors such as the scale of the reaction, available laboratory equipment, and the desired purity of the final product.

Q2: I am observing a significant amount of dehalogenation as a side product. How can this be minimized?

A2: Dehalogenation, the removal of the chlorine atom, is a common side reaction, particularly during catalytic hydrogenation.[1][5] To suppress this, consider the following strategies:

  • Catalyst Choice: Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates where dehalogenation is a concern.[6]

  • Additives: The use of additives like morpholine (B109124) or thiophene (B33073) can effectively suppress the dehalogenation side reaction when using a platinum catalyst.[5][7]

  • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can also help to minimize dehalogenation.[8]

Q3: My reaction is resulting in a low yield of the desired 2-amino-4-chlorophenol. What are the potential causes and solutions?

A3: Low yields can stem from several factors depending on the chosen reduction method.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or increasing the amount of reducing agent or catalyst.

  • Side Reactions: Besides dehalogenation, other side reactions such as the formation of azo or azoxy compounds can occur, especially if intermediates like nitroso and hydroxylamine (B1172632) species condense.[8] Ensuring efficient stirring and optimal reaction temperature can help minimize these.

  • Product Degradation: The product, 2-amino-4-chlorophenol, can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to cool the reaction mixture before workup.

  • Poor Recovery during Workup: The product may be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to maximize the recovery of the amine in the organic phase. Recrystallization or column chromatography should be optimized to minimize losses.

Q4: How can I effectively purify the final product, 2-amino-4-chlorophenol?

A4: Purification of 2-amino-4-chlorophenol typically involves the following steps:

  • Filtration: After the reaction, the solid catalyst (in catalytic hydrogenation) or iron residues (in iron powder reduction) should be removed by filtration.[6][9]

  • Extraction: The product is usually extracted from the reaction mixture into an organic solvent like ethyl acetate. It is important to adjust the pH of the aqueous layer to ensure the amine is in its free base form and not as a salt, which would be more soluble in water.[9]

  • Decolorization: The crude product may be colored due to impurities. Treatment with activated carbon can help to decolorize the solution.[6]

  • Crystallization/Chromatography: The final purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst or reducing agent.- Catalytic Hydrogenation: Ensure the catalyst is not old or poisoned. Use fresh catalyst. - Iron Reduction: Use finely divided, activated iron powder. Pre-washing with dilute acid can sometimes help. - Hydrazine Reduction: Verify the concentration and quality of the hydrazine hydrate.
Insufficient amount of reducing agent/catalyst.Increase the molar equivalents of the reducing agent or the weight percentage of the catalyst.
Poor mixing.Ensure vigorous stirring, especially in heterogeneous reactions like catalytic hydrogenation and iron reduction, to maximize contact between reactants.
Formation of Colored Impurities Air oxidation of the product or intermediates.Conduct the reaction and workup under an inert atmosphere (N₂ or Ar).
Formation of azo/azoxy byproducts.Optimize reaction temperature and ensure efficient mixing.[8]
Incomplete reduction of intermediates.Monitor the reaction by TLC until the starting material and any colored intermediates are fully consumed.
Difficulty in Filtering the Catalyst/Iron Sludge Fine particle size of the catalyst or iron oxide sludge.Use a filter aid like Celite to improve filtration speed and prevent clogging of the filter paper.
Product is an Insoluble Salt Incorrect pH during workup.Adjust the pH of the aqueous solution to be basic (pH 8-10) before extracting with an organic solvent to ensure the amine is in its free base form.[11]

Data Presentation

Table 1: Comparison of Reduction Methods for this compound

Parameter Iron Powder Reduction Catalytic Hydrogenation (Pt/C) Hydrazine Hydrate Reduction
Typical Yield ~64%[11]95.6% (for a similar compound)[7]92.11 - 93.8%[2][3]
Purity GoodHigh, but risk of dehalogenationHigh (97.6 - 98.2%)[2][3]
Reaction Time 2 hours[11]3 - 10 hours[7]3 hours[2][3]
Temperature Reflux (e.g., ~100°C in EtOH/AcOH)[11]90 - 120°C[7]95 - 100°C[2][3]
Pressure Atmospheric140 psi (for a similar compound)[7]Atmospheric
Key Reagents Fe powder, Acid (e.g., HCl, AcOH)H₂ gas, Pt/C or Raney Ni catalystHydrazine hydrate, Catalyst (e.g., Activated Carbon/FeCl₃)[2][3]
Advantages Cost-effective, simple setup.High yields, clean reaction.High yields, avoids handling of H₂ gas.
Disadvantages Large amount of solid waste (iron sludge), workup can be tedious.Potential for dehalogenation, requires specialized high-pressure equipment.Hydrazine is toxic and requires careful handling.

Experimental Protocols

Protocol 1: Reduction with Iron Powder
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Solvent Addition: Add a mixture of ethanol, water, and glacial acetic acid.

  • Addition of Iron: To the stirred suspension, add iron powder in portions. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the iron residues. Wash the filter cake with ethyl acetate.

    • Combine the filtrates and partition with a basic solution (e.g., 2M KOH or saturated NaHCO₃) to neutralize the acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[9][11]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure hydrogenation vessel, add this compound and a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Catalyst Addition: Carefully add the catalyst (e.g., 5% Pt/C or Raney Ni) to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 140 psi). Heat the mixture to the target temperature (e.g., 90-95°C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup:

    • Cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction with Hydrazine Hydrate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-4-nitrophenol, water, activated carbon, and ferric trichloride (B1173362) hexahydrate.[2][3]

  • Base Addition: Add a solution of sodium hydroxide (B78521) and heat the mixture to 95-100°C for 30 minutes.[2][3]

  • Hydrazine Addition: At 95-100°C, slowly add hydrazine hydrate (e.g., 40% solution) dropwise.[2][3]

  • Reaction: Maintain the temperature and stir for 3 hours.

  • Workup:

    • Cool the reaction mixture to 40-45°C and filter to remove the catalyst.

    • Wash the filter cake with water.

    • Neutralize the combined filtrate with concentrated hydrochloric acid to precipitate the product.[2][3]

  • Purification: Filter the solid product, wash with water, and dry to obtain 2-chloro-4-aminophenol.[2][3]

Visualizations

Experimental_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start This compound Solvent Add Solvent Start->Solvent Reagent Add Reducing Agent/Catalyst Solvent->Reagent React Heat and Stir (Monitor by TLC) Reagent->React Initiate Reaction Cool Cool Reaction Mixture React->Cool Filter Filter Solids Cool->Filter Extract Extract Product Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Pure 2-amino-4-chlorophenol Purify->Product

Caption: General experimental workflow for the reduction of this compound.

Troubleshooting_Flowchart decision decision solution solution start Low Yield or Incomplete Reaction check_completion Is the reaction complete by TLC? start->check_completion check_side_products Are side products observed? check_completion->check_side_products Yes extend_time Extend reaction time or add more reducing agent. check_completion->extend_time No check_workup Was the workup pH correct? check_side_products->check_workup No optimize_conditions Optimize temperature and mixing. Consider catalyst/reagent choice to minimize side reactions. check_side_products->optimize_conditions Yes adjust_ph Adjust pH to basic (8-10) before extraction. check_workup->adjust_ph No review_purification Review purification method for potential losses. check_workup->review_purification Yes success Improved Yield extend_time->success optimize_conditions->success adjust_ph->success review_purification->success

Caption: Troubleshooting flowchart for low yield in this compound reduction.

References

Technical Support Center: HPLC Analysis of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of nitrophenols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address common issues encountered during the HPLC analysis of nitrophenols.

Q1: Why are my nitrophenol peaks tailing?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in the HPLC analysis of nitrophenols. This can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar nitro- and hydroxyl groups of nitrophenols, leading to peak tailing.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the nitrophenol isomers, it can lead to inconsistent ionization and peak shape distortion.[4][5]

  • Column Overload: Injecting too concentrated a sample can saturate the column, resulting in broadened and tailing peaks.[6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[6]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions.[2][7] For example, using a mobile phase with a pH around 2.5-3 can often improve peak shape for phenolic compounds.

  • Use an End-Capped Column: Employing a column with end-capping can reduce the number of available silanol groups, thus minimizing tailing.

  • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the residual silanol groups.[2]

  • Optimize Sample Concentration: Dilute the sample to avoid column overload.

  • Proper Column Maintenance: Regularly flush the column with a strong solvent to remove contaminants and consider replacing the column if performance does not improve.[6]

Q2: My retention times for nitrophenol isomers are shifting. What could be the cause?

Inconsistent retention times can significantly impact the reliability of your analysis. The primary causes for shifting retention times include:

  • Changes in Mobile Phase Composition: Even small variations in the solvent ratio or buffer concentration can lead to shifts in retention time.[6] Evaporation of the more volatile solvent component can also alter the mobile phase composition over time.

  • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Inconsistent temperature control can lead to drifting retention times.[8]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause retention times to drift.

  • Flow Rate Instability: Issues with the HPLC pump, such as leaks or faulty check valves, can cause the flow rate to fluctuate, leading to inconsistent retention times.[8]

Solutions:

  • Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase and keep the solvent reservoirs capped to prevent evaporation.

  • Use a Column Oven: A thermostatted column compartment will ensure a stable operating temperature.[8]

  • Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time until a stable baseline is achieved.

  • System Maintenance: Regularly check the HPLC system for leaks and perform routine maintenance on the pump.[8]

Q3: I am observing poor resolution between o-nitrophenol and p-nitrophenol. How can I improve their separation?

Achieving baseline separation of nitrophenol isomers, particularly ortho- and para-nitrophenol, can be challenging due to their similar chemical properties. Here are some strategies to improve resolution:

  • Optimize Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impact selectivity. A systematic evaluation of different solvent ratios is recommended.

  • Adjust Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the nitrophenols, which in turn affects their retention and selectivity. Experimenting with pH can help to improve the separation.[4][9]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different column with a different stationary phase chemistry. For example, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic and polar compounds.

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[10]

  • Adjust the Temperature: Temperature can also affect selectivity. Trying different column temperatures may improve the separation.

Q4: My baseline is noisy and drifting. What are the common causes and solutions for nitrophenol analysis?

A stable baseline is crucial for accurate quantification. Baseline problems can manifest as noise (rapid, random fluctuations) or drift (a gradual, steady change).

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common source of baseline noise.

  • Air Bubbles in the System: Air bubbles in the pump, detector, or tubing can cause baseline spikes and noise.[8]

  • Detector Issues: A failing lamp or a contaminated flow cell in the UV detector can lead to a noisy or drifting baseline.

  • Incomplete Column Equilibration: A drifting baseline can occur if the column is not fully equilibrated with the mobile phase.

  • Mobile Phase Mixing: Ingradient elution, inadequate mixing of the solvents can cause baseline fluctuations.

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared, filtered, and degassed mobile phases.

  • Degas the Mobile Phase: Degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved air.

  • Flush the System: If air is suspected in the system, purge the pump and flush the system with a strong, degassed solvent.

  • Clean the Detector Flow Cell: If the flow cell is contaminated, follow the manufacturer's instructions for cleaning.

  • Allow for Proper Equilibration: Ensure the column is fully equilibrated before starting your analysis.

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the retention factor (k) of selected nitrophenols. As the pH increases, the phenolic hydroxyl group becomes deprotonated, leading to a decrease in retention time on a reversed-phase column.

pH2-Nitrophenol (k)4-Nitrophenol (k)2,4-Dinitrophenol (k)
3.05.84.28.5
4.04.53.16.9
5.03.22.05.3

Note: The values in this table are illustrative and can vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

Experimental Protocols

Method for HPLC Analysis of Nitrophenols in Water Samples

This protocol provides a general methodology for the determination of nitrophenols in water samples.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Elute the retained nitrophenols with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • HPLC Conditions

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 20 mM phosphate (B84403) buffer (pH 3.0). An isocratic elution with 40% acetonitrile or a gradient elution may be used for separating multiple nitrophenols.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 270 nm.

  • Calibration

    • Prepare a series of standard solutions of the target nitrophenols in the mobile phase at different concentrations.

    • Inject each standard solution and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of each nitrophenol.

  • Analysis

    • Inject the prepared sample extract into the HPLC system.

    • Identify the nitrophenol peaks based on their retention times compared to the standards.

    • Quantify the concentration of each nitrophenol using the calibration curve.

Visualizations

TroubleshootingWorkflow Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Mobile Phase pH Incorrect Problem->Cause2 Cause3 Column Overload Problem->Cause3 Cause4 Column Contamination Problem->Cause4 Solution1 Adjust Mobile Phase pH (e.g., to ~3.0) Cause1->Solution1 Solution2 Use End-Capped Column Cause1->Solution2 Solution3 Add Competing Base (e.g., TEA) Cause1->Solution3 Cause2->Solution1 Solution4 Dilute Sample Cause3->Solution4 Solution5 Flush or Replace Column Cause4->Solution5

Caption: Troubleshooting workflow for peak tailing in nitrophenol analysis.

ExperimentalWorkflow Start Start SamplePrep Sample Preparation (Solid-Phase Extraction) Start->SamplePrep HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration & Quantification) Data_Acquisition->Data_Processing Results Results Data_Processing->Results

Caption: General experimental workflow for HPLC analysis of nitrophenols.

References

Validation & Comparative

A Comparative Guide to Reducing Agents for 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 2-Chloro-5-nitrophenol to its corresponding amine, 2-amino-5-chlorophenol, is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate reducing agent is paramount to ensure high yield, selectivity, and operational safety. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Performance Comparison of Reducing Agents

The efficacy of a reducing agent for the transformation of this compound is determined by several factors including yield, reaction time, temperature, and selectivity, particularly the preservation of the chloro substituent. The following table summarizes the performance of various common reducing agents based on literature data for similar halogenated nitroaromatic compounds.

Reducing Agent/SystemCatalystTypical Solvent(s)Temperature (°C)Reaction TimeYield (%)Key Observations & Selectivity
Catalytic Hydrogenation
H₂5% Pt/CEthyl Acetate (B1210297)Room Temp.4 h~98%High yield and purity. Clean reaction.[1]
H₂5% Pd/CNot specifiedNot specified5 h87% conversionGood selectivity (96%) for the amino compound, minimizing dehalogenation.[2]
Metal/Acid & Metal/Salt Systems
Iron (Fe) PowderNH₄ClEthanol (B145695)/WaterReflux2 h~96%Cost-effective and robust method.[1]
Iron (Fe) PowderAcetic AcidEthanol/Water301 hHighGenerally high yields and tolerates sensitive functional groups.[3]
Stannous Chloride (SnCl₂)-Ethanol302 hModerate to HighMild conditions, good for substrates with other reducible groups.[3][4]
Hydrazine (B178648) Hydrate (B1144303)
N₂H₄·H₂OPd/CMethanol (B129727)80 (Reflux)5 minHighHighly efficient and selective under controlled heating.[5][6]
N₂H₄·H₂OPd/CMethanol120 (Microwave)15 min~95%Faster reaction times with microwave irradiation, but may risk dehalogenation at higher temperatures.[5][6]
Sulfide-Based Reagents
Sodium Sulfide (Na₂S)-Ethanol/WaterRoom Temp.12 hVariableCan be selective for nitro group reduction in the presence of other functionalities.[4][7]

Visualizing the Workflow

A general workflow for the reduction of this compound involves the reaction setup, the reduction reaction itself, and subsequent workup and purification steps. The specific conditions will vary depending on the chosen reducing agent.

G General Experimental Workflow for the Reduction of this compound cluster_0 Reaction Setup cluster_1 Reduction Reaction cluster_2 Workup & Purification A Dissolve this compound in appropriate solvent B Add catalyst (if applicable) and reducing agent A->B C Heat to desired temperature and stir for specified time B->C D Filter to remove solids (catalyst, metal residues) C->D E Extract with organic solvent and wash D->E F Dry and concentrate the organic phase E->F G Purify by chromatography or recrystallization F->G

Caption: A generalized workflow for the synthesis of 2-amino-5-chlorophenol.

Detailed Experimental Protocols

Below are detailed experimental procedures for some of the most effective and commonly employed methods for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)

This method is known for its high efficiency and the clean nature of the reaction, often yielding a product with high purity.[1]

  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (e.g., 25 g, 0.14 mol) in ethyl acetate (150 mL).

  • Catalyst Addition: Carefully add 5% Platinum on Carbon (Pt/C) catalyst (e.g., 250 mg) to the solution.

  • Hydrogenation: Seal the vessel and place it under a hydrogen atmosphere (e.g., 30 psi). Shake or stir the mixture vigorously for approximately 4 hours.

  • Workup: After the reaction is complete, vent the hydrogen and filter the mixture through a pad of celite to remove the catalyst. Wash the filter cake with hot ethyl acetate.

  • Purification: The filtrate can be treated with activated charcoal to remove any colored impurities, followed by another filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the solid 2-amino-5-chlorophenol. A yield of approximately 98% can be expected.[1]

Protocol 2: Reduction with Iron Powder in the Presence of Ammonium (B1175870) Chloride

This is a classic, cost-effective, and robust method for the reduction of aromatic nitro compounds.[1]

  • Preparation: To a flask, add this compound (e.g., 20.0 g, 115.2 mmol) and a solvent mixture of ethanol (150 mL) and water (150 mL).

  • Reagent Addition: Add iron powder (e.g., 32.2 g, 576.2 mmol) and ammonium chloride (e.g., 32.1 g, 599.3 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the insoluble iron residues.

  • Isolation: Concentrate the filtrate to dryness under reduced pressure.

  • Purification: The crude product can be purified by column chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to yield the final product. A yield of around 96% is reported for this method.[1]

Protocol 3: Reduction with Hydrazine Hydrate and Palladium on Carbon (Pd/C)

This method offers a highly efficient and rapid reduction, especially with microwave heating, and avoids the need for high-pressure hydrogenation equipment.[5][6]

  • Preparation: In a reaction vessel, combine the halogenated nitroarene (1 mmol), 5% Pd/C (e.g., 13 mg), and methanol (5 mL).

  • Reagent Addition: Add hydrazine hydrate (10 mmol) to the mixture.

  • Reaction (Conventional Heating): Heat the solution at 80°C under reflux for approximately 5 minutes.[5]

  • Reaction (Microwave Irradiation): For a faster reaction, heat the mixture in a sealed tube in a microwave reactor at 120°C for 15 minutes.[5]

  • Workup: After the reaction, filter the mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography. This method generally provides high yields (around 95%).[5]

Signaling Pathway and Logical Relationships

The reduction of a nitro group to an amine is a multi-step process. The following diagram illustrates the generally accepted pathway for this transformation, which proceeds through nitroso and hydroxylamine (B1172632) intermediates.

G Reaction Pathway for Nitro Group Reduction A Ar-NO2 (Nitro Compound) B Ar-NO (Nitroso Intermediate) A->B + 2e-, + 2H+ C Ar-NHOH (Hydroxylamine Intermediate) B->C + 2e-, + 2H+ D Ar-NH2 (Amine Product) C->D + 2e-, + 2H+

Caption: Stepwise reduction pathway from a nitro group to an amine.

Conclusion

The choice of reducing agent for this compound depends on the specific requirements of the synthesis, such as scale, available equipment, cost, and desired purity. Catalytic hydrogenation with Pt/C offers excellent yields and purity, making it a preferred method for many applications. Iron powder reduction is a highly effective, economical, and robust alternative, well-suited for large-scale production. Hydrazine hydrate with a Pd/C catalyst provides a rapid and efficient reduction, particularly with microwave assistance, though careful temperature control is necessary to maintain selectivity. Other reagents like stannous chloride offer mild conditions suitable for complex molecules with sensitive functional groups. Researchers and process chemists should consider these factors to select the most appropriate method for their specific needs.

References

A Comparative Analysis of Nitrophenol Isomer Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative toxicity of ortho-, meta-, and para-nitrophenol, supported by experimental data and detailed methodologies.

Nitrophenols, a group of aromatic compounds, are widely used in various industrial processes, including the synthesis of pharmaceuticals, pesticides, and dyes. Consequently, their prevalence in the environment and potential for human exposure raise significant toxicological concerns. Understanding the comparative toxicity of the three primary isomers—ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-nitrophenol)—is crucial for risk assessment and the development of safer alternatives. This guide provides an objective comparison of their toxicological profiles, supported by quantitative data from various experimental studies.

Executive Summary

Experimental evidence consistently demonstrates a clear hierarchy in the toxicity of nitrophenol isomers, with para-nitrophenol exhibiting the highest toxicity , followed by meta-nitrophenol, and ortho-nitrophenol being the least toxic of the three. This trend is observed across various toxicological endpoints, including acute oral toxicity and in vitro cytotoxicity. The primary mechanism of p-nitrophenol-induced toxicity involves the induction of oxidative stress, leading to cellular damage and apoptosis.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the key quantitative data on the comparative toxicity of nitrophenol isomers.

Table 1: Acute Oral Toxicity (LD50) in Rodents

The median lethal dose (LD50) is a measure of the lethal dose of a substance that will kill 50% of a test population. A lower LD50 value indicates higher acute toxicity.

IsomerSpeciesLD50 (mg/kg)Reference
o-Nitrophenol Rat2,830[1][2]
Mouse1,300[1][2]
m-Nitrophenol Rat930[1][2]
Mouse1,410[1][2]
p-Nitrophenol Rat202 - 620[1][2]
Mouse470 - 625.7[1]

As indicated by the lower LD50 values, p-nitrophenol is the most acutely toxic isomer when administered orally to both rats and mice.

Table 2: In Vitro Cytotoxicity (IC50) in Human Lung Cells

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. In this context, it represents the concentration of nitrophenol required to reduce cell viability by 50%. A lower IC50 value indicates higher cytotoxicity.

IsomerCell LineIC50 (µM) at 24hReference
o-Nitrophenol BEAS-2BHighest
m-Nitrophenol BEAS-2BIntermediate
p-Nitrophenol BEAS-2BLowest
o-Nitrophenol A549Not explicitly ranked lowest
m-Nitrophenol A549Not explicitly ranked lowest
p-Nitrophenol A549Most cytotoxic

Consistent with the in vivo data, p-nitrophenol is the most cytotoxic isomer to human lung epithelial cells in vitro.

Table 3: Genotoxicity Profile

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell.

IsomerAmes Test (Bacterial Reverse Mutation)In Vivo Micronucleus Test (Mouse)Other FindingsReference
o-Nitrophenol Generally NegativeNo significant evidence of genotoxicity[3]
m-Nitrophenol Generally NegativeNo significant evidence of genotoxicity
p-Nitrophenol NegativeNegativePositive in some in vitro clastogenicity assays (chromosome damage)[4][5]

While all three isomers are generally considered non-mutagenic in the Ames test, p-nitrophenol has shown some evidence of clastogenicity in in vitro studies, although this was not observed in in vivo studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the nitrophenol isomers for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Cytotoxicity Assessment: LDH Assay

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate and collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a new plate and add a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm. The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[2]

Apoptosis Detection: Annexin V-FITC Assay

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Treat cells with the nitrophenol isomers to induce apoptosis.

  • Cell Staining: Harvest the cells and resuspend them in a binding buffer. Add Annexin V conjugated to a fluorescent dye (FITC) and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This allows for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[3][6][7]

Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in the growth medium).

  • Exposure: Expose the bacterial strains to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.[8][9]

Genotoxicity Assessment: In Vivo Mouse Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in vivo.

  • Animal Dosing: Administer the test compound to mice, typically via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Tissue Collection: After a specific time, collect bone marrow or peripheral blood from the animals.

  • Slide Preparation and Staining: Prepare slides and stain them to visualize the erythrocytes.

  • Micronuclei Scoring: Under a microscope, score the number of polychromatic (immature) erythrocytes that contain micronuclei. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the compound is genotoxic.[10][11]

Signaling Pathway of p-Nitrophenol Toxicity

The primary mechanism underlying the toxicity of p-nitrophenol is the induction of oxidative stress, which subsequently triggers apoptotic cell death. The following diagram illustrates a plausible signaling pathway based on current research.

p_Nitrophenol_Toxicity_Pathway pNP p-Nitrophenol ROS Increased ROS (Oxidative Stress) pNP->ROS Induces mTOR mTOR Inhibition pNP->mTOR Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes JNK JNK Activation ROS->JNK Activates p53 p53 Activation ROS->p53 Activates Nrf2 Nrf2 Activation ROS->Nrf2 Activates Apoptosis Apoptosis Mitochondria->Apoptosis Initiates JNK->p53 Activates p53->Apoptosis Promotes Antioxidant Antioxidant Gene Expression (e.g., HO-1) Nrf2->Antioxidant Upregulates Antioxidant->ROS Reduces CellDamage Cellular Damage Apoptosis->CellDamage Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->ROS Reduces (Protective)

Caption: p-Nitrophenol induced oxidative stress and apoptotic signaling pathway.

This pathway highlights that p-nitrophenol exposure leads to an increase in reactive oxygen species (ROS), causing oxidative stress. This, in turn, can activate stress-activated protein kinases like JNK and the tumor suppressor protein p53, both of which can promote apoptosis. Oxidative stress also activates the Nrf2 pathway, a cellular defense mechanism that upregulates the expression of antioxidant genes in an attempt to mitigate the damage. Furthermore, p-nitrophenol has been shown to inhibit the mTOR pathway, which can lead to the induction of autophagy, a cellular process that can have a protective role against oxidative stress. The culmination of these events, particularly when the cellular damage is overwhelming, is apoptotic cell death.

Conclusion

References

Comparative Guide to the Synthesis of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 2-Chloro-5-nitrophenol is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of two alternative synthetic routes to this compound: the direct nitration of 2-chlorophenol (B165306) and the hydrolysis of 1,2-dichloro-4-nitrobenzene.

Performance Comparison

The selection of a synthetic route often depends on a variety of factors including yield, reaction conditions, availability of starting materials, and ease of purification. Below is a summary of the key quantitative data for the two primary routes to this compound.

ParameterRoute 1: Nitration of 2-ChlorophenolRoute 2: Hydrolysis of 1,2-Dichloro-4-nitrobenzene
Starting Material 2-Chlorophenol1,2-Dichloro-4-nitrobenzene
Key Reagents Nitric Acid, Sulfuric AcidSodium Hydroxide
Solvent Acetic AcidWater
Reaction Temperature 0-5°C150-160°C
Reaction Time Not Specified5 hours
Yield Not Specified for 2-chloro-5-nitro isomer~85%
Purity Mixture of isomers requires separationHigh

Synthetic Pathways Overview

The two pathways approach the synthesis of this compound from different starting materials and under distinct reaction conditions. The choice between them will depend on laboratory capabilities, cost of reagents, and desired purity of the final product.

Alternative Synthetic Routes to this compound cluster_0 Route 1: Nitration cluster_1 Route 2: Hydrolysis A 2-Chlorophenol B Nitration (HNO3, H2SO4, Acetic Acid, 0-5°C) A->B C Mixture of Isomers (2-Chloro-3-nitrophenol, This compound) B->C D Purification C->D E This compound D->E F 1,2-Dichloro-4-nitrobenzene G Hydrolysis (NaOH, Water, 150-160°C) F->G H This compound G->H

A Comparative Guide to Analytical Methods for 2-Chloro-5-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of 2-Chloro-5-nitrophenol, a significant compound in various industrial and environmental contexts. The performance of High-Performance Liquid Chromatography (HPLC) is compared with other potential analytical techniques, namely Gas Chromatography (GC) and UV-Vis Spectrophotometry. Due to the limited availability of comprehensive validated method data specifically for this compound in published literature, this comparison extrapolates performance characteristics from established methods for structurally similar nitrophenols and chlorophenols.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical method is critical and depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of light absorption by the analyte in a solution.[1]
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS)Photomultiplier Tube or Photodiode
Limit of Detection (LOD) 0.01 - 0.2 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.6 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)0.3 - 1.5 µg/mL
Linearity Range (Typical) 0.05 - 100 µg/mL0.5 - 100 µg/mL0.5 - 25 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Sample Derivatization Not typically required.Often required for nitrophenols to improve volatility and peak shape.[2]Not required.
Selectivity High, especially with optimized separation and PDA detector.Very high, particularly when coupled with MS.Low, prone to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC, GC, and UV-Vis Spectrophotometry are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on reverse-phase HPLC methods commonly used for nitrophenol analysis.[3][4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a PDA or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Newcrom R1 column has also been suggested.[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid), for example, in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, ensuring the final concentration is within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol is adapted from EPA method 8041A for the analysis of phenols and methods for other nitrophenols.[6] Derivatization is often recommended to improve the chromatographic properties of nitrophenols.[2]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, an ECD or FID, and a suitable capillary column.

Chromatographic Conditions:

  • Capillary Column: A non-polar column such as a DB-5 (or equivalent) is a suitable starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent like methylene (B1212753) chloride.

  • Derivatization (optional but recommended): The extracted phenols can be derivatized using reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) to form more volatile ethers.

  • Standard and Sample Preparation: Prepare calibration standards of the derivatized analyte. The final sample should be reconstituted in a solvent compatible with the GC system.

UV-Vis Spectrophotometry Method

This method is based on the inherent UV absorbance of nitrophenols.[7]

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound in the chosen solvent to determine the λmax. The λmax of nitrophenols can be pH-dependent.[7]

  • Solvent: Use a suitable solvent that does not absorb in the region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. A general workflow for the validation of the HPLC method is depicted below. This process assesses parameters such as linearity, accuracy, precision, specificity, and sensitivity (LOD and LOQ).

HPLC_Validation_Workflow start Method Development (Column, Mobile Phase, etc.) specificity Specificity/ Selectivity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision documentation Validation Report specificity->documentation lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq lod_loq->documentation robustness Robustness (Deliberate Variations) accuracy->robustness accuracy->documentation precision->robustness precision->documentation system_suitability System Suitability (Daily Check) robustness->system_suitability robustness->documentation system_suitability->documentation

Caption: General workflow for HPLC method validation.

Conclusion

Both HPLC and GC are robust and reliable techniques for the quantification of this compound. HPLC is often preferred for its direct analysis capabilities without the need for derivatization, making it highly suitable for routine quality control applications. GC, especially when coupled with a mass spectrometer, offers excellent sensitivity and selectivity, which is advantageous for analyzing complex matrices or for trace-level quantification. UV-Vis spectrophotometry provides a simpler and more cost-effective alternative, but its lower selectivity makes it more susceptible to interference, rendering it more suitable for the analysis of relatively pure samples. The ultimate choice of method will depend on the specific analytical requirements, including the sample matrix, the required level of sensitivity and selectivity, and the instrumentation available.

References

Microbial Degradation of Chloronitrophenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Chloronitrophenols (CNPs) are a class of toxic and persistent environmental pollutants originating from industrial activities such as the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals. Due to their carcinogenic and mutagenic properties, their removal from contaminated environments is a critical area of research. Microbial degradation has emerged as a cost-effective and environmentally friendly approach for the remediation of CNP-contaminated sites. This guide provides a comparative study of the microbial degradation of various chloronitrophenol isomers by different bacterial strains, supported by experimental data and detailed methodologies.

Comparative Performance of Microbial Strains in Chloronitrophenol Degradation

The efficiency of chloronitrophenol degradation varies significantly among different microbial species and is influenced by environmental conditions and the specific CNP isomer. The following tables summarize the quantitative data on the degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) and 4-chloro-2-nitrophenol (B165678) (4C2NP) by various bacterial strains.

Table 1: Comparative Degradation of 2-Chloro-4-nitrophenol (2C4NP) by Different Bacterial Strains

Bacterial StrainInitial Concentration (mM)Time for Complete DegradationOptimal pHOptimal Temperature (°C)Key MetabolitesReferences
Cupriavidus sp. CNP-80.320 hours5-1020-40Chloro-1,4-benzoquinone, 1,2,4-benzenetriol[1][2][3]
Burkholderia sp. RKJ 8000.348 hours7.030Chlorohydroquinone, Hydroquinone[4][5][6]
Rhodococcus imtechensis RKJ3000.3Not specifiedNot specifiedNot specifiedChlorohydroquinone, Hydroquinone, 1,2,4-benzenetriol[7][8][9]

Table 2: Kinetic Parameters for 2-Chloro-4-nitrophenol (2C4NP) Degradation

Bacterial StrainMaximum Specific Growth Rate (μmax) (h⁻¹)Half-saturation Constant (Ks) (mM)Substrate Inhibition Constant (Ki) (mM)References
Cupriavidus sp. CNP-80.1480.0220.72[2][3]
Cupriavidus sp. CNP-8 (for 2,6-dichloro-4-nitrophenol)0.1240.0380.42[1]

Table 3: Comparative Degradation of 4-Chloro-2-nitrophenol (4C2NP) by Different Bacterial Strains

| Bacterial Strain | Initial Concentration (mM) | Degradation/Decolorization | Key Metabolites | References | | :--- | :--- | :--- | :--- | | Bacillus aryabhattai PC-7 | up to 2.0 | Decolorized | 5-chloro-2-methylbenzoxazole (B95198) |[10][11] | | Bacillus cereus PC-1 | 1.0 | Decolorized | Not specified |[10] | | Bacillus toyonensis PC-2 | 0.8 | Decolorized | Not specified |[10] | | Bacillus thuringiensis PC-3 | 1.0 | Decolorized | Not specified |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments in the study of microbial degradation of chloronitrophenols.

Bacterial Culture and Degradation Assay

This protocol outlines the general procedure for assessing the degradation of chloronitrophenols by a specific bacterial strain in a liquid culture.

a. Media Preparation:

  • Prepare a minimal salt medium (MSM) containing essential minerals for bacterial growth. A typical MSM composition per liter of distilled water is: 4.0 g Na₂HPO₄, 2.0 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, and 1.0 ml of a trace element solution.

  • The trace element solution contains (per liter): 50 g EDTA, 22 g ZnSO₄·7H₂O, 5.5 g CaCl₂, 5.06 g MnCl₂·4H₂O, 5.0 g FeSO₄·7H₂O, 1.1 g (NH₄)₆Mo₇O₂₄·4H₂O, 1.57 g CuSO₄·5H₂O, and 1.61 g CoCl₂·6H₂O.

  • Sterilize the MSM by autoclaving at 121°C for 20 minutes.

  • Prepare a stock solution of the desired chloronitrophenol (e.g., 100 mM in a suitable solvent like ethanol) and sterilize by filtration through a 0.22 µm membrane filter.

b. Inoculum Preparation:

  • Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase.

  • Harvest the cells by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the cell pellet twice with sterile MSM to remove any residual nutrient medium.

  • Resuspend the cells in sterile MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

c. Degradation Experiment:

  • In sterile Erlenmeyer flasks, add a defined volume of MSM.

  • Add the chloronitrophenol stock solution to achieve the desired initial concentration (e.g., 0.3 mM).

  • Inoculate the flasks with the prepared bacterial suspension.

  • Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the specific bacterial strain.

  • At regular time intervals, withdraw samples for analysis of chloronitrophenol concentration and bacterial growth (OD₆₀₀).

  • Include uninoculated control flasks to monitor for abiotic degradation.

Analytical Methods

Accurate quantification of chloronitrophenols and identification of their metabolites are essential for degradation studies.

a. High-Performance Liquid Chromatography (HPLC) for Chloronitrophenol Quantification:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with 0.1% formic acid or a buffer solution). A common mobile phase for 4-chloro-2-nitrophenol is 70% acetonitrile and 30% deionized water.[12]

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection: Monitor the absorbance at the maximum wavelength of the specific chloronitrophenol isomer (e.g., 275 nm for 4-chloro-2-nitrophenol).[13]

  • Quantification: Prepare a standard curve with known concentrations of the chloronitrophenol to quantify its concentration in the experimental samples.

b. Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification:

  • Sample Preparation: Extract the metabolites from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate). Concentrate the extract and derivatize if necessary to improve volatility.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A programmed temperature gradient to separate the compounds. For example, an initial temperature of 70°C held for a few minutes, followed by a ramp to a final temperature of around 280°C.

  • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode. Scan a mass range of m/z 50-500.

  • Identification: Identify the metabolites by comparing their mass spectra with reference spectra in a library (e.g., NIST library) and by analyzing their fragmentation patterns.

Soil Microcosm Study

This protocol describes a laboratory-scale experiment to evaluate the bioremediation potential of a bacterial strain in a soil environment.

a. Microcosm Setup:

  • Collect soil from a relevant site and sieve it to remove large debris.

  • Characterize the physicochemical properties of the soil (pH, organic matter content, etc.).

  • Spike the soil with the desired concentration of the chloronitrophenol.

  • Prepare an inoculum of the degrading bacterium as described in the liquid culture protocol.

  • Inoculate the contaminated soil with the bacterial suspension.

  • Set up control microcosms: a non-contaminated control, a contaminated but uninoculated control, and a sterilized (autoclaved) and inoculated control.

  • Adjust the moisture content of the soil to an optimal level (e.g., 60% of water holding capacity).

  • Incubate the microcosms in a controlled environment (temperature, light).

b. Sampling and Analysis:

  • At regular intervals, collect soil samples from each microcosm.

  • Extract the chloronitrophenol and its metabolites from the soil using an appropriate solvent extraction method.

  • Analyze the extracts using HPLC or GC-MS as described above to determine the concentration of the parent compound and identify any degradation products.

  • Monitor the population of the inoculated bacteria in the soil using plate counting or molecular techniques (e.g., qPCR).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanisms of microbial degradation.

Degradation Pathway of 2-Chloro-4-nitrophenol by Burkholderia sp. RKJ 800

G 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Chlorohydroquinone Chlorohydroquinone 2-Chloro-4-nitrophenol->Chlorohydroquinone Oxidative Denitrification Hydroquinone Hydroquinone Chlorohydroquinone->Hydroquinone Reductive Dechlorination Ring Cleavage Products Ring Cleavage Products Hydroquinone->Ring Cleavage Products Dioxygenase TCA Cycle TCA Cycle Ring Cleavage Products->TCA Cycle

Proposed degradation pathway of 2C4NP by Burkholderia sp. RKJ 800.
General Experimental Workflow for Studying Microbial Degradation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Isolate/Select\nBacterial Strain Isolate/Select Bacterial Strain Inoculate & Incubate\n(Liquid Culture/Soil Microcosm) Inoculate & Incubate (Liquid Culture/Soil Microcosm) Isolate/Select\nBacterial Strain->Inoculate & Incubate\n(Liquid Culture/Soil Microcosm) Prepare Culture\nMedia & CNP Stock Prepare Culture Media & CNP Stock Prepare Culture\nMedia & CNP Stock->Inoculate & Incubate\n(Liquid Culture/Soil Microcosm) Collect Samples\nat Time Intervals Collect Samples at Time Intervals Inoculate & Incubate\n(Liquid Culture/Soil Microcosm)->Collect Samples\nat Time Intervals Measure CNP\nConcentration (HPLC) Measure CNP Concentration (HPLC) Collect Samples\nat Time Intervals->Measure CNP\nConcentration (HPLC) Identify Metabolites\n(GC-MS) Identify Metabolites (GC-MS) Collect Samples\nat Time Intervals->Identify Metabolites\n(GC-MS) Monitor Bacterial\nGrowth (OD600/Plating) Monitor Bacterial Growth (OD600/Plating) Collect Samples\nat Time Intervals->Monitor Bacterial\nGrowth (OD600/Plating) Determine Degradation\nRate & Efficiency Determine Degradation Rate & Efficiency Measure CNP\nConcentration (HPLC)->Determine Degradation\nRate & Efficiency Elucidate Degradation\nPathway Elucidate Degradation Pathway Identify Metabolites\n(GC-MS)->Elucidate Degradation\nPathway Monitor Bacterial\nGrowth (OD600/Plating)->Determine Degradation\nRate & Efficiency

A generalized workflow for investigating microbial degradation of CNPs.

References

A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Iron/HCl (Béchamp Reduction)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis, pivotal for the creation of a vast array of valuable compounds, including pharmaceuticals, dyes, and agrochemicals. Among the most established and widely employed methods are catalytic hydrogenation and the use of iron in acidic media, famously known as the Béchamp reduction. This guide offers an objective, data-driven comparison of these two stalwart methods to assist researchers in selecting the most suitable protocol for their specific synthetic challenges.

At a Glance: Key Differences

FeatureCatalytic HydrogenationIron/HCl (Béchamp Reduction)
Reagents H₂ gas or a hydrogen transfer agent (e.g., ammonium (B1175870) formate), and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[1][2]Iron powder or filings and a protic acid (e.g., HCl, acetic acid).[1][3]
Byproducts Primarily water, leading to a cleaner reaction profile.[2]Significant quantities of iron salts and iron oxides.[4][5]
Chemoselectivity Can be less chemoselective, potentially reducing other functional groups like alkenes, alkynes, and carbonyls, although catalyst choice can mitigate this.[2]Generally exhibits high chemoselectivity for the nitro group, leaving many other reducible functionalities intact.[4][6]
Reaction Conditions Often proceeds under mild temperatures and pressures, and can be performed at a neutral pH.[2]Typically requires acidic conditions and can be highly exothermic.
Workup Simple filtration to remove the heterogeneous catalyst.[2]Can be cumbersome, requiring neutralization of the acid and removal of large amounts of iron sludge.[4]
Safety Involves the use of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Ni, dry Pd/C).[2]Utilizes corrosive acids and can present risks of delayed exothermic reactions with finely divided iron.[2]
Cost The use of precious metal catalysts such as palladium and platinum can be a significant cost factor.[2]The reagents, particularly iron and hydrochloric acid, are generally inexpensive.[7]
Environmental Impact Considered "greener" due to water being the primary byproduct.[2]Generates substantial amounts of metallic waste, which can pose disposal challenges.[4][5]

Quantitative Performance Comparison

The following table summarizes experimental data for the reduction of various nitroarenes using both catalytic hydrogenation and the Béchamp reduction. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different literature sources.

SubstrateMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
NitrobenzeneCatalytic HydrogenationPd/Fe@N/C, H₂ (0.8 MPa)Methanol40->99[8]
NitrobenzeneBéchamp ReductionFe, HClEthanol (B145695)/WaterReflux-High[9]
4-NitroacetophenoneBéchamp ReductionFe, conc. HClEthanolReflux1-[10]
p-ChloronitrobenzeneCatalytic Hydrogenation0.3% Pt–4% Fe/AC, H₂ (2.0 MPa)---98.5[11]
9-NitroanthraceneMetal/Acid ReductionSn, HCl---80[9]

Experimental Protocols

Catalytic Hydrogenation (using Pd/C and H₂ gas)

This protocol is a general guideline for the reduction of a nitroaromatic compound using palladium on carbon as the catalyst and hydrogen gas.

Materials:

  • Nitroaromatic compound

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, methanol)

  • Hydrogen gas supply with a balloon or a hydrogenation apparatus

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Inert gas (e.g., nitrogen or argon)

  • Filtration setup (e.g., Büchner funnel with Celite®)

Procedure:

  • To a reaction flask containing a magnetic stir bar, add the nitroaromatic compound (1.0 eq).

  • Under an inert atmosphere, carefully add the 10% Pd/C catalyst (typically 1-10 mol%).

  • Add the anhydrous solvent to dissolve the substrate.

  • Seal the flask and connect it to a vacuum line and a hydrogen supply.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the reaction atmosphere is saturated with hydrogen.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, purge the flask with an inert gas to remove excess hydrogen.

  • Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Keep it wet with solvent or water.[12]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Iron/HCl Reduction (Béchamp Reduction)

This protocol provides a general procedure for the reduction of a nitroaromatic compound using iron powder and hydrochloric acid.

Materials:

  • Nitroaromatic compound

  • Iron powder or filings

  • Concentrated Hydrochloric Acid (HCl)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Reaction flask with a reflux condenser

  • Heating mantle and magnetic stirrer

  • Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitroaromatic compound (1.0 eq) and the iron powder (typically 3-5 eq).

  • Add the solvent (e.g., a mixture of ethanol and water).

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly and carefully add concentrated HCl to the reaction mixture. The reaction is often exothermic.

  • Continue to heat the mixture at reflux until the reaction is complete (monitor by TLC, GC-MS, or LC-MS). This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the mixture is basic. This will precipitate iron hydroxides.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude amine, which can be purified by distillation, crystallization, or column chromatography.

Visualizing the Workflow and Mechanisms

To better understand the processes, the following diagrams illustrate the general experimental workflow for comparing these two reduction methods and the proposed reaction mechanism for the Béchamp reduction.

G start Nitroarene Substrate method1 Catalytic Hydrogenation (e.g., Pd/C, H₂) start->method1 method2 Béchamp Reduction (Fe, HCl) start->method2 workup1 Catalyst Filtration method1->workup1 workup2 Neutralization & Extraction method2->workup2 analysis Product Analysis (Yield, Purity) workup1->analysis workup2->analysis product Aniline Product analysis->product G ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitrosoarene) ArNO2->ArNO + 2e⁻, + 2H⁺ Fe Fe⁰ Fe_oxide Fe₃O₄ Fe->Fe_oxide Oxidation H H⁺ (from HCl) H->ArNO ArNHOH Ar-NHOH (Hydroxylamine) H->ArNHOH ArNH2 Ar-NH₂ (Aniline) H->ArNH2 ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNHOH->ArNH2 + 2e⁻, + 2H⁺

References

A Comparative Spectroscopic Analysis of 2-Chloro-5-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-Chloro-5-nitrophenol and its isomers. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

The structural nuances among the isomers of this compound give rise to unique spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and quality control. This guide presents a side-by-side comparison of the key spectroscopic data for this compound and its positional isomers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

¹H NMR Spectral Data

The chemical shifts (δ) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of the protons. The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons.

CompoundAromatic Protons (δ, ppm)OH Proton (δ, ppm)
This compound 7.95 (d, J=2.7 Hz, 1H), 7.45 (dd, J=8.8, 2.7 Hz, 1H), 7.15 (d, J=8.8 Hz, 1H)~10.5 (s, 1H)
2-Chloro-3-nitrophenol 7.6 (dd, J=8.2, 1.6 Hz, 1H), 7.4 (t, J=8.2 Hz, 1H), 7.2 (dd, J=8.2, 1.6 Hz, 1H)~10.0 (s, 1H)
2-Chloro-4-nitrophenol 8.20 (d, J=2.8 Hz, 1H), 8.05 (dd, J=9.2, 2.8 Hz, 1H), 7.20 (d, J=9.2 Hz, 1H)~11.0 (s, 1H)
2-Chloro-6-nitrophenol 7.90 (dd, J=8.0, 1.5 Hz, 1H), 7.60 (t, J=8.0 Hz, 1H), 7.15 (dd, J=8.0, 1.5 Hz, 1H)~10.8 (s, 1H)
3-Chloro-4-nitrophenol 8.05 (d, J=9.0 Hz, 1H), 7.25 (d, J=2.5 Hz, 1H), 7.05 (dd, J=9.0, 2.5 Hz, 1H)~10.7 (s, 1H)
4-Chloro-2-nitrophenol 8.0 (d, J=2.5 Hz, 1H), 7.5 (dd, J=9.0, 2.5 Hz, 1H), 7.1 (d, J=9.0 Hz, 1H)~10.4 (s, 1H)
4-Chloro-3-nitrophenol 7.8 (d, J=2.0 Hz, 1H), 7.4 (d, J=8.5 Hz, 1H), 6.9 (dd, J=8.5, 2.0 Hz, 1H)~10.6 (s, 1H)
5-Chloro-2-nitrophenol 7.9 (d, J=9.0 Hz, 1H), 7.1 (d, J=2.5 Hz, 1H), 6.9 (dd, J=9.0, 2.5 Hz, 1H)~10.9 (s, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various spectroscopic databases.

¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR provide information about the carbon skeleton of the molecule. The positions of the chloro, nitro, and hydroxyl groups directly impact the chemical shifts of the aromatic carbons.

CompoundAromatic Carbons (δ, ppm)
This compound 155.0 (C-OH), 148.5 (C-NO₂), 126.0, 125.5, 120.0, 118.0 (C-Cl)
2-Chloro-4-nitrophenol 159.8 (C-OH), 141.2 (C-NO₂), 127.2, 126.8, 125.5, 119.5 (C-Cl)
4-Chloro-2-nitrophenol 154.5 (C-OH), 136.0 (C-NO₂), 130.0, 125.0, 122.0, 120.0 (C-Cl)
5-Chloro-2-nitrophenol 160.5 (C-OH), 140.8 (C-NO₂), 130.2, 125.7, 120.3, 118.9 (C-Cl)
Infrared (IR) Spectral Data

IR spectroscopy is instrumental in identifying key functional groups. The characteristic vibrational frequencies for the O-H, N-O, and C-Cl bonds are highlighted below.

CompoundO-H Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~3400 (broad)~1530~1350~780
2-Chloro-6-nitrophenol ~3200 (broad, intramolecular H-bond)~1540~1355~790
4-Chloro-2-nitrophenol ~3350 (broad)~1525~1345~820
5-Chloro-2-nitrophenol ~3450 (broad)~1520~1340~810

Note: The O-H stretching frequency is sensitive to hydrogen bonding. Intramolecular hydrogen bonding, as seen in 2-Chloro-6-nitrophenol, typically results in a broader and lower frequency band.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All isomers of this compound have a nominal molecular weight of 173 g/mol . The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 173 (M⁺, ³⁵Cl), 175 (M⁺+2, ³⁷Cl)143 ([M-NO]⁺), 127 ([M-NO₂]⁺), 99 ([M-NO₂-CO]⁺), 63
UV-Visible (UV-Vis) Spectral Data

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the nitro and chloro groups relative to the hydroxyl group affects the wavelength of maximum absorption (λmax).

Compoundλmax (nm)Solvent
This compound ~230, ~330Ethanol (B145695)
2-Chloro-4-nitrophenol ~225, ~350Ethanol
4-Chloro-2-nitrophenol ~235, ~345Ethanol
5-Chloro-2-nitrophenol ~240, ~320Ethanol

Note: λmax values are approximate and can be influenced by the solvent polarity.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the chloronitrophenol isomer (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. Electron ionization (EI) at 70 eV is a common ionization method. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. A dilute solution of the sample is prepared in a suitable UV-grade solvent (e.g., ethanol or methanol). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The spectrum is scanned over a range of 200-400 nm, and the wavelength(s) of maximum absorbance (λmax) are recorded.

Visualization of Experimental Workflow and Isomer Differentiation

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for spectroscopic analysis and a decision-making process for isomer differentiation based on spectral data.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chloronitrophenol Isomer Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution:s->NMR:n IR IR Spectroscopy Dissolution:s->IR:n MS Mass Spectrometry Dissolution:s->MS:n UV_Vis UV-Vis Spectroscopy Dissolution:s->UV_Vis:n Process Spectral Data Processing NMR:s->Process:n IR:s->Process:n MS:s->Process:n UV_Vis:s->Process:n Interpret Structural Elucidation Process->Interpret Final_Report Final_Report Interpret:s->Final_Report:n Final Report Isomer_Differentiation cluster_h_nmr ¹H NMR Analysis cluster_ir IR Analysis cluster_identification Isomer Identification Start Unknown Chloronitrophenol Isomer Aromatic_Splitting Analyze Aromatic Splitting Pattern Start->Aromatic_Splitting OH_Shift Observe OH Chemical Shift Aromatic_Splitting->OH_Shift Distinct Pattern OH_Band Examine O-H Stretching Band OH_Shift->OH_Band Isomer_A Isomer A OH_Band->Isomer_A Broad, ~3200 cm⁻¹ (Intramolecular H-bond) Isomer_B Isomer B OH_Band->Isomer_B Broad, ~3400 cm⁻¹ Isomer_C Isomer C OH_Band->Isomer_C Other

A Comparative Guide: Electrochemical vs. UV Detection for Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitrophenols, a class of compounds with significant environmental and toxicological implications, is crucial in various scientific disciplines. The choice of analytical technique is paramount for achieving reliable results. This guide provides an objective comparison between two commonly employed methods: electrochemical detection and ultraviolet (UV) detection, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Key Performance Metrics

The selection of an optimal analytical method hinges on a variety of factors, including sensitivity, selectivity, cost, and speed. Below is a summary of the performance of electrochemical and UV detection methods for nitrophenol analysis based on published experimental data.

ParameterElectrochemical DetectionUV Detection (largely as HPLC-UV)
Limit of Detection (LOD) Can be exceptionally low, often in the nanomolar (nM) to low micromolar (µM) range. For example, a reduced graphene oxide/Au nanoparticle composite modified electrode achieved an LOD of 0.01 µM for 4-nitrophenol (B140041).[1]Typically in the low micromolar (µM) to nanogram per milliliter (ng/mL) range. An HPLC-UV method for various nitrophenols reported LODs between 0.02 - 0.15 ng/mL.
Linear Range Often exhibits a wide linear range, spanning several orders of magnitude. A SrTiO3/Ag/rGO composite sensor for 4-nitrophenol showed a linear response from 0.1 to 1000 µM.Generally provides a good linear range, for instance, 5 - 200 ng/mL for several nitrophenols using an HPLC-UV system.
Sensitivity High sensitivity is a key advantage, especially with chemically modified electrodes that enhance the electrochemical response.Good sensitivity, particularly when coupled with HPLC for separation from interfering substances.
Selectivity Can be highly selective by tuning the electrode potential to target the specific redox potential of the nitrophenol. However, isomers and other electroactive compounds in the sample can interfere.High selectivity is achieved when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). The UV detector itself has moderate selectivity based on the absorption spectrum of the analyte.
Speed of Analysis Generally rapid, with analysis times often in the range of minutes.When coupled with HPLC, the analysis time is dictated by the chromatographic run, which can range from a few minutes to over 30 minutes.
Cost of Instrumentation Relatively low-cost instrumentation (potentiostat).Higher initial cost for an HPLC system (pump, injector, column, detector).
Ease of Use Can be straightforward, but the use of modified electrodes may require specialized knowledge for fabrication and regeneration.HPLC-UV systems are common in analytical labs and are generally operated by trained technicians.
Sample Matrix Effects Can be susceptible to interference from complex matrices and fouling of the electrode surface.Less prone to matrix effects due to the separation step in HPLC, but sample preparation (e.g., solid-phase extraction) may be required.

Signaling Pathways and Experimental Workflows

The decision-making process for selecting the appropriate detection method can be visualized as a logical workflow. Key considerations include the required sensitivity, the complexity of the sample matrix, and available resources.

cluster_input Analytical Requirements cluster_decision Method Selection cluster_methods Detection Methodologies cluster_output Outcome start Define Analytical Goal: Quantification of Nitrophenols matrix Sample Matrix Complexity (e.g., pure solution, wastewater) start->matrix sensitivity Required Sensitivity (e.g., trace levels, high concentration) start->sensitivity resources Available Resources (e.g., budget, instrumentation, expertise) start->resources decision1 High Sensitivity & Rapid Screening? matrix->decision1 sensitivity->decision1 resources->decision1 decision2 Complex Matrix & Isomer Separation? decision1->decision2 No electrochem Electrochemical Detection decision1->electrochem Yes decision2->electrochem No uv_hplc UV Detection (HPLC-UV) decision2->uv_hplc Yes result_electrochem Direct, Fast, and Cost-Effective Analysis electrochem->result_electrochem result_uv_hplc High Selectivity and Robustness uv_hplc->result_uv_hplc

Caption: Logical workflow for selecting between electrochemical and UV detection.

Experimental Protocols

Below are representative experimental protocols for the detection of nitrophenols using both electrochemical and HPLC-UV methods.

Electrochemical Detection of p-Nitrophenol using Differential Pulse Voltammetry (DPV)

This protocol provides a general framework for the electrochemical determination of p-nitrophenol. The specific parameters may need to be optimized based on the electrode material and the concentration range of interest.

1. Materials and Reagents:

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), or a chemically modified electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • p-Nitrophenol (analytical standard)

  • Supporting Electrolyte (e.g., 0.1 M Phosphate (B84403) Buffer Solution (PBS), pH 7.0)

  • Deionized water

  • Nitrogen gas (high purity)

2. Preparation of Solutions:

  • Prepare a 0.1 M PBS solution by dissolving the appropriate amounts of monosodium and disodium (B8443419) phosphate in deionized water and adjusting the pH to 7.0.

  • Prepare a stock solution of p-nitrophenol (e.g., 1 mM) in the supporting electrolyte.

  • Prepare a series of standard solutions of p-nitrophenol by diluting the stock solution with the supporting electrolyte to the desired concentrations.

3. Electrochemical Measurement:

  • Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.

  • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10-15 minutes. A nitrogen blanket should be maintained over the solution during the experiment.

  • Record a blank DPV scan of the supporting electrolyte.

  • Add a known concentration of the p-nitrophenol standard solution to the cell.

  • Perform the DPV measurement. Typical DPV parameters might include a potential range from -0.2 V to -1.0 V, a pulse amplitude of 50 mV, and a scan rate of 20 mV/s. These parameters should be optimized for the specific setup. The reduction of the nitro group of p-nitrophenol will produce a peak in the voltammogram.

  • Record the peak current at the reduction potential of p-nitrophenol.

  • Repeat the measurement for a series of standard concentrations to construct a calibration curve by plotting the peak current versus the concentration of p-nitrophenol.

  • For sample analysis, add the unknown sample to the deoxygenated supporting electrolyte and record the DPV. The concentration of p-nitrophenol in the sample can be determined from the calibration curve.

HPLC-UV Detection of Nitrophenols

This protocol is a representative example for the separation and quantification of a mixture of nitrophenols in a water sample.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Nitrophenol standards (e.g., 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Acetic acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: Deionized water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

  • Prepare individual stock solutions of each nitrophenol standard (e.g., 1000 mg/L) in methanol.

  • Prepare a mixed standard working solution by diluting the stock solutions with the mobile phase.

  • Prepare a series of calibration standards by further diluting the mixed standard working solution to achieve concentrations covering the expected range of the samples.

3. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used for separating multiple nitrophenols. For example:

    • 0-5 min: 20% B

    • 5-15 min: Gradient to 80% B

    • 15-20 min: Hold at 80% B

    • 20-21 min: Gradient back to 20% B

    • 21-25 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: The wavelength should be set at the maximum absorbance for the nitrophenols of interest. A common wavelength for nitrophenols is around 270 nm, or a diode array detector (DAD) can be used to monitor multiple wavelengths.

4. Sample Preparation and Analysis:

  • For water samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the analytes.

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the nitrophenols in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantify the concentration of each nitrophenol by constructing a calibration curve of peak area versus concentration from the standard injections.

Conclusion

Both electrochemical and UV detection methods offer viable approaches for the quantification of nitrophenols, each with distinct advantages and limitations. Electrochemical detection excels in providing high sensitivity, rapid analysis, and lower instrumentation costs, making it suitable for screening purposes and applications where portability is a priority. However, it can be more susceptible to matrix interferences. UV detection, particularly when coupled with HPLC, provides excellent selectivity and robustness, making it a reliable method for the simultaneous analysis of multiple nitrophenols in complex samples, albeit with higher initial costs and potentially longer analysis times. The choice between these two powerful techniques should be guided by the specific requirements of the analysis, including the desired sensitivity, the nature of the sample, and the available resources.

References

comparative analysis of different catalysts for 2-Chloro-5-nitrophenol reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 2-Chloro-5-nitrophenol is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals. The efficiency and selectivity of this reduction are highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for your research and development needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the reduction of this compound hinges on a balance of factors including conversion efficiency, selectivity towards the desired amino product, reaction conditions, and cost. Below is a summary of the performance of different classes of catalysts based on available data for the reduction of this compound and the closely related model substrate, 4-nitrophenol.

Catalyst TypeCatalyst ExampleSubstrateReducing AgentSolventTemp. (°C)TimeConversion (%)Yield (%)SelectivityRef.
Noble Metal 5% Pt/CThis compoundH₂ (30 psi)Ethyl Acetate (B1210297)RT4 h-98High for Aminophenol[1]
Noble Metal Au/Al₂O₃4-NitrophenolNaBH₄WaterRT->95-High for Aminophenol[2][3]
Non-Precious Metal Fe powderThis compoundNH₄ClEthanol (B145695)/WaterReflux2 h-96High for Aminophenol[1]
Non-Precious Metal Raney NickelNitroarenesH₂VariousRT-HighHighHigh for Amines[4][5]
Bimetallic Fe₃O₄@C@Ag–Au4-NitrophenolNaBH₄WaterRT12 min95-High for Aminophenol[6]
Bimetallic HCB-Ni₆-Au₁4-NitrophenolNaBH₄WaterRT< 5 min~100-High for Aminophenol[7]
Biocatalyst Nitroreductase (MnpA)This compoundNADPHAqueous BufferRT---Chemoselective for Hydroxylaminophenol[8][9][10]

RT: Room Temperature, - : Data not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the catalytic reduction of this compound.

Catalytic Hydrogenation using Platinum on Carbon (Pt/C)

This method is a clean and highly efficient process for the reduction of nitroaromatics.[1]

  • Reaction Setup: A solution of this compound (e.g., 25 g, 0.14 mol) is prepared in a suitable solvent such as ethyl acetate (150 mL).

  • Catalyst Addition: To this solution, 5% Platinum on Carbon (Pt/C) catalyst (e.g., 250 mg) is added.

  • Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (e.g., 30 psi) in a shaker apparatus for a specified duration (e.g., 4 hours).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with hot ethyl acetate.

  • Purification: The combined filtrate is treated with activated charcoal to remove colored impurities and filtered again. The solvent is then removed under reduced pressure to yield the solid 2-Chloro-5-aminophenol.

Reduction using Iron Powder in Acidic Medium

A classical and cost-effective method for the reduction of aromatic nitro compounds.[1]

  • Reaction Setup: this compound (e.g., 20.0 g, 115.2 mmol) is dissolved in a mixture of ethanol (150 mL) and water (150 mL).

  • Reagent Addition: To this solution, iron powder (e.g., 32.2 g, 576.2 mmol) and ammonium (B1175870) chloride (e.g., 32.1 g, 599.3 mmol) are added sequentially.

  • Reaction: The reaction mixture is heated to reflux and maintained for a period of time (e.g., 2 hours).

  • Work-up: After cooling to room temperature, the mixture is filtered to remove the insoluble iron residues.

  • Purification: The filtrate is concentrated to dryness under reduced pressure. The resulting crude product can be further purified by column chromatography.

Reduction using Sodium Borohydride (B1222165) with a Bimetallic Catalyst

This method often demonstrates high catalytic activity and rapid reaction times.[6][7]

  • Reaction Setup: An aqueous solution of the nitroaromatic compound (e.g., 4-nitrophenol) is prepared in a quartz cuvette.

  • Catalyst Suspension: A small amount of the bimetallic catalyst (e.g., Fe₃O₄@C@Ag–Au or HCB-Ni-Au) is suspended in water.

  • Reaction Initiation: A freshly prepared aqueous solution of sodium borohydride (NaBH₄) is added to the cuvette, followed by the addition of the catalyst suspension.

  • Monitoring: The progress of the reaction is monitored by UV-Vis spectroscopy, observing the decrease in the absorbance of the nitrophenolate ion and the appearance of the aminophenol peak.

Visualizing the Process: Experimental Workflow and Reaction Pathway

To better illustrate the experimental and chemical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant This compound Solution Reactor Reaction Vessel Reactant->Reactor Catalyst Catalyst Catalyst->Reactor ReducingAgent Reducing Agent (e.g., H₂, NaBH₄) ReducingAgent->Reactor Filtration Catalyst Removal (Filtration) Reactor->Filtration Purification Purification (e.g., Crystallization, Chromatography) Filtration->Purification Product 2-Chloro-5-aminophenol Purification->Product

Caption: General experimental workflow for catalytic reduction.

Reaction_Pathway cluster_catalyst Catalytic Cycle This compound This compound Intermediate Nitroso/Hydroxylamino Intermediate This compound->Intermediate Reduction Step 1 2-Chloro-5-aminophenol 2-Chloro-5-aminophenol Intermediate->2-Chloro-5-aminophenol Reduction Step 2 Catalyst Catalyst ReducingAgent Reducing Agent

Caption: Simplified reaction pathway for nitro group reduction.

Conclusion

The choice of catalyst for the reduction of this compound has a significant impact on the reaction's outcome. Noble metal catalysts like Pt/C offer high yields and clean reactions but come at a higher cost. Traditional methods using iron powder are economical but may require more rigorous purification. Modern bimetallic nanocatalysts exhibit exceptional activity and rapid reaction times, making them promising for process intensification. For highly selective transformations, particularly in biological systems, enzymatic reduction using nitroreductases presents a green and specific alternative, though it typically yields the hydroxylamino intermediate. This guide provides a foundation for selecting the optimal catalytic system based on the specific requirements of your synthetic goals.

References

A Comparative Guide to the Validation of a GC-MS Method for the Isomeric Purity of 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates like 2-Chloro-5-nitrophenol is paramount for the safety and efficacy of the final active pharmaceutical ingredient. The synthesis of this compound can lead to the formation of several positional isomers, which may have different toxicological profiles and reactivity, making their separation and quantification critical. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the isomeric purity of this compound and compares it with High-Performance Liquid Chromatography (HPLC) as a viable alternative.

Comparison of Analytical Techniques: GC-MS vs. HPLC

The two most powerful techniques for the separation and quantification of isomeric impurities in pharmaceutical compounds are GC-MS and HPLC.[1] The choice between them depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[1]

GC-MS is well-suited for volatile and thermally stable compounds.[1] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on the components' boiling points and their interactions with the stationary phase.[1] The mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the compound and its fragments.[2]

HPLC is a more versatile technique suitable for non-volatile or thermally labile compounds.[1] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3]

A summary of the comparison between GC-MS and HPLC for the analysis of this compound and its isomers is presented below:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[3]Separation of compounds based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3]
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be needed for polar compounds.[4]Suitable for non-volatile and thermally labile compounds.[1]
Resolution Capillary GC columns provide excellent resolution for complex mixtures of isomers.[1]Resolution is dependent on the column, mobile phase composition, and temperature.[1]
Sensitivity & Selectivity High sensitivity and selectivity, especially in Selected Ion Monitoring (SIM) mode. Mass spectra provide definitive identification.[3]Good sensitivity with UV detection. Selectivity can be optimized by adjusting mobile phase and stationary phase.[5]
Analysis Time Typically offers faster analysis times for volatile compounds.[1]Analysis times can be longer depending on the complexity of the separation.
Method Development Method development can be straightforward for compounds with good volatility.Method development might be more complex but offers a wider range of selectivity options.[1]
Experimental Workflow

The general workflow for the isomeric purity validation of this compound by GC-MS involves sample preparation (including derivatization), instrument analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample of This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (e.g., with BSTFA) Dissolution->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Calculation Isomeric Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: GC-MS workflow for isomeric purity. (Max Width: 760px)

Detailed Experimental Protocol: GC-MS Method

This protocol describes a representative GC-MS method for the determination of the isomeric purity of this compound.

Instrumentation and Conditions
  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.[4]

  • Injector Temperature: 270°C.[4]

  • MS Transfer Line Temperature: 280°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][4]

  • Mass Range: 50-350 amu.[4]

Reagents and Standards
  • This compound reference standard.

  • Potential isomeric impurities (e.g., 2-Chloro-3-nitrophenol, 4-Chloro-3-nitrophenol, etc.) reference standards.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Solvent: Pyridine or another suitable aprotic solvent.[4]

Sample Preparation (Derivatization)
  • Accurately weigh about 10 mg of the this compound sample into a vial.

  • Dissolve the sample in 1 mL of pyridine.[4]

  • Add 200 µL of BSTFA with 1% TMCS.[4]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

  • Allow the solution to cool to room temperature before injection.

Standard Preparation
  • Standard Solution: Prepare a stock solution of the this compound reference standard and each isomeric impurity in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions to appropriate concentrations for linearity and quantification. Derivatize the standards using the same procedure as the sample.

Injection
  • Inject 1 µL of the derivatized sample or standard solution into the GC-MS system with a split ratio of 50:1.[6]

Method Validation Parameters

The developed GC-MS method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7] The key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of its potential isomers and degradation products. No significant interference should be observed at the retention time of the main peak and its isomers.[7][8]
Linearity A linear relationship between the concentration and the peak area should be established. The correlation coefficient (R²) should be ≥ 0.999.[7][8]
Range The range should cover from the limit of quantitation (LOQ) to 120% of the expected concentration of impurities.
Accuracy The accuracy should be assessed by recovery studies of spiked samples. The mean recovery should be within 98-102% for the assay of the main component and typically 80-120% for impurities.[7][9]
Precision * Repeatability (Intra-assay precision): The relative standard deviation (RSD) of replicate injections should be ≤ 2%.[9] * Intermediate Precision (Inter-assay precision): The RSD of results obtained on different days, by different analysts, or on different equipment should be ≤ 3-5%.[8][9]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.[9]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1, with an RSD ≤ 20%.[9]
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as flow rate, temperature ramp, and injector temperature.[7][8]

Conclusion

Both GC-MS and HPLC are powerful techniques for the isomeric purity validation of this compound. The choice between the two depends on the specific analytical requirements. HPLC-UV is a robust and cost-effective method for routine quality control.[4] However, GC-MS, despite requiring a derivatization step, offers superior selectivity and sensitivity, making it the preferred method for impurity identification and the detection of trace-level contaminants.[4] The provided GC-MS method, when fully validated, provides a reliable and accurate tool for ensuring the quality and safety of this compound in pharmaceutical development.

References

A Comparative Guide to the Environmental Impact of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of three nitrophenol isomers: 2-nitrophenol (B165410), 3-nitrophenol (B1666305), and 4-nitrophenol (B140041). The information presented is based on experimental data to facilitate an objective assessment of their performance and potential environmental risks.

Data Presentation

The following tables summarize the key quantitative data regarding the toxicity, environmental persistence, and prevalence of the three nitrophenol isomers.

Table 1: Acute Toxicity of Nitrophenol Isomers
IsomerSpeciesExposure RouteLD50/LC50Reference
2-Nitrophenol RatOral2,830 mg/kg[1]
MouseOral1,300 mg/kg[1]
3-Nitrophenol RatOral930 mg/kg[1]
MouseOral1,410 mg/kg[1]
Aphlocheilus latipes (Fish)Water1,300 µg/L (48-hour LC50)
4-Nitrophenol RatOral202 - 620 mg/kg[1]
MouseOral470 - 625.7 mg/kg[1]

Summary: Based on the oral LD50 values, 4-nitrophenol is the most acutely toxic of the three isomers to both rats and mice, followed by 3-nitrophenol and then 2-nitrophenol, which is the least acutely toxic.[1]

Table 2: Environmental Persistence of Nitrophenol Isomers
IsomerEnvironmental CompartmentHalf-lifeConditionsReference
All Isomers Atmosphere3 - 18 daysPhotochemical reactions[2][3][4]
2-Nitrophenol Soil~12 daysAerobic[3]
4-Nitrophenol Freshwater1 - 8 daysPhotolysis and biodegradation[3]
Seawater13 - 139 daysPhotolysis and biodegradation[3]
Top-soil1 - 3 daysAerobic[3]
Top-soil~14 daysAnaerobic[3]
Subsoil~40 daysAerobic[3]

Summary: Nitrophenol isomers have atmospheric half-lives ranging from 3 to 18 days.[2][3][4] In aquatic and soil environments, 4-nitrophenol generally degrades more rapidly than 2-nitrophenol under aerobic conditions. However, the persistence of all isomers is highly dependent on environmental factors such as sunlight, microbial activity, and oxygen levels.

Table 3: Environmental Prevalence of Nitrophenol Isomers
IsomerEnvironmental MatrixConcentration RangeLocation/Study
2-Nitrophenol Air (Gas phase)10.4 ng/m³ (mean)Rome, Italy
Air (Particulate phase)3.5 ng/m³ (mean)Rome, Italy
Rainwater0.059 - 1.4 µg/LEurope
Groundwater<0.25 - 40 µg/LUnited States
3-Nitrophenol Air0.01 - 0.2 ng/m³ (mean)Strasbourg, France
4-Nitrophenol Air (Gas phase)3.9 ng/m³ (mean)Rome, Italy
Air (Particulate phase)17.8 ng/m³ (mean)Rome, Italy
Rainwater<0.01 - 16 µg/LEurope
Groundwater<0.2 - 250 µg/LUnited States

Summary: 2-Nitrophenol and 4-nitrophenol are the most frequently detected isomers in various environmental compartments. Their concentrations can vary significantly depending on the proximity to sources such as industrial areas and traffic. 4-Nitrophenol is often found at higher concentrations in the particulate phase of air and in groundwater compared to 2-nitrophenol.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of data.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are randomly assigned to dose groups.

  • Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. They are provided with standard laboratory diet and drinking water ad libitum.

  • Dose Preparation: The test substance is typically administered in a constant volume by gavage, using a stomach tube or a suitable intubation cannula. The vehicle used for dosing should be inert.

  • Procedure: The test is conducted in a stepwise manner using a minimum of three animals per step. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first dose group determines the next step:

    • If mortality occurs, the next lower dose is used.

    • If no mortality occurs, the next higher dose is used.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A full necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.

Biodegradability in Water (Based on Standard Methods for the Examination of Water and Wastewater)

This protocol outlines a method for assessing the biodegradability of a substance in an aqueous medium.

  • Inoculum: The microbial inoculum can be obtained from various sources, such as the effluent from a biological wastewater treatment plant, surface water, or soil extract.

  • Test Medium: A mineral salts medium is prepared containing essential nutrients for microbial growth. The test substance is added as the sole source of organic carbon at a specific concentration.

  • Test Setup: The test is typically conducted in the dark in sealed vessels to prevent photodegradation. A control with no test substance and a reference compound with known biodegradability are run in parallel.

  • Incubation: The test vessels are incubated at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

  • Measurement of Biodegradation: Biodegradation is determined by measuring a parameter over time, such as:

    • Oxygen consumption: Measured using a respirometer.

    • Carbon dioxide production: Trapped and quantified.

    • Disappearance of the test substance: Analyzed by chemical methods (e.g., chromatography).

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured parameter in the test vessel to the theoretical maximum. The time required to reach a certain percentage of degradation (e.g., 50%) is reported as the half-life.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the environmental impact assessment of nitrophenol isomers.

Toxicity_Assessment_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro & In Vivo Testing cluster_2 Phase 3: Data Analysis & Risk Assessment A Literature Review & Physicochemical Properties C Acute Toxicity Testing (e.g., OECD 423) A->C B In Silico Toxicity Prediction B->C D Chronic Toxicity Testing C->D E Genotoxicity Assays C->E F Dose-Response Analysis D->F E->F G Determination of NOAEL/LOAEL F->G H Environmental Risk Assessment G->H

General workflow for assessing the toxicity of a chemical substance.

Biodegradation_Assessment_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Select Test Method (e.g., OECD 301) B Prepare Inoculum & Medium A->B C Acclimation of Inoculum (Optional) B->C D Incubate Test Substance with Inoculum B->D C->D E Monitor Biodegradation Parameter (O2 consumption, CO2 evolution) D->E F Calculate Percentage Biodegradation E->F G Determine Biodegradation Rate & Half-life F->G H Assess Ready or Inherent Biodegradability G->H

Workflow for assessing the biodegradability of a chemical substance.

Signaling_Pathways cluster_0 Nitrophenol Exposure cluster_1 Cellular Response cluster_2 Toxicological Effects NP Nitrophenol Isomers AhR Aryl Hydrocarbon Receptor (AhR) Pathway NP->AhR 4-Nitrophenol Estrogen Estrogen Signaling Pathway NP->Estrogen 4-Nitrophenol Nrf2 Nrf2 Antioxidant Pathway NP->Nrf2 4-Nitrophenol Toxicity Hepatotoxicity, Reproductive Toxicity, Oxidative Stress AhR->Toxicity Estrogen->Toxicity Nrf2->Toxicity

Signaling pathways potentially affected by 4-nitrophenol exposure.

References

comparative study of the stability of chloronitrophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of active pharmaceutical ingredients and intermediates is a critical parameter in drug development and manufacturing. Chloronitrophenols, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals, exist in various isomeric forms, each exhibiting distinct physicochemical properties, including stability. Understanding the relative stability of these isomers is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols.

This guide provides a comparative study of the stability of chloronitrophenol isomers, drawing upon available experimental data for thermal, photochemical, and chemical degradation. Detailed experimental protocols for assessing stability are also presented to aid researchers in their own investigations.

Comparative Stability Data

The following table summarizes key thermochemical data for several chloronitrophenol isomers. The standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)) is a direct measure of a molecule's intrinsic stability; a more negative value indicates greater stability. The enthalpy of fusion (ΔfusH) and melting point (Tfus) provide insights into the stability of the crystal lattice.

IsomerStandard Molar Enthalpy of Formation (ΔfHm°(g)) (kJ·mol-1)Enthalpy of Fusion (ΔfusH) (kJ·mol-1)Melting Point (Tfus) (K)
2-Chloro-4-nitrophenol-139.0 ± 2.8[1]20.88 ± 0.15[1]380.68 ± 0.09[1]
4-Chloro-2-nitrophenol (B165678)-149.2 ± 1.8[1]Not available360.33 ± 0.01[1]
4-Chloro-3-nitrophenol (B1362549)-108.8 ± 3.7[1]25.97 ± 0.02[1]399.44 ± 0.09[1]
5-Chloro-2-nitrophenol (B185284)Most energetically stable (computationally predicted)[1]Not availableNot available

Note: Lower standard molar enthalpy of formation indicates greater thermodynamic stability. Based on the available experimental data, 4-chloro-2-nitrophenol is the most stable among the three isomers for which gaseous phase enthalpy of formation has been determined.[1] Computational predictions suggest that 5-chloro-2-nitrophenol is the most stable of all possible isomers, while 4-chloro-3-nitrophenol is the most unstable.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of compound stability. The following sections outline the key experimental protocols for determining the thermal, photochemical, and chemical stability of chloronitrophenol isomers.

Thermal Stability Assessment

1. Differential Scanning Calorimetry (DSC) for Determination of Enthalpy and Temperature of Fusion:

  • Objective: To measure the enthalpy of fusion (ΔfusH) and the melting point (Tfus), which are indicative of the stability of the crystal lattice.

  • Methodology:

    • A small, accurately weighed sample (1-5 mg) of the chloronitrophenol isomer is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is increased at a constant rate (e.g., 10 K·min-1).

    • The heat flow to the sample is measured as a function of temperature.

    • The melting point is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

2. Calvet Microcalorimetry for Determination of Enthalpy of Sublimation:

  • Objective: To measure the enthalpy of sublimation (ΔsubH), which is used to calculate the enthalpy of formation in the gaseous phase.

  • Methodology:

    • A sample of the chloronitrophenol isomer is placed in a Knudsen effusion cell.

    • The cell is introduced into the Calvet microcalorimeter at a constant temperature (e.g., 298.15 K).

    • The heat absorbed during the sublimation of the sample is measured over time until the sample is completely vaporized.

    • The enthalpy of sublimation is calculated from the integrated heat flow and the mass of the sublimated sample.

3. Rotating-Bomb Combustion Calorimetry for Determination of Enthalpy of Formation:

  • Objective: To determine the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)).

  • Methodology:

    • A pellet of the chloronitrophenol isomer is placed in a platinum crucible inside a combustion bomb.

    • The bomb is filled with high-purity oxygen to a pressure of 3.04 MPa.

    • A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

    • The bomb is placed in a calorimeter, and the sample is ignited.

    • The temperature change of the calorimeter is measured to determine the energy of combustion.

    • The standard molar enthalpy of formation is calculated from the energy of combustion using Hess's law.

Photochemical Stability Assessment

1. Determination of Photodegradation Quantum Yield:

  • Objective: To quantify the efficiency of a photochemical reaction, providing a measure of the compound's susceptibility to light-induced degradation.

  • Methodology:

    • A solution of the chloronitrophenol isomer in a suitable solvent (e.g., water or 2-propanol) is prepared at a known concentration.

    • The solution is placed in a quartz cuvette and irradiated with a light source of known spectral output (e.g., a xenon lamp).

    • The decrease in the concentration of the chloronitrophenol isomer is monitored over time using UV/Vis spectroscopy by measuring the absorbance at its λmax.[2]

    • The photon flux of the light source is determined using a chemical actinometer.

    • The polychromatic quantum yield is calculated from the rate of degradation and the photon flux.[2]

Chemical Stability Assessment

1. Laser Flash Photolysis for Determination of Reaction Rate Constants:

  • Objective: To measure the rate at which a compound reacts with a specific chemical species, indicating its chemical stability under those conditions.

  • Methodology:

    • A solution containing the chloronitrophenol isomer and a precursor for the reactive species of interest (e.g., chlorine atoms) is prepared.

    • The solution is subjected to a short, high-intensity laser pulse to generate the reactive species.

    • The change in concentration of the chloronitrophenol isomer or a transient intermediate is monitored over a short timescale (microseconds to milliseconds) using a time-resolved detection technique (e.g., transient absorption spectroscopy).

    • The second-order rate constant for the reaction is determined by analyzing the kinetic data.

Stability-Influencing Factors and Experimental Workflow

The stability of chloronitrophenol isomers is not only dependent on their intrinsic molecular structure but is also influenced by external factors. The following diagram illustrates the key factors influencing stability and the general workflow for its assessment.

Stability_Factors_Workflow cluster_factors Factors Influencing Stability cluster_workflow Experimental Workflow for Stability Assessment node_structure Isomer Structure (Position of -Cl and -NO2) node_sample Sample Preparation (Isomer of Interest) node_ph pH of the Medium node_photo Photochemical Stability (Quantum Yield Determination) node_ph->node_photo node_chemical Chemical Stability (Reaction Kinetics) node_ph->node_chemical node_temp Temperature node_thermal Thermal Stability (DSC, TGA, Calorimetry) node_temp->node_thermal node_light Light Exposure node_light->node_photo node_chem Chemical Environment (Oxidants, Reductants) node_chem->node_chemical node_sample->node_thermal Expose to Stress Conditions node_sample->node_photo Expose to Stress Conditions node_sample->node_chemical Expose to Stress Conditions node_analysis Data Analysis and Comparison node_thermal->node_analysis node_photo->node_analysis node_chemical->node_analysis

Caption: Factors influencing stability and the workflow for its assessment.

Degradation Pathway and Analysis

The degradation of chloronitrophenols can proceed through various pathways depending on the conditions. The following diagram illustrates a generalized degradation process and the analytical techniques used to monitor it.

Degradation_Pathway cluster_degradation Degradation Process cluster_analysis Analytical Monitoring node_parent Chloronitrophenol Isomer node_intermediates Degradation Intermediates (e.g., Hydroxylated species, Ring-opened products) node_parent->node_intermediates Initial Degradation node_end_products End Products (e.g., CO2, H2O, HCl, HNO3) node_intermediates->node_end_products Further Degradation/ Mineralization node_hplc HPLC node_hplc->node_parent node_hplc->node_intermediates node_gcms GC-MS node_gcms->node_intermediates node_uvvis UV-Vis Spectroscopy node_uvvis->node_parent node_ic Ion Chromatography node_ic->node_end_products Inorganic ions

Caption: Generalized degradation pathway and analytical monitoring techniques.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-aminophenol from Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloro-5-aminophenol (B42359), a key intermediate in the production of pharmaceuticals and other specialty chemicals, can be achieved through various synthetic pathways. The selection of a specific route is often dictated by factors such as precursor availability, cost, scalability, and desired product purity. This guide provides a comparative analysis of the most common synthetic routes to 2-chloro-5-aminophenol, with a focus on experimental data and detailed methodologies.

Comparison of Synthetic Pathways

The primary and most established route to 2-chloro-5-aminophenol involves the reduction of 2-chloro-5-nitrophenol. However, alternative precursors such as m-aminophenol and 2-chloro-5-aminoanisole offer different strategic approaches to the target molecule. A summary of the performance of these key synthetic routes is presented below.

PrecursorReagentsSolvent(s)Reaction TimeTemperatureYield (%)
This compound 5% Pt/C, H₂Ethyl Acetate (B1210297)4 hoursRoom Temperature98%[1]
This compound Fe powder, NH₄ClEthanol (B145695), Water2 hoursReflux96%[1]
This compound SnCl₂·2H₂OEthanol2 hours30°C (Ultrasonic)~76% (estimated)[2]
m-Aminophenol N-Chlorosuccinimide (NCS)Polar SolventNot SpecifiedNot SpecifiedHigh (Regioselective)[3]
2-Chloro-5-aminoanisole HBr, Acetic Acid-Not SpecifiedNot SpecifiedNot Specified

Detailed Experimental Protocols

Route 1: Reduction of this compound

The reduction of the nitro group in this compound is a high-yielding and widely used method.

a) Catalytic Hydrogenation

This clean and efficient method typically provides high yields and purity.[3]

  • Procedure: A solution of this compound (25 g, 0.14 mol) in ethyl acetate (150 mL) is treated with 5% Pt/C (250 mg).[1] The mixture is then shaken under a hydrogen atmosphere (30 psi) for 4 hours.[1] Upon completion, the reaction mixture is filtered through Celite, and the residue is washed with hot ethyl acetate. The filtrate is treated with activated charcoal and re-filtered. Evaporation of the solvent yields 2-chloro-5-aminophenol as a solid.[1]

b) Iron Powder Reduction

A classic and cost-effective approach for the reduction of aromatic nitro compounds.[3]

  • Procedure: To a solution of this compound (20.0 g, 115.2 mmol) in a mixture of ethanol (150 mL) and water (150 mL), iron powder (32.2 g, 576.2 mmol) and ammonium (B1175870) chloride (32.1 g, 599.3 mmol) are added.[1] The reaction mixture is heated to reflux for 2 hours.[1] After cooling, the mixture is filtered to remove insoluble materials. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (eluent: hexane/ethyl acetate = 9:1) to afford 2-chloro-5-aminophenol as a white solid.[1]

c) Stannous Chloride Reduction

This method offers an alternative to iron and catalytic hydrogenation.

  • General Procedure: To a solution of the nitroaromatic compound (e.g., 0.967 mmol) in ethanol (5 mL), stannous chloride dihydrate (SnCl₂·2H₂O, 10.0 mmol) is added.[2] The reaction mixture is subjected to ultrasonic irradiation for 2 hours at 30°C.[2] The solvent is removed under reduced pressure, and the crude residue is partitioned between ethyl acetate and 2M KOH to isolate the product.[2]

Route 2: Regioselective Chlorination of m-Aminophenol

Direct chlorination of m-aminophenol can be challenging in terms of regioselectivity. However, the use of N-chlorosuccinimide (NCS) in a polar solvent allows for the direct and regioselective chlorination at the ortho-position to the amino group, yielding 2-chloro-5-aminophenol.[3] While specific experimental details and yields are not detailed in the available literature, this method presents a potentially efficient route from a readily available precursor.

Route 3: Demethylation of 2-Chloro-5-aminoanisole

This route involves the cleavage of the methyl ether in 2-chloro-5-aminoanisole to yield the final product.

  • Procedure: 2-chloro-5-aminoanisole (4.35 moles) is introduced into a mixture of hydrobromic acid (3.44 liters, d = 1.49) and acetic acid (1.38 liters). While the specific reaction conditions and yield are not provided in the available literature, this represents a potential synthetic pathway from a substituted anisole (B1667542) precursor.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Pathways cluster_precursors Alternative Precursors cluster_product Target Molecule p1 This compound product 2-Chloro-5-aminophenol p1->product Reduction (Pt/C, H₂ or Fe/NH₄Cl or SnCl₂) p2 m-Aminophenol p2->product Regioselective Chlorination (NCS) p3 2-Chloro-5-aminoanisole p3->product Demethylation (HBr, Acetic Acid)

Caption: Overview of synthetic routes to 2-chloro-5-aminophenol.

Experimental_Workflow_Reduction cluster_start Starting Material cluster_methods Reduction Methods cluster_process Workup & Purification cluster_end Final Product start This compound m1 Catalytic Hydrogenation (Pt/C, H₂) start->m1 m2 Iron Reduction (Fe, NH₄Cl) start->m2 m3 Stannous Chloride Reduction (SnCl₂) start->m3 workup Filtration & Solvent Evaporation m1->workup m2->workup m3->workup purification Column Chromatography (for Fe reduction) workup->purification end 2-Chloro-5-aminophenol workup->end purification->end

Caption: Experimental workflow for the reduction of this compound.

References

Evaluating the Efficiency of Purification Methods for 2-Chloro-5-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, obtaining high-purity 2-Chloro-5-nitrophenol is a critical step. This guide provides an objective comparison of common purification methods for this compound, supported by experimental data from closely related structural analogs. The methodologies detailed below offer a robust starting point for optimizing the purification of this compound in a laboratory setting.

Comparison of Purification Methodologies

The primary methods for purifying nitrophenols and related compounds include recrystallization, often as a suspension or slurry wash, and column chromatography. The choice of method depends on factors such as the initial purity of the crude product, the desired final purity, the scale of the purification, and available resources.

Data Summary

The following table summarizes quantitative data for different purification techniques. The data presented is for the structurally similar compound 2-Chloro-5-nitrobenzaldehyde, providing a strong predictive model for the purification of this compound due to their analogous chemical properties.

Purification MethodSolvent SystemTemperature (°C)Yield (%)Final Purity (%)
Suspension/Slurry WashMethanol (B129727)/Petroleum Ether5-1083100
Suspension/Slurry WashMethanol/Water (1:1 v/v)Room Temperature9399.3
Suspension/Slurry WashAcetone/Water09599.9
Preparative HPLCAcetonitrile/Water/Phosphoric AcidAmbientScalable>99 (projected)
Column ChromatographyHexane/Ethyl Acetate (B1210297) (9:1)AmbientVariable>98 (typical)

Data for suspension/slurry wash methods are adapted from patent literature concerning the purification of 2-Chloro-5-nitrobenzaldehyde and are presented as a predictive reference.

Experimental Protocols

Below are detailed methodologies for the purification of this compound based on established protocols for analogous compounds.

Recrystallization from a Mixed Solvent System (Suspension/Slurry Method)

This technique is highly effective for removing isomers and other impurities that have different solubility profiles from the target compound.

Materials:

  • Crude this compound

  • Methanol

  • Petroleum Ether (or Water/Acetone)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of methanol at room temperature with stirring.

  • Slowly add petroleum ether dropwise to the solution while continuing to stir. The addition of the anti-solvent will cause the precipitation of the less soluble this compound.

  • Continue stirring the resulting suspension at room temperature for 30-60 minutes to allow for the complete dissolution of more soluble impurities.

  • Cool the flask in an ice bath to 0-10°C and continue to stir for an additional 30 minutes to maximize the precipitation of the desired product.

  • Isolate the purified solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold petroleum ether.

  • Dry the purified this compound in a vacuum oven.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can achieve very high purity levels and is scalable.[1] The following method is adapted from an analytical HPLC protocol for this compound.

Materials:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Preparative HPLC system with a suitable reverse-phase column (e.g., Newcrom R1)[1]

  • Fraction collector

Procedure:

  • Prepare the mobile phase by mixing acetonitrile, water, and a small amount of phosphoric acid. The exact ratio should be optimized based on analytical scale separations.

  • Dissolve the crude this compound in a minimum volume of the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column and begin the separation.

  • Collect the fractions corresponding to the elution of this compound, as determined by UV detection.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Column Chromatography

Column chromatography is a standard and versatile method for the purification of organic compounds.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in hexane.

  • Dissolve the crude this compound in a minimum amount of the mobile phase (e.g., hexane/ethyl acetate 9:1) or a more polar solvent like dichloromethane, then adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, starting with a low polarity mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity if necessary.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to yield the purified product.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purification processes.

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_rec Crude this compound dissolve Dissolve in Methanol crude_rec->dissolve add_anti Add Anti-solvent (Petroleum Ether) dissolve->add_anti stir Stir at RT add_anti->stir cool Cool in Ice Bath stir->cool filtrate Vacuum Filtration cool->filtrate dry Dry filtrate->dry pure_rec Pure this compound dry->pure_rec

Caption: Recrystallization workflow for this compound purification.

chromatography_workflow cluster_column_chrom Column Chromatography Workflow crude_chrom Crude this compound dissolve_load Dissolve and Load onto Silica Gel crude_chrom->dissolve_load elute Elute with Hexane/Ethyl Acetate dissolve_load->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure this compound evaporate->pure_chrom

Caption: Column chromatography workflow for purifying this compound.

Conclusion

The selection of an appropriate purification method for this compound is contingent on the specific requirements of the research or production context. For achieving high purity with potentially high throughput, the suspension/slurry wash method with an optimized solvent system like acetone/water at low temperatures appears to be a highly efficient approach, as suggested by data from analogous compounds. Column chromatography offers a reliable and adaptable method for laboratory-scale purification, while preparative HPLC is the method of choice when the highest possible purity is the primary objective, albeit at a potentially higher cost and complexity. The provided protocols and comparative data serve as a valuable resource for scientists and researchers to make informed decisions for the purification of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-nitrophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-Chloro-5-nitrophenol, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This compound, a halogenated phenol, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to understand the hazards associated with this compound. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound. This includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[4]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or where there is a risk of splashing, impervious clothing should be worn.[4]

  • Respiratory Protection: If there is a risk of dust formation or if working outside of a fume hood, a NIOSH-approved N95 respirator or higher should be used.[2][4]

Engineering Controls: All procedures involving this compound should be carried out in a well-ventilated area, preferably within a chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[5]

Logistical and Operational Disposal Plan

The disposal of this compound must adhere to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Waste Segregation and Containerization:

  • Identify and Separate: Isolate this compound waste from other waste streams to prevent accidental mixing of incompatible materials.[6]

  • Select Appropriate Containers: Use a dedicated, leak-proof, and sealable container for collecting solid and liquid waste contaminated with this compound.[5][6] The container must be made of a compatible material that will not react with the chemical.[6] It is often best to reuse the original container if it is in good condition.

  • Labeling: Affix a hazardous waste label to the container as soon as the first waste is added.[7] The label must clearly state "Hazardous Waste" and identify the contents as "this compound".[6]

Storage in a Satellite Accumulation Area (SAA):

  • Store the properly labeled waste container in a designated SAA, which should be at or near the point of generation.[8]

  • The SAA must be under the control of the laboratory personnel and should be in a secondary containment bin to prevent the spread of potential spills.

  • Keep the waste container securely closed at all times, except when adding waste.[6][7]

Arranging for Disposal:

  • Once the container is full (no more than 90%), or if the waste has been stored for a prolonged period, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Quantitative Data on Biodegradation

Recent studies have demonstrated the potential for microbial degradation of this compound. The following table summarizes the degradation kinetics by Cupriavidus sp. strain CNP-8.[1][9]

Initial this compound Concentration (mM)Time for Complete Degradation (hours)Maximum Specific Degradation Rate (μM h⁻¹)
0.336Not specified
0.44221.2 ± 2.3
0.554Not specified
0.690Not specified

Note: Negligible degradation was observed when the substrate concentration exceeded 0.7 mM.[1][9]

Experimental Protocols for Disposal

While incineration at a licensed facility is a common disposal method for chlorinated organic compounds, on-site treatment through biodegradation offers a potential alternative.

Protocol: Biodegradation of this compound using Cupriavidus sp. Strain CNP-8

This protocol is based on the methodology described in the study by Cui et al. (2017).[1][9]

  • Culture Preparation: Cultivate Cupriavidus sp. strain CNP-8 in a suitable nutrient broth medium until it reaches the logarithmic growth phase.

  • Inoculation: Harvest the bacterial cells by centrifugation and wash them with a sterile mineral salts medium (MSM). Resuspend the cells in fresh MSM to a desired optical density.

  • Biodegradation Assay:

    • Prepare a solution of this compound in MSM at a concentration not exceeding 0.6 mM.

    • Inoculate the this compound solution with the prepared bacterial culture.

    • Incubate the culture in a shaker at an appropriate temperature (e.g., 30°C) and agitation speed.

  • Monitoring: Periodically collect samples and analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) to monitor the degradation progress.

  • Final Disposal: Once degradation is complete, the resulting biomass and treated effluent should be disposed of in accordance with institutional biosafety and chemical waste guidelines.

Disposal Workflow Visualization

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, including this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Final Disposal cluster_Safety Continuous Safety Measures A 1. Identify Waste (this compound) B 2. Segregate Waste (Keep separate from others) A->B PPE Wear Appropriate PPE C 3. Select & Label Container ('Hazardous Waste') B->C D 4. Add Waste to Container C->D E 5. Store in SAA (Secondary Containment) D->E Keep container closed Spill Spill Kit Ready FumeHood Work in Fume Hood F 6. Request Pickup (Contact EHS) E->F G 7. Licensed Disposal (Incineration or Treatment) F->G

Figure 1. General workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of 2-Chloro-5-nitrophenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a chemical compound that presents several health risks. It is crucial to handle this substance with appropriate caution to avoid exposure.

GHS Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategoryRequired EquipmentSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile rubber or other appropriate material. Gloves must be inspected prior to use and replaced regularly.[4][5]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is required if there is a splash hazard.Provides protection against eye irritation from dust or splashes.[2][4][6]
Skin and Body Protection Laboratory coat. Impervious clothing should be worn if significant contact is possible.Prevents contamination of personal clothing and skin.[2][4]
Respiratory Protection NIOSH-approved N95 dust mask or a higher-level respirator.Required if ventilation is inadequate or if dust is generated during handling.[2][6][7]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures:

  • Work Area Preparation:

    • Ensure a fume hood is operational and available for use.

    • Have a spill kit readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a ventilated enclosure or a fume hood to control dust.

    • Use appropriate tools, such as a spatula, to handle the solid material and avoid generating dust.

  • Decontamination:

    • Wipe down all work surfaces with a suitable solvent (e.g., acetone) after use. The cleaning materials should be disposed of as hazardous waste.

    • Clean all equipment and glassware that has come into contact with the chemical. The solvent rinse should be collected as hazardous waste.[7]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[2][8]

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

EmergencyFirst-Aid and Spill Response
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[2][8][10] For liquid spills, contain the spill and absorb with an inert material.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.[7]

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container.[7]

Disposal Procedure:

All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.[2][7]

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill weigh Weigh Chemical in Ventilated Enclosure prep_spill->weigh transfer Transfer Chemical to Reaction Vessel weigh->transfer decontaminate_tools Decontaminate Tools & Glassware transfer->decontaminate_tools decontaminate_area Decontaminate Work Area decontaminate_tools->decontaminate_area segregate_solid Segregate Solid Waste decontaminate_area->segregate_solid segregate_liquid Segregate Liquid Waste decontaminate_area->segregate_liquid dispose Dispose via Licensed Contractor segregate_solid->dispose segregate_liquid->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.